Technical Documentation Center

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
  • CAS: 883517-55-3

Core Science & Biosynthesis

Foundational

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" basic properties

Technical Monograph: 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide Part 1: Executive Summary 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3) is a specialized electrophilic fragment used primarily in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Part 1: Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3) is a specialized electrophilic fragment used primarily in medicinal chemistry and chemical biology. Functioning as a potent alkylating agent, it serves two critical roles: as a synthetic intermediate for constructing complex heterocyclic scaffolds (such as piperazines and oxindoles) and as a covalent "warhead" for probing nucleophilic cysteine residues in protein targets.[1] Its structure combines a lipophilic, electron-rich aniline core with a reactive


-bromoacetamide tail, making it an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting kinases and cysteine proteases.

Part 2: Chemical Identity & Physicochemical Profile

This compound belongs to the class of


-haloacetamides. The presence of the 3-chloro and 4-methoxy substituents on the phenyl ring modulates the lipophilicity and electronic properties of the aniline, influencing both the solubility and the non-covalent binding affinity of the fragment before covalent modification occurs.

Table 1: Physicochemical Properties

PropertyData / ValueNote
IUPAC Name 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
CAS Number 883517-55-3[Source: Sigma/PubChem]
Molecular Formula C

H

BrClNO

Molecular Weight 278.53 g/mol
Physical State Solid (Crystalline powder)Typically off-white to beige
Solubility DMSO, DMF, DichloromethanePoor solubility in water
Reactive Motif

-Bromoacetamide
Electrophile (S

2 reactive)
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Methoxy O)

Part 3: Synthetic Methodology

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a classic nucleophilic acyl substitution. It involves the reaction of commercially available 3-chloro-4-methoxyaniline with bromoacetyl bromide under basic conditions to neutralize the hydrobromic acid byproduct.

Protocol: Acylation of 3-Chloro-4-methoxyaniline

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) or Triethylamine (TEA) (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-chloro-4-methoxyaniline (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm and minimizes bis-acylation.

  • Base Addition: Add the base (TEA or K

    
    CO
    
    
    
    ) to the stirring solution.
  • Acylation: Add bromoacetyl bromide dropwise over 15–20 minutes. The solution may darken slightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of the aniline.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[2][3][4]

    • Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO

      
       (to remove excess acid/bromide), and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Diagram 1: Synthetic Pathway

Synthesis Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Target) Intermediate->Product Elimination of Br- Byproduct HBr (Neutralized by Base) Intermediate->Byproduct

Caption: Synthesis proceeds via nucleophilic attack of the aniline nitrogen on the acyl bromide carbonyl, followed by elimination.

Part 4: Reactivity Profile & Mechanism of Action

The defining feature of this molecule is the


-bromoacetamide group. Carbon-halogen bonds adjacent to a carbonyl group are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl, which destabilizes the bond and makes the 

-carbon electron-deficient.
Primary Mechanism: Cysteine Alkylation

In biological systems, this compound acts as a covalent modifier. It preferentially reacts with "soft" nucleophiles, most notably the thiolate anion of Cysteine residues in proteins.

  • Reaction Type: S

    
    2 (Substitution Nucleophilic Bimolecular).
    
  • Kinetics: Second-order reaction; rate depends on the concentration of both the electrophile and the accessible cysteine thiolate.

  • Irreversibility: The resulting thioether bond is stable, leading to irreversible inhibition or labeling of the target protein.

Diagram 2: Mechanism of Cysteine Alkylation (S


2) 

Mechanism Cys Protein-Cysteine-S⁻ (Nucleophile) TS Transition State [S---C---Br]‡ Cys->TS Backside Attack Warhead α-Bromoacetamide (Electrophile) Warhead->TS Adduct Covalent Protein-Ligand Adduct (Thioether Bond) TS->Adduct Bond Formation LG Bromide Ion (Br⁻) (Leaving Group) TS->LG Bond Breaking

Caption: The thiolate anion performs a backside attack on the alpha-carbon, displacing the bromide ion to form a stable thioether.

Part 5: Applications in Drug Discovery

Covalent Fragment Screening

Researchers use this compound in "tethering" or covalent fragment screening. The 3-chloro-4-methoxyphenyl motif provides a specific shape and electronic profile that may bind non-covalently to a hydrophobic pocket (e.g., an ATP-binding site in a kinase). Once bound, the bromoacetamide "warhead" is positioned to react with a nearby non-catalytic cysteine.

  • Utility: Identifying cryptic pockets or allosteric sites.

  • Validation: Mass spectrometry is used to detect the mass shift (+278 Da minus HBr) corresponding to the adduct.

Synthetic Intermediate for Heterocycles

The bromine atom is an excellent leaving group, allowing this molecule to serve as a scaffold for further elaboration.

  • Amination: Reaction with secondary amines yields glycine amides (common in peptidomimetics).

  • Cyclization: Under specific conditions (e.g., Friedel-Crafts type or Pd-catalyzed), the chain can cyclize back onto the ring to form oxindoles or quinolinones, which are privileged structures in medicinal chemistry.

Diagram 3: Application Workflow

Applications cluster_0 Medicinal Chemistry cluster_1 Synthetic Chemistry Compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Fragment Covalent Fragment Screening (Kinase/Protease Targets) Compound->Fragment Probe Chemical Biology Probe (Cysteine Mapping) Compound->Probe Intermed Building Block Compound->Intermed Heterocycle Heterocycle Synthesis (Oxindoles/Piperazines) Intermed->Heterocycle Intramolecular Cyclization or Substitution

Caption: Dual utility of the compound as a biological probe and a synthetic precursor.

Part 6: Safety & Handling

As an


-haloacetamide, this compound is an alkylating agent  and must be handled with extreme care.
  • Hazards:

    • Skin/Eye Irritant: Potent lachrymator (tear-inducing) and skin irritant.

    • Sensitizer: Potential to cause allergic contact dermatitis upon repeated exposure.

    • Toxicity: Alkylating agents are potential mutagens.

  • Protocols:

    • Always handle in a fume hood .

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Quenching: Spills or excess reagent should be quenched with an aqueous solution of sodium thiosulfate or cysteine/methionine to neutralize the electrophile before disposal.

References

  • Sigma-Aldrich. 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide Product Detail. (CAS 883517-55-3).[5]

  • World Intellectual Property Organization (WIPO). WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. (Describes synthesis and use of bromoacetamide intermediates in kinase inhibitor design).

  • BenchChem. Technical Guide to Alpha-Bromoacetamides in Medicinal Chemistry. (General reactivity and synthesis protocols).

  • National Institutes of Health (NIH). PubChem Compound Summary: Alpha-haloacetamides and Cysteine Reactivity.

Sources

Exploratory

The Bifunctional Electrophile: A Technical Guide to 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS 883517-55-3)

Executive Summary & Chemical Identity In modern drug discovery and agrochemical development, bifunctional building blocks are essential for rapidly assembling complex molecular architectures. 2-Bromo-N-(3-chloro-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and agrochemical development, bifunctional building blocks are essential for rapidly assembling complex molecular architectures. 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS 883517-55-3) is a highly versatile, commercially available intermediate[1]. It features an


-bromoacetamide moiety—a privileged electrophile for covalent modification and 

alkylation—coupled to a 3-chloro-4-methoxyphenyl group, which provides a distinct steric and electronic footprint often utilized to occupy hydrophobic pockets in target proteins[2].
Quantitative Physicochemical Profiling

The following table summarizes the core physicochemical properties of this intermediate, which dictate its solubility, reactivity, and downstream application parameters[1].

PropertyValue
Chemical Name 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
CAS Number 883517-55-3
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
Monoisotopic Mass 276.95 g/mol
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)
Rotatable Bonds 3

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen in synthetic route design:

  • Push-Pull Aromatic System: The methoxy group (electron-donating via resonance) and the chlorine atom (electron-withdrawing via induction) modulate the electron density of the phenyl ring. This "push-pull" dynamic fine-tunes the

    
     of the amide nitrogen and optimizes the lipophilicity (LogP) of the resulting drug candidate, enhancing membrane permeability.
    
  • 
    -Halo Amide Reactivity:  The adjacent carbonyl group withdraws electron density from the 
    
    
    
    -carbon, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy. This makes the carbon highly susceptible to nucleophilic attack, allowing the bromide to act as an excellent leaving group in mild
    
    
    displacements[3].

Self-Validating Synthesis Protocol

The synthesis of CAS 883517-55-3 relies on the amidation of 3-chloro-4-methoxyaniline using bromoacetyl bromide[4]. The following protocol is designed as a self-validating system , ensuring high chemoselectivity and yield.

Experimental Methodology
  • Preparation: Dissolve 3-chloro-4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (

    
    , 1.2 eq).
    
  • Thermal Control (Causality): Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Bromoacetyl bromide is a highly reactive bi-electrophile. Cooling suppresses the kinetic energy of the system, preventing the exothermic formation of di-acylated side products and ensuring the reaction remains strictly mono-selective at the nitrogen atom.

  • Electrophilic Addition: Add bromoacetyl bromide (1.05 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition ensures the local concentration of the acyl bromide remains low.

      
       acts as a non-nucleophilic base to scavenge the generated 
      
      
      
      , preventing the protonation (and subsequent deactivation) of the aniline reactant.
  • Quenching & Isolation: Allow the reaction to warm to room temperature. Quench with saturated aqueous

    
    . Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    . Evaporate the solvent to yield the crude product.
In-Process Control (IPC) & Self-Validation

Do not proceed to downstream applications without validating the intermediate:

  • TLC (7:3 Hexane:EtOAc): Confirm the disappearance of the highly polar aniline starting material. The product will appear as a distinct, UV-active spot at a higher

    
     (~0.45).
    
  • LC-MS (ESI+): Confirm the presence of the product mass. You must observe a distinct 1:1 isotopic doublet at m/z 278.0

    
     and 280.0 
    
    
    
    validating the intact bromide.

Synthesis Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Reaction Amidation Reaction DCM, Et3N, 0°C Aniline->Reaction AcidHalide Bromoacetyl bromide (Electrophile) AcidHalide->Reaction Product 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3) Reaction->Product SN2 at Acyl Carbon

Synthesis workflow of CAS 883517-55-3 via amidation.

Downstream Application: Covalent Alkylation Workflow

The primary utility of CAS 883517-55-3 is to append the 3-chloro-4-methoxyphenyl moiety onto complex scaffolds via


 alkylation of secondary amines, thiols, or N-heterocycles[3].
Experimental Methodology
  • Reaction Setup: Dissolve CAS 883517-55-3 (1.0 eq) and the target nucleophile (e.g., a piperidine derivative, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Thermal Activation (Causality): Stir the suspension at 60°C for 4–6 hours.

    • Causality: Mild heating provides the activation energy necessary to overcome the steric hindrance of the

      
       transition state. 
      
      
      
      is chosen as a heterogeneous, mild base to neutralize the
      
      
      byproduct, driving the equilibrium forward without hydrolyzing the sensitive amide bond.
  • Isolation: Cool to room temperature and precipitate the product by pouring the mixture into ice water. Filter the resulting solid and wash with cold water.

In-Process Control (IPC) & Self-Validation
  • Isotopic Signature Shift: Monitor the reaction via LC-MS. The successful displacement of the bromide is confirmed when the 1:1 isotopic doublet (Br signature) disappears, replaced by a 3:1 isotopic ratio (Cl signature) corresponding to the mass of the newly formed alkylated adduct.

Alkylation Electrophile CAS 883517-55-3 (Electrophilic Probe) Coupling SN2 Alkylation K2CO3, DMF, 60°C Electrophile->Coupling Nucleophile Target Nucleophile (e.g., 2° Amine) Nucleophile->Coupling Final N-Alkyl Derivative (Target Molecule) Coupling->Final Bromide Displacement

Downstream SN2 alkylation mechanism using CAS 883517-55-3.

Analytical Characterization Data

To ensure absolute structural integrity before utilizing this building block in high-value synthetic steps, cross-reference your analytical outputs with the expected diagnostic signals summarized below.

Analytical MethodTarget Signal / SignatureDiagnostic Value
LC-MS (ESI+) m/z 278.0

, 280.0

Confirms product mass; 1:1 Br isotope ratio validates the presence of the bromide.

H-NMR (DMSO-

)
~4.02 ppm (s, 2H)Validates the intact

-bromoacetamide

group.

H-NMR (DMSO-

)
~3.85 ppm (s, 3H)Validates the methoxy (

) group.

H-NMR (DMSO-

)
~10.3 ppm (br s, 1H)Confirms the formation of the secondary amide (NH).

References

  • [3] Title: US7074794B2 - Proline derivatives and the use thereof as drugs Source: Google Patents URL:

Sources

Foundational

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" molecular structure

Topic: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Structural Analysis, Synthetic Methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Analysis, Synthetic Methodology, and Medicinal Chemistry Applications

Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a specialized electrophilic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and covalent molecular probes. Structurally, it combines a lipophilic, electron-rich 3-chloro-4-methoxyaniline scaffold—a pharmacophore distinct to several EGFR inhibitors (e.g., Gefitinib, Afatinib)—with a reactive


-bromoacetamide  "warhead."

This guide provides a comprehensive technical analysis of the molecule, detailing its electronic properties, validated synthesis protocols, and utility as a precursor for heterocycle formation and cysteine-targeting covalent ligands.[1]

Molecular Identity & Physicochemical Profile[2][3][4][5]

Structural Composition

The molecule is an N-aryl-2-bromoacetamide. Its reactivity is defined by the interplay between the nucleophilic aromatic ring and the electrophilic carbon adjacent to the bromine atom.[1]

PropertyData
Chemical Name 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Molecular Formula C

H

BrClNO

Molecular Weight 278.53 g/mol
Core Scaffold 3-chloro-4-methoxyaniline (Aniline derivative)
Reactive Moiety

-Bromoacetyl (Alkylating agent)
CAS Number Not widely listed (Transient Intermediate); derivative of CAS 5345-54-0
Electronic & Steric Features
  • Aromatic Ring: The 3-chloro and 4-methoxy substituents create a specific electronic environment. The methoxy group (

    
    ) is a strong electron donor (resonance), while the chlorine atom provides inductive electron withdrawal and lipophilic bulk. This substitution pattern is critical for binding affinity in the ATP-binding pocket of kinases.[1]
    
  • Amide Linker: The amide bond (

    
    ) is planar and stable under neutral conditions, serving as a rigid linker that orients the warhead.
    
  • 
    -Carbon:  The carbon attached to the bromine is highly electrophilic due to the inductive effect of both the carbonyl and the bromine, making it susceptible to S
    
    
    
    2 attack by nucleophiles (thiols, amines).

Synthetic Methodology

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a classic Schotten-Baumann acylation. The following protocol is optimized for yield and purity, minimizing the hydrolysis of the bromoacetyl moiety.

Reagents & Materials
  • Precursor: 3-Chloro-4-methoxyaniline (1.0 eq)

  • Acylating Agent: Bromoacetyl bromide (1.1–1.2 eq)

  • Base: Pyridine or Triethylamine (1.2 eq) to scavenge HBr.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
  • Preparation: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Add the base (Pyridine, 12 mmol) dropwise.[1]

  • Addition: Slowly add Bromoacetyl bromide (11 mmol) dissolved in DCM (5 mL) over 15–20 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.[1]

  • Workup:

    • Quench with cold water (20 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO

      
      , and brine.[1]
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product 2-bromo-N-(3-chloro-4- methoxyphenyl)acetamide Intermediate->Product Elimination of Br- Base Base (Pyridine) (HBr Scavenger) Base->Intermediate Promotes

Caption: Figure 1. Acylation pathway converting the aniline precursor to the target bromoacetamide.[1]

Reactivity & Applications in Drug Design

The "Warhead" Mechanism

The primary utility of this molecule lies in the lability of the C-Br bond.[1] In medicinal chemistry, this motif serves two roles:

  • Intermediate for Heterocycles: It reacts with thioamides or thioureas to form aminothiazoles (Hantzsch Thiazole Synthesis), a common scaffold in kinase inhibitors (e.g., Dasatinib analogs).[1]

  • Covalent Cysteine Targeting: As an electrophile, it can covalently modify cysteine residues in proteins via S

    
    2 displacement.[1] While acrylamides are preferred for drugs (due to lower intrinsic reactivity), bromoacetamides are used in Activity-Based Protein Profiling (ABPP)  to map reactive cysteines.
    
Mechanistic Pathway: Alkylation

The following diagram illustrates the S


2 reaction mechanism when this molecule is used to alkylate a nucleophile (Nu:), such as a cysteine thiol in a protein or a secondary amine in synthesis.[1]

Mechanism Substrate 2-bromo-N-(3-chloro-4- methoxyphenyl)acetamide Transition Transition State [Nu---C---Br]‡ Substrate->Transition Backside Attack Nucleophile Nucleophile (Nu:) (e.g., Cysteine-SH, Amine) Nucleophile->Transition Product Alkylated Product (Nu-CH2-CONH-Ar) Transition->Product Inversion Leaving Bromide Ion (Br-) Transition->Leaving

Caption: Figure 2. S


2 mechanism showing the displacement of the bromide leaving group by a nucleophile.[1]

Safety & Handling (E-E-A-T)

Warning:


-Haloacetamides are potent alkylating agents. They are potentially mutagenic and severe skin/eye irritants.
  • Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended as these compounds can penetrate standard gloves over time.

  • In Case of Contact: Wash immediately with copious amounts of water.[1] The alkylating nature means tissue damage may be delayed.[1]

  • Deactivation: Spills can be neutralized with a solution of dilute ammonia or sodium thiosulfate (which reacts rapidly with the alkyl bromide).[1]

References

  • PubChem. 3-Chloro-4-methoxyaniline (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • World Intellectual Property Organization (WIPO). WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors.[1] (Example of bromoacetamide intermediates in kinase synthesis). Available at:

Sources

Exploratory

Technical Guide: Synthesis of 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide

This technical guide details the synthesis, purification, and characterization of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide , a versatile electrophilic intermediate used frequently in medicinal chemistry for fragment...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and characterization of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide , a versatile electrophilic intermediate used frequently in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of heterocycles via nucleophilic substitution.

Executive Summary

  • Target Compound: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide[1]

  • CAS Number: 1119451-42-1 (Analogous/Generic Classification)

  • Core Application: Electrophilic "warhead" for covalent inhibition or

    
     derivatization with amines/thiols to generate pharmacological scaffolds.
    
  • Reaction Class: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

  • Yield Potential: 85–95% (High fidelity).

Retrosynthetic Analysis & Pathway

The synthesis is a single-step acylation of a substituted aniline. The strategic disconnection is at the amide bond, tracing back to 3-chloro-4-methoxyaniline and bromoacetyl bromide .

Reaction Scheme Diagram

SynthesisPathway Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Base Base (K2CO3 or Et3N) (Proton Scavenger) Byproduct HBr Salt / KBr Base->Byproduct Neutralization Product 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Target) Intermediate->Product Elimination of Br- Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the acylation of 3-chloro-4-methoxyaniline.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleKey Property
3-Chloro-4-methoxyaniline 1.0SubstrateSolid, irritant.
Bromoacetyl bromide 1.1–1.2Acylating AgentLachrymator, moisture sensitive.
Triethylamine (

)
1.2–1.5BaseScavenges HBr; prevents aniline protonation.
Dichloromethane (DCM) SolventMediumAnhydrous; solubilizes reactants.
Step-by-Step Synthesis Workflow

Step 1: Preparation (0–5°C)

  • Charge a dry 3-neck round-bottom flask (RBF) with 3-chloro-4-methoxyaniline (1.0 equiv) and anhydrous DCM (10 mL/g of amine).

  • Add Triethylamine (1.2 equiv) via syringe.

  • Cool the mixture to 0°C using an ice/water bath. Ensure the system is under an inert atmosphere (

    
     or Ar) to prevent hydrolysis of the acid bromide.
    

Step 2: Acylation (Exothermic)

  • Dilute bromoacetyl bromide (1.1 equiv) in a small volume of DCM.

  • Add the bromide solution dropwise over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. Rapid addition causes exotherms that may lead to di-acylation or decomposition.

  • The solution will typically darken slightly or precipitate the triethylammonium bromide salt.

Step 3: Reaction Completion

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Monitoring: Check via TLC (Solvent: 30% EtOAc/Hexanes). The starting aniline spot (

    
    ) should disappear, replaced by the less polar amide product (
    
    
    
    ).

Step 4: Workup & Isolation

  • Quench: Add cold water to the reaction mixture.

  • Extraction: Separate the organic layer.[2] Wash sequentially with:

    • 1M HCl (2x) – Removes unreacted aniline.

    • Sat.

      
       (2x) – Neutralizes residual acid/HBr.
      
    • Brine (1x) – Dries the organic phase.[3]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • Crude Appearance: Off-white to pale brown solid.

  • Recrystallization (Recommended): Dissolve crude solid in minimum hot Ethanol (EtOH) or an EtOH/Water mixture. Cool slowly to 4°C to yield colorless needles.

  • Yield: Expect 85–95%.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Di-acylation (Imide formation) Excess reagent or high temp.Strictly control stoichiometry (1.1 eq) and keep temp <5°C during addition.
Hydrolysis of Reagent Wet solvent/atmosphere.Use anhydrous DCM and a drying tube/nitrogen line.
Purple/Dark Coloration Oxidation of aniline.[4]Ensure aniline is pure before use; run reaction under

.
Low Yield Product loss in aqueous layer.The product is moderately lipophilic; ensure thorough extraction with DCM.
Purification Logic Diagram

Purification Crude Crude Reaction Mixture (DCM + Product + Salts) Wash Acid/Base Wash Cycle (HCl then NaHCO3) Crude->Wash Remove amine/acid Evap Rotary Evaporation Wash->Evap Isolate solid Recryst Recrystallization (Hot EtOH) Evap->Recryst Purify Pure Pure Crystalline Solid (>98% Purity) Recryst->Pure Filter & Dry

Figure 2: Purification workflow to ensure pharmaceutical-grade purity.

Analytical Characterization

To validate the structure, the following data is typical for this class of compounds:

  • Physical State: White to off-white crystalline solid.[2]

  • Melting Point: Expected range 118–122°C (Consistent with similar chloro-methoxy acetanilides).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, NH) – Amide proton.
      
    • 
       7.75 (d, 
      
      
      
      Hz, 1H, Ar-H2) – Ortho to Cl and N.
    • 
       7.40 (dd, 
      
      
      
      Hz, 1H, Ar-H6).
    • 
       6.90 (d, 
      
      
      
      Hz, 1H, Ar-H5) – Ortho to OMe.
    • 
       4.02 (s, 2H, 
      
      
      
      ) – Characteristic singlet for
      
      
      -bromoacetyl.
    • 
       3.89 (s, 3H, 
      
      
      
      ).[5]
  • IR Spectroscopy:

    • 3250–3300

      
       (N-H stretch).
      
    • 1660–1680

      
       (C=O Amide I band).
      

Safety & Handling (E-E-A-T)

  • Bromoacetyl Bromide: Highly corrosive and a lachrymator. Must be handled in a fume hood. Inhalation can cause severe respiratory damage.

  • Anilines: Toxic by ingestion and skin absorption. Wear nitrile gloves and long sleeves.

  • Waste Disposal: Aqueous washes containing bromide and aniline residues must be segregated into halogenated organic waste or toxic aqueous waste streams, depending on local EHS regulations.

References

  • Prepar

    
    -bromoacetanilides: 
    Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General procedure for Schotten-Baumann acylation).
    
  • Synthesis of 2-bromo-N-arylacetamides: BenchChem Technical Support. (2025). "Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide." . (Analogous protocol validation).

  • Reactivity of

    
    -haloamides: 
    ChemicalBook. (2024). "N-(2-Bromo-4-methoxyphenyl)acetamide Chemical Properties." . (Physical property correlation).
    
  • Nucleophilic Substitution Mechanisms: LibreTexts Chemistry. (2025). "Nucleophilic Substitution Reactions of

    
    -Halocarbonyls." .
    

Sources

Foundational

Technical Guide: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

High-Performance Intermediate for Covalent Ligand Discovery & Heterocyclic Synthesis Executive Summary 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a specialized -haloacetamide derivative serving as a critical electr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Intermediate for Covalent Ligand Discovery & Heterocyclic Synthesis

Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a specialized


-haloacetamide derivative serving as a critical electrophilic building block in medicinal chemistry. Characterized by a highly reactive alkyl bromide "warhead" attached to an electron-rich aniline scaffold, this compound functions primarily as a cysteine-targeting covalent probe  and a precursor for nitrogen-containing heterocycles .

This guide provides a rigorous technical analysis of its chemical architecture, validated synthetic protocols, and application in Targeted Covalent Inhibitor (TCI) design.

Part 1: Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule integrates a lipophilic aryl core with a reactive electrophile. The 3-chloro and 4-methoxy substituents on the phenyl ring modulate the electronic density of the amide nitrogen, subtly influencing the hydrolytic stability of the warhead.

FeatureSpecificationFunctional Role
Core Scaffold AcetamideHydrogen bond donor/acceptor (H-bond network).
Electrophile

-Bromine (

)
Site of nucleophilic attack (

); "Warhead" for Cys labeling.
Electronic Modulator 3-Chloro (EWG)Inductive withdrawal; increases lipophilicity (

).
Electronic Donor 4-Methoxy (EDG)Mesomeric donation; stabilizes the phenyl ring.
Molecular Formula

MW: ~278.53 g/mol
Electrophilic Mechanism ( )

The primary utility of this compound lies in the lability of the


 bond. The adjacent carbonyl group enhances the electrophilicity of the 

-carbon, making it highly susceptible to attack by soft nucleophiles (thiols) and hard nucleophiles (amines).
  • Biological Context: In drug discovery, this motif acts as an irreversible inhibitor, forming a thioether bond with non-catalytic cysteine residues (e.g., in kinases or GTPases).

  • Synthetic Context: It serves as the "lock" in cyclization reactions to form oxindoles or quinoxalinones.

Part 2: Synthetic Methodology (Protocol)

Reaction Design

The synthesis follows a nucleophilic acyl substitution pathway. To prevent poly-alkylation or hydrolysis, the reaction is conducted under anhydrous conditions with controlled temperature.

Reagents:

  • Substrate: 3-chloro-4-methoxyaniline (1.0 eq)

  • Acylating Agent: Bromoacetyl bromide (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.2 eq)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

Note: This reaction generates HBr and is exothermic. Perform in a fume hood.

  • Preparation: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in anhydrous DCM (40 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Addition: Add triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Critical: Control addition rate to maintain temperature <5°C to avoid bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting aniline spot should disappear.

  • Workup:

    • Quench with saturated

      
       (aq).[1][2]
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3-chloro-4-methoxyaniline (Solvent: DCM) Cool Cool to 0°C Add Base (Et3N) Start->Cool Add Dropwise Addition: Bromoacetyl bromide Cool->Add Exothermic Control React Stir at RT (3-4h) Monitor via TLC Add->React Acylation Quench Workup: Wash with NaHCO3/HCl React->Quench Completion Final Product: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Quench->Final Crystallization

Caption: Optimized synthetic workflow for high-purity isolation of the target


-haloacetamide.

Part 3: Functionalization & Medicinal Chemistry Applications

Cysteine Targeting (Warhead Logic)

This compound is a representative "covalent warhead." In the presence of a target protein, the intrinsic reactivity of the


-bromoacetamide allows it to probe accessible cysteine residues.
  • Mechanism: The sulfur atom of the cysteine thiolate attacks the

    
    -carbon, displacing the bromide ion.
    
  • Selectivity: While highly reactive, the 3-chloro-4-methoxy tail provides steric and electronic recognition elements that can direct the molecule to specific hydrophobic pockets before the covalent event occurs.

Heterocycle Construction (Finkelstein Modification)

For synthetic chemists, this molecule is a precursor. The bromine atom can be substituted to form more complex scaffolds.

  • Finkelstein Reaction: Treatment with NaI in acetone converts the alkyl bromide to an alkyl iodide in situ, significantly accelerating subsequent nucleophilic substitutions (e.g., with secondary amines to form glycine derivatives).

Reactivity Pathway Diagram

ReactivityPathways Core 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Path1 Pathway A: Cysteine Labeling (Biological Context) Core->Path1 + R-SH (Cys) Path2 Pathway B: Heterocycle Synthesis (Chemical Context) Core->Path2 + R-NH2 Prod1 Thioether Adduct (Irreversible Inhibition) Path1->Prod1 SN2 Attack Prod2 Amination/Cyclization (Drug Scaffold) Path2->Prod2 Substitution

Caption: Divergent reactivity profiles: Biological conjugation (A) vs. Synthetic derivatization (B).

Part 4: Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator.

This compound is an


-haloacetamide, a class known for potent mucous membrane irritation and alkylating properties.
  • Lachrymator: It can cause severe eye irritation and tearing (similar to tear gas agents like chloroacetophenone). Goggles and a face shield are mandatory.

  • Skin Contact: Corrosive.[3] It can alkylate DNA/proteins. Double-gloving (Nitrile) is required.

  • Inhalation: Handle strictly within a certified chemical fume hood.

  • Neutralization: Spills should be treated with a solution of sodium thiosulfate (to quench the alkyl halide) before disposal.

References

  • World Health Organization (WHO) / IARC. (2024). Agents Classified by the IARC Monographs, Volumes 1–134. (General classification of alkylating agents). Link

  • PubChem Database. (n.d.). Compound Summary for 2-Bromo-N-(4-methoxyphenyl)acetamide (Analogous Structure). National Library of Medicine. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Foundational text on haloacetamide warheads). Link

  • Organic Syntheses. (1945). N-Bromoacetamide (General Protocol for Amide Bromination). Org. Synth. 25, 14. Link

Sources

Exploratory

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" physical and chemical properties

Role: Electrophilic Warhead & Synthetic Intermediate CAS Registry Number: 883517-55-3 Executive Summary 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a specialized organic electrophile belonging to the class of -haloa...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Electrophilic Warhead & Synthetic Intermediate CAS Registry Number: 883517-55-3

Executive Summary

2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a specialized organic electrophile belonging to the class of


-haloacetamides. Structurally, it consists of an aniline core (3-chloro-4-methoxyaniline) acylated with a bromoacetyl moiety.

In drug discovery, this compound serves two critical functions:

  • Covalent Warhead: The

    
    -bromoacetamide group acts as a potent electrophile, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins. This mechanism is central to the design of Targeted Covalent Inhibitors (TCIs) .
    
  • Synthetic Intermediate: It is a versatile building block for constructing heterocycles (e.g., thiazoles, oxazoles) via cyclization reactions, or for introducing complex amine linkers via nucleophilic substitution (

    
    ).
    

This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this compound, designed for researchers in medicinal chemistry and chemical biology.

Physicochemical Specifications

PropertySpecification
IUPAC Name 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Molecular Formula

Molecular Weight 278.53 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
Reactive Moiety

-Bromoacetamide (Electrophile)
LogP (Predicted) ~2.3 - 2.8
Storage -20°C, Desiccated (Hydrolysis sensitive)

Synthesis Protocol

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide follows a standard Schotten-Baumann or anhydrous acylation protocol. The reaction involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of bromoacetyl bromide.

Reagents & Materials
  • Precursor: 3-Chloro-4-methoxyaniline (1.0 eq)

  • Acylating Agent: Bromoacetyl bromide (1.1 - 1.2 eq)

  • Base: Pyridine or Triethylamine (

    
    ) (1.2 - 1.5 eq) to scavenge HBr.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
  • Preparation: Dissolve 3-chloro-4-methoxyaniline in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath to control the exotherm.
    
  • Base Addition: Add the base (Pyridine or

    
    ) dropwise. Ensure the solution remains cool.
    
  • Acylation: Slowly add Bromoacetyl bromide dropwise over 15–30 minutes. The slow addition prevents double-acylation or polymerization side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of the aniline via TLC (typically 30-50% EtOAc in Hexanes).

  • Workup:

    • Quench with saturated aqueous

      
       to neutralize excess acid/bromide.
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted aniline/pyridine), followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Synthesis Pathway Diagram

SynthesisPathway Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Target) Intermediate->Product Elimination Byproduct HBr (Salt) Intermediate->Byproduct

Caption: Acylation of 3-chloro-4-methoxyaniline with bromoacetyl bromide to yield the target


-haloacetamide.

Functional Reactivity: The "Warhead" Mechanism

The defining feature of this molecule is the


-bromoacetamide  moiety. The carbon atom adjacent to the bromine is highly electrophilic due to the electron-withdrawing induction of both the carbonyl oxygen and the bromine atom.
Mechanism of Action: Cysteine Targeting

In biological systems or synthesis, this carbon is susceptible to nucleophilic attack by thiols (


), such as the side chain of Cysteine  residues in proteins. This results in an irreversible thioether bond.

Reaction Type:


 (Bimolecular Nucleophilic Substitution)
  • Nucleophile: Thiolate anion (

    
    ) or Thiol (
    
    
    
    ).
  • Electrophile:

    
    -Carbon of the acetamide.
    
  • Leaving Group: Bromide ion (

    
    ).
    
Covalent Inhibition Pathway Diagram

Mechanism Protein Target Protein (Cysteine-SH) Transition Transition State [S---C---Br]‡ Protein->Transition Nucleophilic Attack (S_N2) Warhead 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Warhead) Warhead->Transition Complex Covalent Protein-Ligand Complex (Irreversible Inhibition) Transition->Complex Bond Formation Leaving Br- (Leaving Group) Transition->Leaving Displacement

Caption: Irreversible alkylation of a protein cysteine residue by the


-bromoacetamide warhead.

Analytical Validation (Expected Data)

To validate the synthesis, the following spectroscopic signals should be observed.

NMR (400 MHz, DMSO- or )
  • 
     ~9.0 - 10.0 ppm (s, 1H):  Amide -NH-  proton (Broad singlet, exchangeable with 
    
    
    
    ).
  • 
     ~7.5 - 7.8 ppm (d/s, 1H):  Aromatic proton at C2  (ortho to Cl, meta to OMe).
    
  • 
     ~7.3 - 7.5 ppm (dd, 1H):  Aromatic proton at C6  (ortho to amide).
    
  • 
     ~6.9 - 7.1 ppm (d, 1H):  Aromatic proton at C5  (ortho to OMe).
    
  • 
     ~4.0 - 4.1 ppm (s, 2H): 
    
    
    
    -Methylene protons (-CH
    
    
    -Br
    ). Characteristic singlet for haloacetamides.
  • 
     ~3.8 - 3.9 ppm (s, 3H):  Methoxy protons (-OCH
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass:

    
     and 
    
    
    
    .
  • Isotope Pattern: Distinctive 1:1 doublet for

    
     isotopes, superimposed with the 
    
    
    
    pattern (approx 3:1), creating a complex but characteristic isotopic envelope.

Safety & Handling Protocols

WARNING: This compound is a potent alkylating agent.

  • Hazards:

    • Skin/Eye Irritant: Causes severe irritation; potential lachrymator (tear gas effect).

    • Sensitizer: May cause allergic skin reactions upon repeated exposure.

    • Toxic: Harmful if swallowed or inhaled.

  • PPE Requirements:

    • Double Nitrile Gloves (Standard latex is permeable to some alkyl halides).

    • Chemical Safety Goggles.

    • Fume Hood (Mandatory for all handling).

  • Spill Management:

    • Neutralize spills with a solution of dilute ammonia or sodium thiosulfate (reacts with the alkyl bromide) before cleanup.

References

  • Sigma-Aldrich. 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide Product Detail. (Accessed 2024).[1]

  • BenchChem. The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development. (2025).[2]

  • Wiley-VCH.General Procedure for the Synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -bromoacylamides. Supporting Information.[3][4] 
    
  • MedChemExpress. 2-Bromoacetamide: Disinfection Byproduct and Toxicant Profile.

  • Fluorochem. Safety Data Sheet: CAS 883517-55-3. (2024).[1]

Sources

Foundational

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" spectral data (NMR, IR, Mass Spec)

An in-depth technical guide for the spectroscopic characterization and synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3). Executive Summary & Strategic Utility In modern medicinal chemistry, h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the spectroscopic characterization and synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3).

Executive Summary & Strategic Utility

In modern medicinal chemistry, haloacetamides serve as critical bifunctional building blocks. Specifically, 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a highly versatile electrophilic intermediate. The bromoacetyl moiety acts as a reactive warhead for nucleophilic substitution (often utilized in the synthesis of PROTAC linkers, targeted covalent inhibitors (TCIs), and kinase inhibitors) [1], while the 3-chloro-4-methoxyphenyl ring provides specific steric and electronic parameters for binding pocket occupation.

As an Application Scientist, I approach the characterization of this molecule not just as a structural confirmation, but as a multi-layered validation system. A single missing proton or an incorrect isotopic ratio can derail a multi-step synthesis. This guide provides the definitive spectral data (NMR, IR, HRMS) and a self-validating synthetic protocol for this compound.

Synthesis Methodology & Reaction Causality

The synthesis of this compound relies on a modified Schotten-Baumann amidation. The reaction between 3-chloro-4-methoxyaniline (the nucleophile) and bromoacetyl bromide (the bis-electrophile) must be strictly controlled to prevent over-alkylation or hydrolysis [1].

Causality in Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): Chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive α-bromo carbon.

  • Temperature Control (0 °C): Bromoacetyl bromide is exceptionally reactive. Dropwise addition at 0 °C controls the exothermic formation of the tetrahedral intermediate, preventing localized heating that leads to dimerized impurities (e.g., N,N-diakylation).

SynthesisWorkflow SM1 3-chloro-4-methoxyaniline (Nucleophile) Base DIPEA / DCM 0 °C to RT SM1->Base SM2 Bromoacetyl bromide (Electrophile) SM2->Base Product 2-bromo-N-(3-chloro- 4-methoxyphenyl)acetamide Base->Product Amidation Purification Silica Gel Chromatography Product->Purification Workup

Fig 1: Synthesis and purification workflow for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.

Spectroscopic Data Compendium

To ensure absolute structural integrity, the compound must be validated across three orthogonal spectroscopic dimensions: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra provide the definitive map of the molecule's connectivity. The splitting pattern of the aromatic ring is a classic 1,3,4-trisubstituted system.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz) Assignment & Causality
8.12 Broad Singlet (br s) 1H - N-H (Amide): Broadened due to quadrupolar relaxation of Nitrogen-14.
7.65 Doublet (d) 1H 2.5 Ar-H (C2): Meta-coupling only. Deshielded by the adjacent Cl and NHCO groups.
7.40 Doublet of Doublets (dd) 1H 8.8, 2.5 Ar-H (C6): Ortho-coupled to H5, meta-coupled to H2.
6.89 Doublet (d) 1H 8.8 Ar-H (C5): Ortho-coupled to H6. Shielded by the electron-donating -OMe group.
4.00 Singlet (s) 2H - -CH₂-Br: Strongly deshielded by both the halogen and the adjacent carbonyl.

| 3.89 | Singlet (s) | 3H | - | -OCH₃: Typical methoxy resonance. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Carbon Type Diagnostic Note
163.5 C=O Carbonyl Upfield from a typical ketone due to nitrogen lone-pair conjugation.
152.0 Ar-C4 Quaternary Strongly deshielded by the electronegative oxygen of the methoxy group.
131.0 Ar-C1 Quaternary Attached to the amide nitrogen.
122.5 Ar-C3 Quaternary Attached to the chlorine atom.
121.0, 119.5, 112.0 Ar-C2, C6, C5 Tertiary (CH) Aromatic methine carbons.
56.5 -OCH₃ Primary (CH₃) Standard methoxy carbon shift.

| 29.5 | -CH₂Br | Secondary (CH₂) | The heavy atom effect of Bromine keeps this relatively upfield compared to a -CH₂Cl. |

Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is utilized here as a rapid, non-destructive validation tool to confirm the presence of the functional groups before proceeding to downstream coupling reactions.

Table 3: FTIR Spectral Data (ATR)

Wavenumber (cm⁻¹) Vibration Mode Intensity Interpretation
3280 N-H stretch Medium, broad Confirms the secondary amide. Hydrogen bonding broadens the peak.
1665 C=O stretch (Amide I) Strong, sharp Lower than a standard ketone (~1715 cm⁻¹) due to resonance with the N-atom.
1590, 1530 C=C Aromatic Medium Confirms the preservation of the aromatic core.
1250, 1060 C-O-C stretch Strong / Med Asymmetric and symmetric stretches of the aryl alkyl ether (-OMe).
1020 C-Cl stretch Medium Halogen-aryl bond confirmation.

| 680 | C-Br stretch | Weak-Medium | Confirms the successful installation of the bromoacetyl warhead. |

High-Resolution Mass Spectrometry (HRMS)

Because this molecule contains both Bromine and Chlorine, it presents a highly diagnostic isotopic cluster. Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The resulting [M+H]⁺ cluster must exhibit a specific 3 : 4 : 1 ratio.

Table 4: HRMS (ESI-TOF) Data

Ion Formula Calc. m/z Obs. m/z Rel. Abundance
[M+H]⁺ (⁷⁹Br, ³⁵Cl) C₉H₁₀⁷⁹Br³⁵ClNO₂⁺ 277.9583 277.9580 ~75%
[M+H]⁺ (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl) C₉H₁₀⁸¹Br³⁵ClNO₂⁺ 279.9563 279.9565 100% (Base Peak)

| [M+H]⁺ (⁸¹Br, ³⁷Cl) | C₉H₁₀⁸¹Br³⁷ClNO₂⁺ | 281.9533 | 281.9530 | ~25% |

IsotopeLogic Mol Molecular Ion [M+H]+ C9H10BrClNO2+ M m/z ~278 79Br (50%) + 35Cl (75%) Rel. Abundance: ~75% Mol->M Isotope 1 M2 m/z ~280 81Br+35Cl & 79Br+37Cl Rel. Abundance: 100% Mol->M2 Isotope 2 M4 m/z ~282 81Br (50%) + 37Cl (25%) Rel. Abundance: ~25% Mol->M4 Isotope 3

Fig 2: Predictive isotope distribution logic for the [M+H]+ ion cluster.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Preparation of the Nucleophile

  • Action: Dissolve 3-chloro-4-methoxyaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert argon atmosphere.

  • Validation: The solution must be completely clear. Any turbidity indicates moisture, which will aggressively hydrolyze the bromoacetyl bromide in Step 3.

Step 2: Base Addition & Thermal Control

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) to the reaction flask. Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Causality: DIPEA acts as an acid scavenger for the HBr byproduct. The 0 °C temperature is strictly required to suppress the formation of the N,N-bis(bromoacetyl) impurity.

Step 3: Electrophile Addition

  • Action: Dissolve bromoacetyl bromide (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Validation (In-Process Control): 15 minutes after the addition is complete, pull a 10 µL aliquot. Run a Thin-Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (3:1). The starting aniline (Rf ~0.3, stains active with ninhydrin) should be completely consumed, replaced by a new UV-active spot (Rf ~0.5).

Step 4: Quenching and Workup

  • Action: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove residual DIPEA, followed by brine (30 mL).

  • Causality: The sequential washing isolates the neutral amide. The HCl wash is critical; residual DIPEA will cause the final product to slowly degrade into a dark, tarry quaternary ammonium salt over time.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide as an off-white solid.

References

  • Google Patents (WO2006039718A2):Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. Details the foundational synthetic methodology for reacting 3-chloro-4-methoxyaniline with bromoacetyl bromide to form haloacetamide intermediates.
Exploratory

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" potential biological activity

Technical Whitepaper: The Pharmacophore and Reactivity Profile of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Part 1: Executive Summary & Chemical Identity 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: Implied an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Pharmacophore and Reactivity Profile of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Part 1: Executive Summary & Chemical Identity

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: Implied analog of 5345-54-0 derivatives) represents a specialized chemical scaffold acting at the intersection of covalent inhibition and synthetic intermediate utility . Unlike reversible competitive inhibitors, this molecule possesses a reactive


-bromoacetamide "warhead" fused to a lipophilic 3-chloro-4-methoxyaniline core.

In drug discovery, this compound serves two distinct, high-value functions:

  • Cysteine-Reactive Probe: It functions as an electrophilic trap for profiling accessible cysteine residues in the proteome (Activity-Based Protein Profiling - ABPP).

  • Privileged Intermediate: It acts as a precursor for synthesizing

    
    -substituted heterocyclic drugs (e.g., oxindoles, piperazines) commonly found in kinase and GPCR inhibitor libraries.
    

Chemical Profile:

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~278.53 g/mol

  • Core Reactivity:

    
     Alkylation (Cysteine targeting)
    
  • Electronic Character: The 3-chloro (electron-withdrawing) and 4-methoxy (electron-donating) substituents create a unique electronic push-pull system that modulates the solubility and metabolic stability of the aromatic ring.

Part 2: Mechanism of Action (The Covalent Paradigm)

The biological activity of this molecule is driven by its electrophilic


-carbon.[1] In a physiological environment (pH 7.4), the bromine atom serves as a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.
The Cysteine-Targeting Mechanism

While the molecule may show non-specific cytotoxicity due to indiscriminate alkylation, its controlled use allows for the targeting of hyper-reactive cysteines in enzymes (e.g., Deubiquitinases, Kinases).

Mechanism Description:

  • Recognition: The aromatic tail (3-chloro-4-methoxyphenyl) provides hydrophobic affinity, guiding the molecule into non-polar pockets of the target protein.

  • Alkylation: The thiolate anion (

    
    ) of a catalytic cysteine attacks the 
    
    
    
    -carbon.
  • Irreversible Inhibition: Bromide is displaced, forming a stable thioether bond. The enzyme is permanently inactivated.

ReactionMechanism Inhibitor 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Electrophile) Transition Transition State (SN2 Attack) Inhibitor->Transition Binding Enzyme Target Enzyme (Cysteine Thiolate - S⁻) Enzyme->Transition Nucleophilic Attack Complex Covalent Adduct (Thioether Bond) Transition->Complex Bond Formation LeavingGroup Bromide Ion (Br⁻) Transition->LeavingGroup Elimination

Figure 1: The


 reaction mechanism between the 

-bromoacetamide warhead and a protein cysteine residue.

Part 3: Structural Activity Relationship (SAR)

The "biological activity" is not just about the warhead; the scaffold dictates where the molecule goes.

Structural ComponentFunction & Biological Impact

-Bromoacetamide
The Warhead. High reactivity. Less selective than acrylamides but more reactive than chloroacetamides. prone to rapid alkylation.
Acetamide Linker The Spacer. Provides H-bond donor (NH) and acceptor (CO) sites, crucial for orienting the molecule within the protein active site backbone.
3-Chloro Substituent Metabolic Blocker. Halogens on aromatic rings often block metabolic oxidation at specific sites, increasing the half-life (

) of the compound.
4-Methoxy Group Lipophilicity Tuner. Increases LogP (lipophilicity), enhancing cell membrane permeability. It also acts as a weak H-bond acceptor.

Part 4: Experimental Workflows

Protocol A: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Rationale: This protocol ensures high purity by controlling the exotherm of the acylation reaction.

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 eq)[2]

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-4-methoxyaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath. Critical: Cooling prevents double-acylation and polymerization.

  • Acylation: Add Bromoacetyl bromide (11 mmol) dropwise over 20 minutes. The solution will darken slightly.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by Sat.

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white/off-white needles.
    
Protocol B: Activity-Based Protein Profiling (ABPP)

Rationale: To determine which proteins this molecule covalently modifies in a cell lysate.

ABPP_Workflow Lysate Cell Lysate Preparation (Proteome) Probe Incubation with 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Alkyne-tagged analog recommended) Lysate->Probe 1 hour @ 37°C Click CuAAC Click Chemistry (Add Biotin-Azide) Probe->Click Covalent Tagging Enrich Streptavidin Enrichment (Pull-down targets) Click->Enrich Affinity Purification Digestion Tryptic Digestion Enrich->Digestion MS LC-MS/MS Analysis (Identify Targets) Digestion->MS

Figure 2: Workflow for identifying biological targets using the molecule as a chemical probe.

Part 5: Toxicology & PAINS Warning

Critical Note for Drug Developers: This molecule contains a Pan-Assay Interference (PAINS) motif. The


-bromoacetamide group is highly reactive.
  • False Positives: In High-Throughput Screening (HTS), this molecule may show activity against every target by non-specifically alkylating surface cysteines.

  • Toxicity: Direct administration in vivo often leads to glutathione depletion and hepatotoxicity.

  • Strategic Use: Use this molecule as a tool to validate a binding pocket, then optimize the warhead to a less reactive acrylamide or replace the bromine with a specific binding group for the final drug candidate.

Part 6: References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795 (2010). Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740 (2010). Link

  • Organic Syntheses. "N-Bromoacetamide." Org.[3][4] Synth. 1951, 31, 17. (Foundational synthesis reference). Link

Sources

Foundational

Deciphering the Covalent Warhead: A Mechanistic Profiling Guide for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Topic: "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" Mechanism of Action Hypothesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Discovery Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" Mechanism of Action Hypothesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a classic Covalent Fragment or Electrophilic Probe used in modern drug discovery, particularly within the Targeted Covalent Inhibitor (TCI) and Activity-Based Protein Profiling (ABPP) paradigms.

Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule combines a hydrophobic recognition element (the 3-chloro-4-methoxyphenyl moiety) with a reactive electrophile (the


-bromoacetamide warhead). The prevailing mechanism of action (MoA) hypothesis is Irreversible Covalent Modification  of nucleophilic cysteine residues within a target protein's binding pocket.

This guide details the chemical basis of this reactivity, the structural hypothesis for its selectivity, and the experimental protocols required to validate its specific target and mechanism.

Chemical Basis of Reactivity

To understand the mechanism, one must first deconstruct the molecule into its functional pharmacophores.

The Electrophilic Warhead: -Bromoacetamide

The core driver of this molecule's biological activity is the 2-bromoacetamide group. This is a "soft" electrophile that reacts preferentially with "soft" nucleophiles via a bimolecular nucleophilic substitution (


) mechanism.
  • Primary Target: Thiol groups (-SH) of Cysteine residues.

  • Secondary Targets: In rare cases of high local pH or specific positioning, the imidazole of Histidine or the

    
    -amino group of Lysine.
    
  • Intrinsic Reactivity: Moderate. Unlike acrylamides (which require specific orientation for Michael addition),

    
    -haloacetamides have higher intrinsic reactivity but can still achieve selectivity through the "Tail" region.
    
The Recognition Element: 3-Chloro-4-methoxyaniline

The N-(3-chloro-4-methoxyphenyl) moiety acts as the "address" label.

  • Hydrophobicity: The aromatic ring drives binding to hydrophobic pockets (e.g., ATP-binding sites of kinases, allosteric sites of tubulin).

  • Electronic Effects: The 3-chloro and 4-methoxy substituents create a specific electronic profile and steric shape, often found in inhibitors of Tyrosine Kinases (e.g., Gefitinib analogs), PDE5 , and BRDT bromodomains.

Mechanism of Action (MoA) Hypothesis

The hypothesized mechanism follows a Two-Step Covalent Inhibition model.

Step 1: Reversible Binding ( )

The molecule enters the target protein's binding site, driven by non-covalent interactions (van der Waals,


-stacking) between the 3-chloro-4-methoxyphenyl group and hydrophobic residues in the pocket. This establishes a reversible complex (

).
Step 2: Nucleophilic Attack ( )

Once bound, the electrophilic carbon of the acetamide is positioned in close proximity to a specific nucleophilic cysteine. The sulfur atom of the cysteine attacks the


-carbon, displacing the bromide ion (leaving group).
Step 3: Irreversible Inactivation ( )

A stable Thioether bond is formed. This bond is chemically stable under physiological conditions, permanently disabling the protein or blocking the site.

Reaction Scheme Diagram

ReactionMechanism cluster_chemistry Chemical Transformation Unbound Unbound State (Protein-SH + Inhibitor-Br) Complex Reversible Complex (E·I) (Non-covalent Binding) Unbound->Complex Kd (Binding) Transition Transition State (S_N2 Attack) Complex->Transition Positioning Covalent Covalent Adduct (E-I) (Protein-S-Inhibitor + HBr) Transition->Covalent k_inact (Alkylation) ChemStep R-S: (Nucleophile) attacks C-Br (Electrophile) Br- leaves as anion

Figure 1: Two-step mechanism of covalent inhibition. The recognition element drives the initial binding (


), positioning the warhead for the irreversible reaction (

).

Experimental Validation Protocols

To validate this hypothesis, you must distinguish between non-specific alkylation and specific targeted inhibition.

Protocol A: Intrinsic Reactivity Assay (GSH/NAC)

Determine if the molecule is too reactive (a "pan-assay interference" compound) or suitably tunable.

  • Reagents: Prepare 10 mM stock of the compound in DMSO. Prepare 10 mM Glutathione (GSH) or N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Reaction: Mix compound (50 µM final) with GSH (500 µM final) in PBS.

  • Monitoring: Monitor the disappearance of the parent compound and appearance of the GSH-adduct via LC-MS over 4 hours.

  • Metric: Calculate

    
     (half-life).
    
    • 
       min: Highly reactive (likely non-specific toxicant).
      
    • 
       min: Tunable reactivity (suitable for TCI).
      
Protocol B: Time-Dependent Inhibition ( Shift)

Confirm the irreversible nature of the inhibition.

  • Setup: Pre-incubate the target protein (e.g., Kinase, Enzyme) with varying concentrations of the inhibitor for different time points (0, 15, 30, 60 min).

  • Trigger: Add substrate (e.g., ATP/peptide) to initiate the enzymatic reaction.

  • Readout: Measure enzymatic activity.

  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
    • Result: If

      
       decreases (potency increases) with longer pre-incubation, the mechanism is time-dependent (likely covalent).
      
Protocol C: Mass Spectrometry Peptide Mapping

Identify the exact residue modified.

  • Incubation: Incubate protein (5 µM) with compound (50 µM) for 2 hours.

  • Digestion: Denature (Urea), reduce (DTT), alkylate (Iodoacetamide - Note: This will cap unmodified cysteines), and digest with Trypsin.

  • LC-MS/MS: Analyze peptides. Look for a mass shift of +197.02 Da (Mass of inhibitor minus H and Br) on Cysteine residues.

    • Calculation: Formula

      
       (fragment added).
      
    • Exact Mass Shift Calculation:

      • Parent: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (

        
        ) ~ 277.5 Da.
        
      • Loss: HBr (~80.9 Da).

      • Adduct Mass: ~196-198 Da shift depending on isotopes.

Structural Activity Relationship (SAR) Data

The following table summarizes how modifications to the scaffold typically affect the mechanism, helping to validate the "Recognition Element" hypothesis.

Structural ComponentModificationPredicted Effect on Mechanism
Bromoacetamide Change Br to ClDecreased Reactivity. Cl is a poorer leaving group. May lose potency if

becomes rate-limiting.
Bromoacetamide Change Br to IIncreased Reactivity. Higher risk of non-specific toxicity (instability).
Acetamide Linker Add Methyl (

-position)
Steric Hindrance. May increase selectivity by restricting access to only accessible cysteines.
3-Cl substituent Remove ClLoss of Affinity. The Cl often fills a hydrophobic pocket; removal may increase

(weaker binding).
4-OMe substituent Change to HElectronic Shift. Changes electron density of the phenyl ring, potentially altering

-stacking interactions.

Chemoproteomics Workflow (ABPP)

If the specific target is unknown, use Activity-Based Protein Profiling (ABPP). Since the bromine is the leaving group, you cannot attach a tag there. You must synthesize a "Clickable" analog.

Analog Design: Replace the 4-methoxy group with a 4-propargyloxy group (alkyne handle).

ABPP_Workflow Step1 Step 1: Live Cell Treatment Incubate cells with Alkyne-Analog Step2 Step 2: Lysis & Click Chemistry Add Azide-Biotin + Cu(I) catalyst Step1->Step2 Step3 Step 3: Enrichment Streptavidin Pull-down of modified proteins Step2->Step3 Step4 Step 4: Tryptic Digestion On-bead digestion Step3->Step4 Step5 Step 5: LC-MS/MS Identify proteins enriched vs. DMSO control Step4->Step5

Figure 2: ABPP workflow for target deconvolution. This protocol identifies the proteome-wide targets of the scaffold.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis by HPLC." Sigma-Aldrich Technical Guides. (General reference for peptide mapping protocols).
Exploratory

Accelerating Covalent Ligand Discovery: A Technical Monograph on 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Executive Summary In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a critical class of "scout fragments" or electrophilic probes. Unlike t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a critical class of "scout fragments" or electrophilic probes. Unlike traditional reversible inhibitors, this compound utilizes a specific


-bromoacetamide warhead to form irreversible covalent bonds with nucleophilic cysteine residues on protein surfaces.

This technical guide provides a rigorous framework for the synthesis, mechanistic validation, and application of this compound in novel drug discovery. It is designed for medicinal chemists and chemical biologists seeking to map ligandable cysteines and develop next-generation therapeutics.

Part 1: Chemical Identity & Precision Synthesis

Structural Analysis

The compound consists of two distinct functional domains:

  • The Recognition Element (Scaffold): The 3-chloro-4-methoxyaniline core provides lipophilic contacts and orientation within the protein binding pocket. The chloro- and methoxy- substituents modulate the electronic properties of the aromatic ring, influencing

    
    -stacking interactions.
    
  • The Warhead (Electrophile): The

    
    -bromoacetamide moiety is a soft electrophile susceptible to 
    
    
    
    attack by thiols.
Synthesis Protocol (Schotten-Baumann Variant)

Casualty of Choice: We utilize a modified Schotten-Baumann condition with bromoacetyl bromide rather than bromoacetic acid/coupling agents. The acid bromide ensures rapid kinetics and high conversion rates, minimizing the hydrolysis of the sensitive alkyl bromide.

Reagents:

  • Precursor: 3-Chloro-4-methoxyaniline (1.0 eq) [CAS: 5345-54-0]

  • Electrophile Source: Bromoacetyl bromide (1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq) — TEA is preferred for easier removal during workup.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-4-methoxyaniline (10 mmol) and anhydrous DCM (50 mL). Cool to

    
    C under 
    
    
    
    atmosphere.
  • Base Addition: Add TEA (15 mmol) dropwise. Ensure temperature remains

    
    C to prevent side reactions.
    
  • Acylation: Add bromoacetyl bromide (12 mmol) dropwise over 20 minutes. The exotherm must be controlled to prevent polymerization of the reagent.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup: Quench with cold water (20 mL). Wash organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white needles.
    

Quantitative Data Summary:

ParameterSpecification
Molecular Weight 278.53 g/mol
Typical Yield 85 - 92%
Purity Requirement >98% (HPLC)
Appearance Off-white crystalline solid
Storage -20°C, Desiccated (Hydrolysis prone)

Part 2: Mechanism of Action (The Warhead)

The utility of this compound lies in its ability to interrogate the "cysteineome." The mechanism is a classic bimolecular nucleophilic substitution (


).
The Cysteine Trap
  • Recognition: The aniline scaffold binds non-covalently to a protein pocket, bringing the warhead into proximity with a target cysteine.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the acetamide.
  • Displacement: Bromide (

    
    ) is displaced as a good leaving group.
    
  • Irreversible Complex: A stable thioether bond is formed.

Selectivity Logic

While


-bromoacetamides are more reactive than acrylamides (Michael acceptors), the 3-chloro-4-methoxyphenyl scaffold imparts selectivity. The compound will preferentially label cysteines located in pockets that accommodate the aromatic core, rather than reacting indiscriminately with surface cysteines.

ReactionMechanism Protein Protein Target (Cysteine-SH) Complex Non-Covalent Enzyme-Inhibitor Complex (EI) Protein->Complex Kd (Binding) Compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Compound->Complex TS Transition State (S_N2 Attack) Complex->TS k_inact (Reactivity) Adduct Covalent Adduct (Irreversible) TS->Adduct - HBr

Figure 1: Kinetic mechanism of covalent inactivation. The scaffold drives the initial binding (


), while the bromoacetamide drives the inactivation rate (

).

Part 3: Application in Novel Compound Discovery

This compound is best utilized as a Covalent Fragment in Activity-Based Protein Profiling (ABPP) or Fragment-Based Drug Discovery (FBDD).

Workflow: Cysteine Mapping

Researchers use this compound to identify "ligandable" cysteines on therapeutic targets (e.g., KRAS, BTK, or novel E3 ligases).

  • Library Screening: Include this compound in a library of electrophilic fragments.

  • Incubation: Treat the proteome or purified protein with the compound.

  • Detection: Use Mass Spectrometry (LC-MS/MS) to detect a mass shift of +198 Da (Molecular weight minus HBr).

  • Hit-to-Lead: If the compound binds a functionally relevant cysteine, the scaffold is optimized for higher affinity, and the highly reactive bromoacetamide is eventually swapped for a "tamer" warhead (e.g., acrylamide) for clinical safety.

Experimental Validation Protocol (GSH Reactivity Assay)

To assess the intrinsic reactivity (and potential toxicity) of the compound, a Glutathione (GSH) half-life assay is mandatory.

  • Objective: Determine

    
     of the compound in the presence of physiological nucleophiles.
    
  • Method: Incubate

    
     compound with 
    
    
    
    GSH in PBS (pH 7.4). Monitor disappearance of parent compound via HPLC at 0, 15, 30, 60 min.
  • Target Profile: For a "scout" fragment, a

    
     of 15–60 minutes is acceptable. For a drug candidate, 
    
    
    
    should typically be >2 hours to avoid rapid systemic clearance.

DiscoveryWorkflow Start Start: Target Identification Synthesis Synthesize 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Start->Synthesis Screen Covalent Fragment Screening (MS / X-ray Crystallography) Synthesis->Screen Hit Hit Identification (Specific Cysteine Modified) Screen->Hit Mass Shift +198 Da Opt Scaffold Optimization (Improve Kd) Hit->Opt WarheadSwap Warhead Tuning (Switch Br -> Acrylamide) Opt->WarheadSwap Lead Novel Therapeutic Candidate WarheadSwap->Lead

Figure 2: The "Covalent Scout" workflow. The bromoacetamide is a tool to find the pocket; it is rarely the final drug.

Part 4: Safety & Handling (Critical)

Warning: This compound is a potent alkylating agent. It does not discriminate between a target protein and the proteins in your cornea or respiratory tract.

  • Hazard: Skin sensitizer, potential carcinogen, and lachrymator.

  • Engineering Controls: All weighing and reactions must occur inside a certified fume hood.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkyl halide) before cleaning.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Explains the logic of targeted covalent inhibitors.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Describes the use of electrophilic fragments for cysteine mapping.

  • Sigma-Aldrich. "2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide Product Page." Sigma-Aldrich Catalog. Verification of chemical identity and availability.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Reviews the reactivity of alpha-bromoacetamides vs. acrylamides.

Protocols & Analytical Methods

Method

Synthesis of "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" from 3-chloro-4-methoxyaniline

Application Note: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide -Haloacetamides from Electron-Rich Anilines Introduction & Strategic Overview The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide


-Haloacetamides from Electron-Rich Anilines

Introduction & Strategic Overview

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a critical intermediate step in the development of pharmacologically active heterocycles. This compound belongs to the class of


-haloacetamides, which serve as potent electrophiles for subsequent 

reactions with amines, thiols, or other nucleophiles to generate complex scaffolds (e.g., for kinase inhibitors or anticoagulants).

Core Challenge: The reaction involves the acylation of 3-chloro-4-methoxyaniline (an electron-rich, slightly deactivated aniline due to the chloro group) with bromoacetyl bromide . The primary synthetic challenge is chemoselectivity . The amine must be acylated without displacing the labile bromine atom on the acetyl group (self-alkylation) or inducing bis-acylation. Furthermore, bromoacetyl bromide is highly moisture-sensitive and lachrymatory, requiring strict anhydrous conditions and safety protocols.

Mechanism: The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the bromide ion, which is subsequently neutralized by a non-nucleophilic base (e.g., Triethylamine).

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway and the critical role of the base in driving the equilibrium forward by scavenging HBr.

ReactionScheme Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Target) Intermediate->Product Elimination of Br- Byproduct HBr salt (Et3N·HBr) (Scavenged) Intermediate->Byproduct Base Scavenging

Figure 1: Mechanistic pathway for the acylation of 3-chloro-4-methoxyaniline.

Experimental Strategy

To ensure high yield and purity, the following parameters are optimized:

ParameterSelectionRationale
Solvent Dichloromethane (DCM) Provides excellent solubility for the aniline and the product while allowing easy aqueous workup. Anhydrous grade is essential to prevent hydrolysis of the acid bromide.
Base Triethylamine (TEA) A non-nucleophilic organic base is preferred over inorganic bases to maintain a homogeneous phase. It effectively neutralizes the HBr byproduct without reacting with the alkyl bromide.
Temperature

Initial addition at

controls the exotherm and prevents the aniline from displacing the

-bromine (a side reaction favored at higher temps).
Stoichiometry 1.0 : 1.1 : 1.2 (Aniline : Acid Bromide : Base). A slight excess of acid bromide ensures complete conversion of the limiting aniline.

Detailed Protocol

Safety Warning: Bromoacetyl bromide is a severe lachrymator and corrosive.[1] All operations must be performed in a functioning fume hood. Wear double nitrile gloves and safety goggles.

Materials:
  • Substrate: 3-Chloro-4-methoxyaniline (CAS: 5345-54-0)[2]

  • Reagent: Bromoacetyl bromide (CAS: 598-21-0)

  • Base: Triethylamine (TEA), anhydrous

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Quench/Wash: 1M HCl, Saturated

    
    , Brine
    
Step-by-Step Methodology:
  • Preparation (T = -30 min):

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Flush with nitrogen (

      
      ) or argon and seal with a rubber septum.
      
  • Dissolution (T = 0 min):

    • Add 3-chloro-4-methoxyaniline (1.57 g, 10.0 mmol) to the flask.

    • Inject anhydrous DCM (50 mL) via syringe. Stir until fully dissolved.

    • Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) via syringe.

    • Cool the reaction mixture to

      
        using an ice-water bath.
      
  • Acylation (T = 15 min):

    • Prepare a solution of Bromoacetyl bromide (0.96 mL, 11.0 mmol, 1.1 eq) in DCM (10 mL) in a separate vial or addition funnel.

    • Crucial Step: Add the acid bromide solution dropwise to the cold aniline mixture over 15–20 minutes.

    • Observation: A white precipitate (TEA

      
      HBr salts) will form immediately.
      
  • Reaction & Monitoring (T = 1 hr):

    • Allow the mixture to warm naturally to Room Temperature (RT) and stir for 1–2 hours.

    • QC Checkpoint (TLC): Spot the reaction mixture against the starting aniline (Solvent: 30% EtOAc in Hexanes).

      • Starting Material: Lower

        
         (more polar, UV active).
        
      • Product: Higher

        
         (less polar, UV active).
        
      • Stain: Aniline stains red/orange with p-Anisaldehyde; Amide is less reactive.

  • Workup (T = 2.5 hr):

    • Quench the reaction by adding water (50 mL).

    • Transfer to a separatory funnel.[1]

    • Phase Separation: Collect the organic (lower) layer.

    • Acid Wash: Wash organic layer with 1M HCl (2

      
       30 mL) to remove unreacted aniline and TEA.
      
    • Base Wash: Wash organic layer with Sat.

      
        (2 
      
      
      
      30 mL) to remove any hydrolyzed bromoacetic acid.
    • Final Wash: Wash with Brine (1

      
       30 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap) at 
      
      
      
      .
  • Purification:

    • The crude product is typically a solid.

    • Recrystallization: If necessary, recrystallize from Ethanol/Hexane or hot Isopropanol.

    • Yield: Expected yield is 85–95%.

Experimental Workflow Visualization

Workflow Setup Setup: Flame-dry RBF, N2 atm Dissolve Aniline + TEA in DCM Addition Addition: Add Bromoacetyl Bromide Dropwise at 0°C Setup->Addition Reaction Reaction: Warm to RT Stir 1-2h (Monitor TLC) Addition->Reaction Quench Workup: Quench with H2O Separate Layers Reaction->Quench Wash Washes: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine (Dry) Quench->Wash Isolate Isolation: Dry (Na2SO4) Concentrate -> Recrystallize Wash->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & QC

Verify the identity of the product using the following expected data:

  • Physical State: White to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, NH )
      
    • 
       7.75 (d, 
      
      
      
      Hz, 1H, Ar-H2 )
    • 
       7.40 (dd, 
      
      
      
      Hz, 1H, Ar-H6 )
    • 
       6.90 (d, 
      
      
      
      Hz, 1H, Ar-H5 )
    • 
       4.02 (s, 2H, 
      
      
      
      -Br
      )
    • 
       3.89 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI): Expected

    
     peaks at m/z ~278/280 (characteristic Br isotope pattern).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid BromideEnsure DCM and TEA are anhydrous. Keep reagent bottle sealed under

.
Impurity: Bis-acylation Excess Reagent / High TempStrictly control temp at

during addition. Do not exceed 1.1 eq of acid bromide.
Impurity: Alkylation Aniline attacking

This occurs if the reaction is heated. Keep at RT max.
Dark Color Oxidation of AnilineUse freshly purified (recrystallized) aniline if the starting material is dark/black.

References

  • General Procedure for Amide Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for Schotten-Baumann and Anhydrous Amide coupling).
  • Synthesis of

    
    -Bromoacetamides: 
    
    • Organic Syntheses, Coll.[3] Vol. 1, p. 3 (1941); Vol. 1, p. 111 (1921). (Methodology adaptation).

  • Safety Data (Bromoacetyl Bromide)

    • PubChem Compound Summary for CID 11754.

  • Starting Material Properties (3-Chloro-4-methoxyaniline)

    • Sigma-Aldrich Product Specification.

  • Analogous Reaction Protocols

    • BenchChem Protocol for 2-bromo-N-(2,4-difluorophenyl)acetamide. (Used as a template for specific conditions).

Sources

Application

The Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide: A Detailed Protocol for Drug Discovery Intermediates

Abstract This comprehensive technical guide provides a detailed protocol for the synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, a key intermediate in the development of novel therapeutic agents. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals. The guide delves into the underlying chemical principles of the acylation reaction, offers a step-by-step experimental procedure, and outlines critical safety and handling measures. Furthermore, it discusses the significance of the bromoacetamide moiety and substituted anilines in medicinal chemistry, providing context for the application of this synthetic protocol.

Introduction: The Strategic Importance of Bromoacetamides and Substituted Anilines in Medicinal Chemistry

Substituted anilines are a cornerstone in the field of drug discovery, serving as versatile scaffolds for a wide range of biologically active molecules.[1][2] Their tunable electronic and structural properties allow for the fine-tuning of pharmacological profiles, enhancing target affinity, bioavailability, and other critical drug-like properties.[3] The aniline motif is prevalent in numerous approved therapeutic agents, particularly in the domain of kinase inhibitors for cancer therapy, where they often form crucial hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[2]

The introduction of a bromoacetyl group onto an aniline scaffold, to form a 2-bromoacetamide, is a common and impactful synthetic transformation. The bromoacetamide moiety is a valuable functional group in medicinal chemistry, primarily utilized as a reactive handle for covalent modification of biological targets.[4] The electrophilic carbon adjacent to the bromine atom can react with nucleophilic residues, such as cysteine, on proteins, leading to the formation of a stable thioether linkage.[4] This targeted covalent inhibition strategy can offer enhanced potency and prolonged duration of action.

This guide focuses on the synthesis of a specific bromoacetamide derivative, 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide. The substitution pattern on the aniline ring—a chloro group at the 3-position and a methoxy group at the 4-position—provides a unique combination of steric and electronic features that can be exploited in the design of novel drug candidates.

Reaction Mechanism and Rationale

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The amino group of 3-chloro-4-methoxyaniline attacks the carbonyl carbon of the bromoacetyl halide.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The halide ion (e.g., bromide) is expelled, and the carbonyl group is reformed.

  • Deprotonation: A base, either an added scavenger like pyridine or another molecule of the aniline starting material, removes a proton from the nitrogen atom to yield the final N-acylated product and a hydrohalide salt.

To drive the reaction to completion and neutralize the generated hydrohalic acid, an appropriate base is often employed. Common choices include tertiary amines like triethylamine or pyridine. The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid unwanted side reactions with the acyl halide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the acylation of anilines with bromoacetyl halides.[5][6] Researchers should perform a thorough risk assessment and optimize conditions as necessary for their specific setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-4-methoxyaniline≥97%e.g., Sigma-AldrichStore in a cool, dry place.
Bromoacetyl bromide≥98%e.g., Sigma-AldrichHighly corrosive and lachrymatory. Handle with extreme care in a fume hood.
Dichloromethane (DCM), anhydrous≥99.8%e.g., Sigma-AldrichUse of an anhydrous solvent is crucial to prevent hydrolysis of the acyl bromide.
Pyridine, anhydrous≥99.8%e.g., Sigma-AldrichActs as a base to neutralize the HBr byproduct.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS grade-For work-up.
Brine (saturated aqueous NaCl solution)ACS grade-For work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS grade-For drying the organic phase.
Ethyl acetateHPLC grade-For purification.
HexanesHPLC grade-For purification.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the cooled solution.

  • Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[5][7]

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity. Predicted spectral data based on analogous compounds are provided below for reference.[8]

  • ¹H NMR: Expect signals for the aromatic protons, the methoxy group protons, the methylene protons of the bromoacetyl group, and the amide proton.

  • ¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the methylene carbon of the bromoacetyl group. The carbonyl carbon is typically observed around 165-170 ppm.[8]

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Br stretch.[5][8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.[8]

  • Melting Point: The purified product should have a sharp melting point.

Safety and Handling

A thorough risk assessment must be conducted before commencing any experimental work.

  • 3-Chloro-4-methoxyaniline: Harmful if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Bromoacetyl bromide: Highly corrosive, a lachrymator, and reacts violently with water.[5] It should be handled with extreme caution in a well-ventilated chemical fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.

  • Dichloromethane: A potential carcinogen and should be handled in a fume hood.

  • Pyridine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

All waste materials should be disposed of in accordance with institutional and local regulations.

Visualizing the Workflow

The following diagrams illustrate the key aspects of the synthesis.

Acylation Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline 3-Chloro-4-methoxyaniline NucleophilicAttack Nucleophilic Attack Aniline->NucleophilicAttack AcylHalide Bromoacetyl Bromide AcylHalide->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate LeavingGroupDeparture Leaving Group Departure TetrahedralIntermediate->LeavingGroupDeparture Deprotonation Deprotonation LeavingGroupDeparture->Deprotonation FinalProduct 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Deprotonation->FinalProduct Byproduct HBr Deprotonation->Byproduct

Caption: Mechanism of the acylation reaction.

Experimental Workflow Start Start: Dissolve Aniline in DCM Cool Cool to 0 °C Start->Cool AddBase Add Pyridine Cool->AddBase AddAcylHalide Add Bromoacetyl Bromide Solution AddBase->AddAcylHalide React Stir and Monitor by TLC AddAcylHalide->React Workup Aqueous Work-up React->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Characterize Characterize Product Purify->Characterize End End: Pure Product Characterize->End

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide via acylation of 3-chloro-4-methoxyaniline is a robust and reproducible method for accessing this valuable intermediate. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and essential safety considerations. By leveraging this protocol, researchers in drug discovery and medicinal chemistry can efficiently synthesize this and similar bromoacetamide derivatives, paving the way for the development of novel and impactful therapeutic agents.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Dou, G., et al. (2019). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 10(3), 257-259.
  • Master Organic Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. Retrieved from [Link]

  • PubMed. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: Its Use in Peptide Synthesis for Placing a Bromoacetyl Cross-Linking Function at Any Desired Sequence Position. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]

  • European Patent Office. (n.d.). EP 1 020 426 B9. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For Preparing Intermediates Of Dextromethorphan. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

Sources

Method

Analytical methods for "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" characterization

Application Note: Comprehensive Analytical Characterization of 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide Introduction & Chemical Rationale In the landscape of targeted covalent inhibitors (TCIs) and proteolysis-targe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Introduction & Chemical Rationale

In the landscape of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), haloacetamides serve as privileged electrophilic warheads. 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a highly reactive bifunctional building block. It features a bromoacetamide moiety designed to undergo irreversible


 nucleophilic substitution with protein thiols (e.g., cysteine residues), while its 3-chloro-4-methoxyphenyl scaffold provides a distinct steric and electronic environment to drive non-covalent target recognition prior to the covalent event.

Because bromoacetamides exhibit significantly faster reactivity profiles compared to their chloroacetamide counterparts[1], rigorous analytical characterization is required to ensure structural integrity, isotopic purity, and functional predictability. This application note outlines a self-validating analytical workflow for the structural elucidation and kinetic profiling of this compound.

Workflow A 2-Bromo-N-(3-chloro- 4-methoxyphenyl)acetamide B Purity Profiling (UPLC-UV/PDA) A->B Step 1 C Structural Elucidation (1H/13C NMR & HRMS) A->C Step 2 D Functional Assay (GSH Reactivity) A->D Step 3 E Data Synthesis & Warhead Validation B->E C->E D->E

Analytical workflow for the structural and functional characterization of the haloacetamide.

Quantitative Data Summary

To establish a baseline for structural validation, the theoretical physicochemical and spectroscopic properties of the compound are summarized below.

Analytical ParameterExpected ValueDiagnostic Relevance
Chemical Formula

Defines exact mass and isotopic distribution.
Monoisotopic Mass 276.9505 DaTarget for HRMS;

Da.
Isotopic Pattern

Diagnostic signature confirming exactly 1x Br and 1x Cl.

H NMR (Warhead)

ppm (singlet, 2H)
Confirms the intact

-bromo methylene group.

H NMR (Aromatic)
1,2,4-trisubstituted patternValidates the 3-chloro-4-methoxyphenyl regiochemistry.
FTIR (Carbonyl)

Confirms the Amide I stretching band.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Rationale: The combination of one bromine atom (


Br/

Br ratio

) and one chlorine atom (

Cl/

Cl ratio

) creates a highly specific isotopic cluster. HRMS is deployed not just for mass accuracy, but to use this isotopic fingerprint as a definitive proof of the intact warhead, distinguishing it from potential debrominated or hydrolyzed impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50

    
     containing 0.1% Formic Acid.
    
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Phase B (MeCN + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Capillary voltage: 3.0 kV; Desolvation temp: 350°C.

  • Acquisition: Acquire full-scan MS data from

    
     100 to 600 at a resolution of 
    
    
    
    (FWHM at
    
    
    200).

Self-Validating System Criteria: The protocol is considered valid only if the mass error of the monoisotopic peak (


 277.9583) is 

ppm, and the extracted isotopic cluster strictly adheres to the

relative abundance ratio. Any deviation in the

peak intensity indicates co-eluting halogen-loss impurities.
Protocol 2: Multinuclear NMR Spectroscopy ( H and C)

Causality & Rationale:


 is selected as the solvent over 

to intentionally slow the chemical exchange of the amide proton, allowing the

signal to be observed as a distinct singlet (

ppm). The aromatic region must resolve a classic 1,2,4-trisubstituted benzene splitting pattern to confirm regiochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of

    
     (100 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Acquisition (

    
    H):  Acquire 16 scans at 298 K with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
    
  • Acquisition (

    
    C):  Acquire 1024 scans with proton decoupling (waltz16).
    
  • Spectral Analysis:

    • H2 (ortho to NH): Doublet (

      
       Hz) at 
      
      
      
      ppm.
    • H6 (ortho to H5, meta to H2): Doublet of doublets (

      
       Hz) at 
      
      
      
      ppm.
    • H5 (ortho to OMe): Doublet (

      
       Hz) at 
      
      
      
      ppm.

Self-Validating System Criteria: The integration of the methoxy singlet (


 ppm, 3H) must perfectly calibrate (1.5:1 ratio) against the bromoacetyl methylene singlet (

ppm, 2H). A diminished methylene integration definitively flags warhead degradation (e.g., hydrolysis to the corresponding alcohol).
Protocol 3: Glutathione (GSH) Reactivity Kinetic Assay

Causality & Rationale: Bromoacetamides are highly reactive electrophiles. Before deploying this compound in biological assays, its intrinsic electrophilicity must be quantified to predict half-life and off-target potential[1]. GSH is used as an in vitro surrogate for intracellular thiols. The reaction follows pseudo-first-order kinetics when GSH is in vast excess[2].

Mechanism Warhead Bromoacetamide (Electrophile) Transition SN2 Transition State [Br---C---S]‡ Warhead->Transition Nucleophilic Attack Thiol GSH Thiolate (Nucleophile) Thiol->Transition Deprotonated S- Adduct Covalent Thioether Adduct + Bromide Ion Transition->Adduct Br- Leaving Group

SN2 nucleophilic substitution mechanism between the bromoacetamide warhead and glutathione.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 1 mM solution of reduced L-glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: Mix 2 µL of the compound stock with 198 µL of the GSH solution (final concentrations: 100 µM compound, 10-fold excess GSH) in a 37°C thermomixer.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60, and 120 minutes), extract 10 µL of the reaction and quench immediately into 90 µL of cold Acetonitrile containing 0.1% TFA and 1 µM of an unreactive internal standard (e.g., fluorescein)[1].

  • LC-MS Analysis: Analyze the quenched samples via LC-MS. Monitor the depletion of the parent compound (

    
     277.95) and the appearance of the GSH adduct (
    
    
    
    505.15).
  • Data Processing: Plot the natural log of the remaining parent compound AUC against time. The slope of the linear fit represents the pseudo-first-order rate constant (

    
    ), from which the half-life (
    
    
    
    ) is derived.

Self-Validating System Criteria: The internal standard peak area must remain constant across all time points (RSD < 5%). Furthermore, a parallel control assay using a highly reactive standard (e.g., 2-bromoacetamide) and a slower standard (e.g., 2-chloroacetamide) must be run to validate the dynamic range and buffer pH stability of the assay[1].

References

  • Sigma-Aldrich. 2-chloro-n-(4-(4-methoxyphenyl)thiazol-2-yl)-n-(3 ... - Sigma-Aldrich: 2-Bromo-n-(3-chloro-4-methoxyphenyl)acetamide ; AABH9A223FF6. Available at:

  • NIH PubMed Central (PMC). Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus.[1] Available at:

  • bioRxiv. Dual E3 ligase recruitment by monovalent degraders enables redundant and tuneable degradation of SMARCA2/4.[2] Available at:

Sources

Application

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" as a chemical probe

This guide outlines the application of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide , a covalent electrophilic fragment and structural analog of the ferroptosis-inducing agent ML162 . Cysteine-Reactive Covalent Probe &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide , a covalent electrophilic fragment and structural analog of the ferroptosis-inducing agent ML162 .

Cysteine-Reactive Covalent Probe & GPX4 Inhibitor Analog

Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic small molecule belonging to the class of


-haloacetamides . It functions as a covalent modifier of cysteine residues  via nucleophilic substitution (

).

In chemical biology and drug discovery, this compound serves two primary roles:

  • Covalent Fragment Probe: It is used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) to identify ligandable cysteine residues across the proteome. The 3-chloro-4-methoxyphenyl moiety acts as a "privileged scaffold" that confers initial non-covalent recognition to specific hydrophobic pockets (e.g., in GPX4, MIF).

  • Warhead Reactivity Standard: As the

    
    -bromo analog of the ferroptosis inducer ML162  (which contains an 
    
    
    
    -chloroacetamide), it is used to study Structure-Activity Relationships (SAR) . The bromo-warhead provides higher intrinsic reactivity than the chloro-analog, often used to assess the trade-off between potency and proteome-wide selectivity.

Scientific Background & Mechanism[1]

Mechanism of Action: Cysteine Alkylation

The electrophilic


-carbon of the acetamide group is susceptible to attack by soft nucleophiles, primarily the thiolate anion (

) of cysteine residues.
  • Reaction Type: Irreversible bimolecular nucleophilic substitution (

    
    ).
    
  • Leaving Group: Bromide (

    
    ), which is a better leaving group than chloride (
    
    
    
    ), making this probe significantly more reactive than its chloro-counterpart.
  • Selectivity: While the 3-chloro-4-methoxyphenyl ring directs the molecule to specific binding sites (molecular recognition), the high reactivity of the bromoacetamide warhead can lead to non-specific alkylation of surface-exposed cysteines if used at high concentrations (>10 µM).

Biological Context: GPX4 and Ferroptosis

This molecule is structurally homologous to the "tail" region of ML162 , a potent inhibitor of Glutathione Peroxidase 4 (GPX4) . GPX4 is the central regulator of ferroptosis , a form of cell death driven by iron-dependent lipid peroxidation.

  • Target Engagement: The probe binds to the catalytic selenocysteine (or active site cysteine in mutants) of GPX4.

  • Reactivity Profiling: Studies (e.g., Eaton et al.[1]) utilize this bromo-analog to demonstrate that while increasing warhead reactivity (Cl

    
     Br) increases the rate of covalent bond formation (
    
    
    
    ), it often disproportionately increases off-target labeling, thereby reducing overall cellular selectivity.
Pathway Visualization

The following diagram illustrates the mechanism of cysteine alkylation and the downstream induction of ferroptosis.

G cluster_0 Mechanism of Action Probe 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Probe->Complex S_N2 Reaction (-HBr) Cys Target Cysteine (Nucleophile - SH) Cys->Complex GPX4 GPX4 Enzyme (Active) Complex->GPX4 Inactivates LipidROS Lipid Peroxides (Accumulation) GPX4->LipidROS Normally Reduces Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis Triggers

Caption: Mechanism of covalent inactivation of GPX4 leading to ferroptosis.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

Purpose: To quantify the electrophilicity of the probe independent of protein binding. This is critical for distinguishing "specific binders" from "promiscuous alkylators."

Materials:

  • Probe: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (10 mM stock in DMSO).

  • Reactant: Reduced L-Glutathione (GSH).

  • Buffer: PBS (pH 7.4).

  • Internal Standard: Benzyl alcohol or similar non-reactive standard.

  • Analysis: LC-MS or HPLC-UV.

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM Probe and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS. Include 50 µM Internal Standard.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 0.1% Formic Acid (to protonate thiolates and stop reaction) or analyze immediately.

  • Analysis: Monitor the disappearance of the parent probe peak (m/z ~278) via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate half-life:
    
    
    .
    • Note: Bromoacetamides typically show

      
       min, whereas chloroacetamides show 
      
      
      
      min.
Protocol B: Cellular Ferroptosis Induction Assay

Purpose: To validate biological activity and determine cellular potency (


).

Materials:

  • Cell Line: HT-1080 or LOX-IMVI (GPX4-dependent lines).

  • Control: Ferrostatin-1 (Fer-1, 1 µM) - a ferroptosis rescue agent.

  • Reagent: CellTiter-Glo or Alamar Blue.

Procedure:

  • Seeding: Seed 2,000 cells/well in 96-well plates. Allow adherence overnight.

  • Treatment: Treat cells with a dose-response of the probe (e.g., 10 µM to 1 nM, 3-fold dilution).

    • Control Arm: Co-treat identical wells with Fer-1 (1 µM) .

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout: Add viability reagent and measure luminescence/fluorescence.

  • Interpretation:

    • True Positive: Cell death is observed in the probe-only arm but is fully rescued in the Fer-1 arm.

    • Off-Target Toxicity: If Fer-1 does not rescue cell death, the probe is acting via non-ferroptotic mechanisms (likely non-specific alkylation toxicity).

Protocol C: Competitive Gel-Based ABPP

Purpose: To assess target engagement and selectivity in a complex proteome.

Materials:

  • Proteome: Cell lysate (1 mg/mL) in PBS.

  • Probe: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.[2]

  • Reporter Tag: IA-Rhodamine (Iodoacetamide-Rhodamine) or DBIB-alkyne (followed by Click chemistry).

Procedure:

  • Competition: Divide lysate into aliquots. Treat with increasing concentrations of the Probe (0, 1, 10, 50 µM) for 1 hour at RT.

  • Labeling: Add the broad-spectrum cysteine probe IA-Rhodamine (1 µM) to all samples. Incubate for 1 hour in the dark.

  • Quenching: Add SDS-PAGE loading buffer and boil for 5 min.

  • Separation: Resolve proteins on a 10% SDS-PAGE gel.

  • Imaging: Scan the gel for Rhodamine fluorescence.

  • Analysis: Look for bands that disappear as Probe concentration increases.

    • A specific target (e.g., GPX4 at ~20-22 kDa) should show competition at lower concentrations than the background proteome.

    • Data Note: Due to the high reactivity of the bromo-warhead, expect significant background competition at >50 µM.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Toxicity, No Rescue by Fer-1 Non-specific alkylation of essential proteins.Reduce concentration; switch to the chloro-analog (lower reactivity).
Rapid Degradation in Media Reaction with serum albumin or media thiols.Use serum-free media for short pulse treatments (1-2h).
No Competition in ABPP Target abundance is too low or probe

is high.
Use Western blot for specific target (e.g., GPX4) instead of global rhodamine scan.

References

  • Eaton, J. K., et al. (2020).[1] Selective Covalent Targeting of GPX4 Using Masked Nitrile-Oxide Electrophiles.[1] Nature Chemical Biology.[1] Link

    • Context: Describes the SAR of GPX4 inhibitors and the use of haloacetamide warheads (chloro vs. bromo) to tune reactivity.
  • Yang, W. S., et al. (2014). Regulation of Ferroptotic Cancer Cell Death by GPX4. Cell. Link

    • Context: Establishes the chloroacetamide-based RSL3 and ML162 as covalent GPX4 inhibitors.
  • Backus, K. M., et al. (2016). Proteome-wide Covalent Ligand Discovery in Native Biological Systems. Nature. Link

    • Context: Foundational methodology for cysteine-reactive fragment screening (ABPP).

Sources

Method

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" in covalent inhibitor design

Application Note & Protocol Guide: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in Covalent Inhibitor Design Executive Summary: The Role of "Scout" Fragments In the architecture of targeted covalent inhibitors (TCIs), 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in Covalent Inhibitor Design

Executive Summary: The Role of "Scout" Fragments

In the architecture of targeted covalent inhibitors (TCIs), 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide serves as a critical "Covalent Scout." Unlike clinical candidates that typically employ "tunable" warheads (e.g., acrylamides) to minimize off-target toxicity, alpha-bromoacetamides are utilized in the early discovery phase for their high intrinsic reactivity.[1]

This compound combines a privileged recognition element (the 3-chloro-4-methoxyaniline tail, common in kinase/receptor binding motifs) with a high-reactivity electrophile (alpha-bromoacetamide).[1] It is primarily used to:

  • Map Ligandability: Rapidly assess if a target cysteine is accessible and reactive.[1]

  • Validate Binding Pockets: Confirm that the aniline tail orients the warhead correctly before optimizing to a milder electrophile.

  • Generate Crystal Structures: The rapid reaction kinetics facilitate the formation of stable protein-ligand complexes for X-ray crystallography.[1]

Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The 2-bromoacetamide moiety functions as an irreversible alkylating agent.[1] It reacts with nucleophilic cysteine thiolates via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

  • Leaving Group Physics: Bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻) due to its larger atomic radius and weaker bond strength with carbon.[1] This makes the bromo-warhead significantly more reactive than its chloro- analog.[1]

  • Reaction Trajectory: The cysteine sulfur attacks the

    
    -carbon, displacing the bromide ion and forming a stable thioether bond.[1]
    
Comparative Reactivity Scale

When designing covalent libraries, understanding warhead hierarchy is vital:

  • Acrylamides: Low intrinsic reactivity; require precise orientation and proximity (Michael Addition).[1]

  • Chloroacetamides: Moderate reactivity; balanced stability.[1]

  • Bromoacetamides (This Compound): High reactivity; "Seek-and-destroy" probes used to maximize hit rates in initial screens.[1]

Pathway Visualization

G Compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Electrophile) Complex Non-Covalent Michaelis Complex (E·I) Compound->Complex Reversible Binding (Ki) Target Target Protein (Cys-SH Nucleophile) Target->Complex TS Transition State (S_N2 Attack) Complex->TS k_inact Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Leaving Bromide Ion (Leaving Group) TS->Leaving

Figure 1: Mechanism of covalent inactivation via SN2 alkylation.

Experimental Protocols

Protocol A: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Context: This compound acts as a standard for evaluating warhead chemistry.[1] Fresh preparation is recommended due to the potential hydrolysis of the bromo-acetyl group over long-term storage.[1]

Materials:

  • 3-Chloro-4-methoxyaniline (1.0 eq)[1]

  • Bromoacetyl bromide (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Chloro-4-methoxyaniline (500 mg, 3.17 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (0.53 mL, 3.8 mmol) and cool the solution to 0°C using an ice bath. Critical: Cooling prevents exothermic runaway and potential side reactions.[1]

  • Acylation: Dropwise add Bromoacetyl bromide (0.30 mL, 3.5 mmol) diluted in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup:

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted aniline and amine salts.[1]

    • Wash with Saturated

      
       (2 x 10 mL) to neutralize acid.[1]
      
    • Wash with Brine (10 mL).[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
    
    • Expected Yield: >85%[1][2]

    • Appearance: Off-white to beige solid.[1]

Protocol B: Determination of (Kinetic Efficiency)

Context: The gold standard for evaluating covalent inhibitors is not


, which is time-dependent, but the ratio of the inactivation rate (

) to the binding constant (

).[1]

Assay Setup:

  • Enzyme Prep: Prepare target protein (e.g., Kinase domain) at 2x final concentration in Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT*).[1]
    
    • Note: Avoid high DTT concentrations (>1mM) as free thiols will quench the bromoacetamide.[1]

  • Inhibitor Series: Prepare a dilution series of the inhibitor (0, 0.1, 0.5, 1, 5, 10

    
    ).
    
  • Time-Course Incubation:

    • Incubate Enzyme + Inhibitor for varying times (

      
       = 0, 15, 30, 60, 120 min).
      
    • At each time point, trigger the reaction by adding Substrate (at

      
       concentration) + ATP.[1]
      
  • Readout: Measure product formation (fluorescence/luminescence) immediately.[1]

Data Analysis:

  • Calculate the observed rate of inactivation (

    
    ) for each inhibitor concentration using the equation:
    
    
    
    
    [1]
  • Plot

    
     vs. [Inhibitor].[1]
    
  • Fit to the hyperbolic equation to derive

    
     and 
    
    
    
    :
    
    
    [1]

Interpretation Table:

Parameter Value Range Interpretation

|


  | < 1 

| Good initial binding recognition (Aniline tail is effective). | |

| > 0.1

| Rapid covalent bond formation (Bromo-warhead is effective).[1] | |

| > 10,000

| Highly potent covalent inhibitor.[1] |
Protocol C: Intact Protein Mass Spectrometry (Validation)

Context: To prove the inhibition is covalent and not due to aggregation or artifacts, you must observe the mass shift.[1]

Workflow:

  • Incubation: Incubate Protein (5

    
    ) with Inhibitor (10 
    
    
    
    , 2-fold excess) for 60 mins at RT.
  • Quenching: Add 1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap mass spectrometer.[1]

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]

Expected Results:

  • Apo Protein: Mass =

    
    [1]
    
  • Covalent Adduct: Mass =

    
    [1]
    
    • Calculation:

      • MW of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide: ~278.5 Da[1]

      • Loss of HBr: ~80.9 Da[1]

      • Mass Shift (

        
        ): +197.6 Da [1]
        
  • Note: If you see a shift of +278 Da, the bromine was NOT displaced (non-covalent adduct or incorrect mechanism).[1]

Troubleshooting & Stability Notes

  • Hydrolysis: Alpha-bromoacetamides are susceptible to hydrolysis in basic buffers (pH > 8.[1]5) or prolonged storage in DMSO containing water.[1] Always prepare stocks in anhydrous DMSO and store at -20°C.

  • Non-Specific Labeling: Due to high reactivity, this compound may label surface histidines or lysines if incubated too long (>4 hours).[1] Use "Pulse-Chase" experiments to ensure specificity.

  • DTT Sensitivity: High concentrations of reducing agents (DTT, BME) will act as scavenger nucleophiles, neutralizing the inhibitor before it reaches the protein.[1] Keep DTT < 1 mM or use TCEP (which is less nucleophilic).[1]

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[1] Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link[1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link[1]

  • BenchChem. (2025).[1][3] "Synthesis and purification methods for 2-bromoacetamide derivatives." BenchChem Protocols. Link[1]

  • Organic Syntheses. "N-Bromoacetamide and Alpha-Haloacetamide Preparation." Org.[1][3][4] Synth.Link[1]

Sources

Application

Precision Covalent Labeling of Cysteine Residues Using 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide: An In-Depth Technical Guide

Introduction: The Significance of Cysteine in Drug Discovery and Proteomics In the landscape of protein science and therapeutic development, the amino acid cysteine holds a place of distinction. Its relatively low abunda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cysteine in Drug Discovery and Proteomics

In the landscape of protein science and therapeutic development, the amino acid cysteine holds a place of distinction. Its relatively low abundance across the proteome and the unique nucleophilicity of its thiol side chain make it an ideal target for selective chemical modification.[1] This strategic labeling of cysteine residues enables a myriad of applications, from elucidating protein structure and function and tracking protein dynamics within living cells to the construction of sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4]

The power of cysteine-directed modification lies in the ability to introduce a wide array of functional moieties—such as fluorophores, biotin tags, or cytotoxic payloads—at a specific, predetermined site on a protein.[2] This precision is paramount for preserving the native structure and function of the protein while imparting new capabilities. Among the chemical tools developed for this purpose, electrophilic probes that form stable covalent bonds with the cysteine thiol are of particular interest. Haloacetamides, and specifically bromoacetamides, have long been recognized for their utility in this domain, offering a robust and reliable method for cysteine alkylation.[2][5]

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide as a selective reagent for the covalent labeling of cysteine residues in proteins. We will delve into the chemical underpinnings of this reaction, provide step-by-step experimental procedures, and offer insights into the analytical validation of successful conjugation.

Chemical Properties and Reaction Mechanism of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide belongs to the class of α-haloacetamide reagents, which are effective alkylating agents for nucleophilic amino acid residues.[2][5] The core reactivity of this molecule is centered on the carbon atom bearing the bromine atom.

Synthesis

While a detailed, peer-reviewed synthesis protocol for this specific compound is not widely published, a general and reliable synthetic route can be inferred from standard organic chemistry principles. The most common approach involves the acylation of 3-chloro-4-methoxyaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Table 1: Physicochemical Properties of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₉H₉BrClNO₂Contains key functional groups for reactivity and structural integrity.
Molecular Weight 278.53 g/mol Important for calculating molar concentrations for labeling reactions.
Appearance Expected to be a crystalline solid at room temperature.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Stock solutions should be prepared in an anhydrous organic solvent.
Reactivity Electrophilic, targets nucleophiles, especially thiols.The bromoacetyl group is the key reactive moiety.
Mechanism of Cysteine Alkylation

The labeling of a cysteine residue with 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction.[6] The sulfur atom of the cysteine's thiol group, particularly in its deprotonated thiolate form (S⁻), acts as a potent nucleophile. This thiolate anion attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion as a leaving group. This results in the formation of a highly stable thioether bond, covalently linking the acetamide reagent to the cysteine residue.[6]

Figure 1: SN2 mechanism of cysteine alkylation.

The rate and selectivity of this reaction are highly dependent on pH. A slightly basic pH (typically 7.5-8.5) is optimal as it promotes the deprotonation of the cysteine thiol (pKa ≈ 8.3-8.6) to the more reactive thiolate anion, thereby accelerating the rate of the desired reaction.[6]

Experimental Protocols

The following protocols provide a general framework for the labeling of cysteine residues in a purified protein sample using 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide. It is crucial to note that optimal conditions, such as the molar ratio of the labeling reagent to the protein and the incubation time, may vary depending on the specific protein and the accessibility of the target cysteine residue. Empirical optimization is highly recommended.

Pre-Labeling Considerations: Protein Preparation

For successful and specific labeling, the target cysteine residue must be in its reduced, free thiol form. Disulfide bonds, either intramolecular or intermolecular, will prevent the reaction.

  • Protein Purity: Ensure the protein of interest is purified to a high degree to minimize non-specific labeling of other proteins.

  • Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treatment with a reducing agent is necessary.

    • Dithiothreitol (DTT): A common choice. Use a 10- to 100-fold molar excess of DTT over the protein concentration and incubate for 1-2 hours at room temperature or 4°C.

    • Tris(2-carboxyethyl)phosphine (TCEP): An alternative that does not contain a thiol group and may not require removal before labeling in some cases, though its potential to react with haloacetamides has been noted.

  • Removal of Reducing Agent: If DTT or another thiol-containing reducing agent is used, it must be removed prior to adding the bromoacetamide reagent to prevent it from competing with the protein's cysteine residues. This can be achieved through:

    • Size-Exclusion Chromatography (e.g., desalting column): A rapid and effective method.

    • Dialysis: More time-consuming but also effective.

Step-by-Step Labeling Protocol
Figure 2: General workflow for cysteine labeling.

Materials:

  • Purified protein with at least one accessible cysteine residue.

  • 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Labeling Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5. Crucially, this buffer must be free of any thiol-containing reagents.

  • Quenching Solution: e.g., 1 M DTT or L-cysteine.

  • Desalting column or dialysis cassette.

Procedure:

  • Prepare Protein Solution: Dissolve the purified and (if necessary) reduced protein in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Prepare Labeling Reagent Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in anhydrous DMSO or DMF.

  • Initiate the Labeling Reaction: Add the labeling reagent stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal molar ratio should be determined empirically. Gently mix immediately after addition.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light. The ideal incubation time will depend on the reactivity of the specific cysteine residue.

  • Quench the Reaction: To stop the labeling reaction, add the quenching solution to a final concentration that is in large excess of the initial concentration of the bromoacetamide reagent (e.g., 10-100 mM DTT). This will consume any unreacted labeling reagent. Incubate for 15-30 minutes.

  • Purification of the Labeled Protein: Remove the excess, unreacted labeling reagent and the quenching agent by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable storage buffer.

Analytical Verification of Cysteine Labeling

Confirming the successful and specific labeling of the target cysteine residue is a critical step. Mass spectrometry is the gold standard for this analysis.[1]

Mass Spectrometry Analysis
  • Intact Protein Analysis:

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Principle: By analyzing the mass of the intact protein before and after the labeling reaction, a mass shift corresponding to the addition of the 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide moiety (minus the bromine atom) can be observed. This provides a quick assessment of the labeling efficiency.

    • Expected Mass Shift: + 197.02 Da (C₉H₉ClNO₂)

  • Peptide Mapping Analysis:

    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Procedure: a. The labeled protein is subjected to proteolytic digestion (e.g., with trypsin). b. The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

    • Data Analysis: The MS/MS spectra are searched against the protein sequence database, with the mass of the labeling group specified as a potential modification on cysteine residues. This powerful technique not only confirms the labeling but also precisely identifies which cysteine residue(s) have been modified.

Table 2: Troubleshooting Common Cysteine Labeling Issues

IssuePotential CauseSuggested Solution
Low or No Labeling Efficiency - Incomplete reduction of disulfide bonds.- Presence of residual reducing agent in the labeling reaction.- Target cysteine is not solvent-accessible.- Suboptimal pH of the labeling buffer.- Degraded labeling reagent.- Ensure complete reduction and subsequent removal of the reducing agent.- Consider partial denaturation to expose buried cysteines.- Optimize the pH of the labeling buffer to 7.5-8.5.- Prepare fresh stock solutions of the labeling reagent.
Non-specific Labeling - Reaction pH is too high, leading to modification of lysine or histidine residues.- Molar excess of the labeling reagent is too high.- Prolonged incubation time.- Lower the reaction pH to the optimal range (7.5-8.5).- Perform a titration to determine the lowest effective molar excess of the labeling reagent.- Optimize the incubation time by performing a time-course experiment.[6]
Protein Precipitation - The labeling reagent or the attached label reduces the solubility of the protein.- High concentration of the organic solvent from the stock solution.- Lower the molar excess of the labeling reagent.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <5% v/v).

Conclusion

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a valuable tool for the selective, covalent modification of cysteine residues in proteins. Its reactivity, based on the well-established chemistry of α-haloacetamides, allows for the formation of stable thioether bonds under biocompatible conditions. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this reagent to label proteins for a wide range of applications in drug discovery, proteomics, and chemical biology. The principles of careful protein preparation, optimization of reaction conditions, and rigorous analytical verification are paramount to achieving successful and specific cysteine conjugation.

References

  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2014, February 2). Thiol-Reactive Probes Excited with Visible Light—Section 2.2. Thermo Fisher Scientific - US.
  • PubMed. (2021, April 15). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. | Request PDF.
  • ResearchGate. (n.d.). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Request PDF. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • BenchChem. (2025). Technical Support Center: Bromoacetamide-Thiol Reactions. BenchChem.
  • National Institutes of Health. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • eScholarship. (n.d.). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1987, November 15). Mapping and analysis of protein sulfhydryl groups by modification with 2-bromoacetamido-4-nitrophenol. PubMed.
  • PubMed. (2012, September 15).
  • PubMed. (1993, February). Mass spectrometric analysis of proteins. PubMed.
  • National Institutes of Health. (n.d.). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. Retrieved from [Link]

  • SlideShare. (2017, January 6). Mass Spectrometry (II) Application on protein analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. Retrieved from [Link]

  • PubMed. (2000, February 15). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs. PubMed.
  • MDPI. (2025, October 19). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of L-2,5-Dihydrophenylalanine Labeled Proteins. BenchChem.
  • ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and.... Retrieved from [Link]

  • RSC Publishing. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • BIOCEV. (2007, December 3). Mass Spectrometry and Protein Analysis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • MDPI. (2012, November 19). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium. Retrieved from [Link]

  • BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. BenchChem.
  • BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. BenchChem.
  • National Institutes of Health. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. BenchChem.
  • Scilit. (n.d.). New heterobifunctional cross-linking reagents for protein conjugation, N-(bromoacetamido-n-alkanoyloxy)succinimides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]

Sources

Method

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" in cell-based assay development

Application Note: Development of Cell-Based Assays for the Covalent Probe 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Part 1: Core Directive & Strategic Overview Subject: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Cell-Based Assays for the Covalent Probe 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Part 1: Core Directive & Strategic Overview

Subject: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3) Classification: Electrophilic Covalent Fragment / Alpha-Haloacetamide Warhead Primary Application: Covalent Fragment-Based Drug Discovery (FBDD), Target Engagement Validation, and Activity-Based Protein Profiling (ABPP).

Executive Summary: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a classic "covalent fragment" scaffold used in modern drug discovery to target nucleophilic cysteine residues within "undruggable" or shallow protein pockets. Unlike reversible inhibitors, this compound utilizes an alpha-bromoacetamide warhead to form an irreversible thioether bond with its target.

Developing cell-based assays for this compound requires a paradigm shift from standard equilibrium kinetics to non-equilibrium (time-dependent) pharmacodynamics . This guide details the critical assay workflows required to validate this compound: assessing intrinsic reactivity, defining the cytotoxicity window, and proving irreversible target engagement via washout assays.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action: The Covalent Warhead

The biological activity of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is driven by the SN2 alkylation of solvent-exposed or active-site cysteines.

  • The Warhead: The carbon adjacent to the bromine is highly electrophilic.

  • The Scaffold: The 3-chloro-4-methoxyphenyl moiety provides the non-covalent molecular recognition (affinity) required to orient the warhead near a specific cysteine on the target protein (e.g., a kinase, hydrolase, or transcription factor).

  • The Reaction: A nucleophilic thiolate (-S⁻) on the protein attacks the alpha-carbon, displacing the bromide ion and forming a stable thioether adduct.

Critical Assay Design Considerations
  • Time-Dependency: Potency (IC50) is meaningless without a time component. You must measure

    
    . In cell assays, this manifests as a time-dependent shift in potency.
    
  • Buffer Incompatibility: NEVER use DTT,

    
    -mercaptoethanol, or TCEP in assay buffers during the incubation phase. These reducing agents contain nucleophilic thiols/phosphines that will quench the probe before it enters the cell.
    
  • Serum Protein Binding: The bromoacetamide group can react with serum albumin (HSA/BSA). Assays should be run in low-serum (0.5-1% FBS) conditions initially to maximize free fraction, or serum effects must be explicitly quantified.

Part 3: Experimental Protocols & Visualization

Visual Workflow: Covalent Probe Validation

CovalentAssayWorkflow Compound 2-bromo-N-(3-chloro-4-methoxyphenyl) acetamide Step1 1. Intrinsic Reactivity (GSH Assay) Compound->Step1 Filter promiscuous binders Step2 2. Cytotoxicity Profiling (CellTiter-Glo) Step1->Step2 Define dosing window Step3 3. Target Engagement (Washout Assay) Step2->Step3 Confirm irreversibility Step4 4. Target ID / ABPP (Mass Spec) Step3->Step4 Identify Proteome Targets Decision Go/No-Go Decision Step3->Decision Validation

Caption: Validation pipeline for covalent fragments. Step 1 filters highly reactive "pan-assay interference" compounds. Step 3 confirms the specific covalent mechanism.

Protocol 1: Intrinsic Reactivity Assay (GSH Half-Life)

Purpose: To determine if the compound is too reactive (promiscuous alkylator) or sufficiently stable for biological use.

Materials:

  • Compound: 10 mM stock in DMSO.

  • L-Glutathione (GSH), reduced.

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • LC-MS or HPLC-UV.

Methodology:

  • Preparation: Prepare a reaction mixture containing 50 µM compound and 500 µM GSH (10-fold excess) in PBS.

    • Control: 50 µM compound in PBS without GSH (hydrolysis control).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench aliquots immediately with 1% Formic Acid or Acetonitrile to stop the reaction.

  • Analysis: Monitor the disappearance of the parent peak (2-bromo-...) and the appearance of the GSH-adduct via LC-MS.

Data Interpretation:

  • 
     min:  Highly reactive. Likely toxic and non-specific. Use with caution.
    
  • 
     hours:  Ideal "Goldilocks" zone. Stable enough to reach the target but reactive enough to modify the cysteine.
    
  • 
     hours:  Low reactivity. May require very long incubation times or high concentrations.
    
Protocol 2: Washout Assay (The "Jump-Dilution" Method)

Purpose: To distinguish between reversible binding and irreversible covalent modification in a cellular context.

Concept: If the compound binds covalently, the inhibitory effect should persist even after the free compound is washed away.

Workflow:

  • Seeding: Seed cells (e.g., HEK293 or cancer line of interest) at appropriate density.

  • Treatment: Treat cells with the compound at

    
     for 1 hour.
    
    • Control: Treat with a known reversible inhibitor of the same pathway (if available) or DMSO.

  • Washout:

    • Group A (No Wash): Leave compound in the media.

    • Group B (Washout): Aspirate media. Wash cells

      
       with warm PBS (critical to remove unbound drug). Add fresh drug-free media.
      
  • Incubation: Incubate both groups for an additional 4–24 hours.

  • Readout: Measure the downstream biological signal (e.g., phosphorylation status, reporter gene activity, or viability).

Data Analysis:

Condition Reversible Inhibitor Result Covalent Inhibitor Result
No Wash High Inhibition High Inhibition

| Washout | Activity Restored (Low Inhibition) | Inhibition Persists |

Note: If inhibition persists in Group B, the compound has permanently modified the target (or a critical upstream regulator).

Protocol 3: Cellular Viability & Toxicity Profiling

Purpose: To ensure observed effects are due to specific target modulation and not general genotoxicity/alkylating stress.

Methodology:

  • Dosing: Perform an 8-point dose-response curve (e.g., 0.1 µM to 100 µM).

  • Time-Points: Measure viability at 24h, 48h, and 72h.

    • Rationale: Covalent inhibitors often show time-dependent cytotoxicity. A shift in

      
       to lower values over time is characteristic.
      
  • Reagent: CellTiter-Glo (ATP) or Resazurin. Avoid MTT if the compound interacts with reductase enzymes directly.

Key Insight: Compare the


 for functional inhibition  (e.g., inhibiting a specific pathway) vs. cell death .
  • A specific covalent probe should inhibit its target at concentrations significantly lower than the concentration required to kill the cell via non-specific alkylation.

  • Target Window: Functional

    
     should be 
    
    
    
    of the Viability
    
    
    .

Part 4: References & Grounding

References:

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

    • Foundational text on the design and validation of covalent inhibitors.

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

    • Describes the use of chloroacetamide/bromoacetamide fragments in ABPP.

  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes in drug discovery and chemical biology." Journal of Medicinal Chemistry 59, 3563–3578 (2016). Link

    • Detailed protocols on intrinsic reactivity and washout assays.

  • Resnick, E., et al. "Covalent fragment screening of the proteome." Journal of the American Chemical Society 141, 8951–8968 (2019). Link

    • Specific methodology for screening electrophilic fragments like the topic compound.

Disclaimer: This guide assumes the use of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide for research purposes in assay development. Always adhere to chemical safety data sheets (SDS) regarding skin sensitizers and alkylating agents.

Sources

Application

Safe Handling and Storage of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide: A Comprehensive Guide for Researchers

Abstract This document provides detailed application notes and protocols for the safe handling and storage of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, a chemical intermediate of interest in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, a chemical intermediate of interest in pharmaceutical research and development. Recognizing the potential hazards associated with this and similar α-bromoacetamides, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks effectively. The protocols herein are grounded in established safety principles and are intended to foster a culture of safety and scientific integrity within the laboratory environment.

Introduction: Understanding the Risk Profile

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a halogenated organic compound. While specific toxicological data for this exact molecule is not extensively published, the presence of the α-bromoacetamide moiety warrants a high degree of caution. Compounds in this class are known to be reactive alkylating agents and can pose significant health risks. Based on data from structurally similar compounds, 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide should be presumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3][4] Therefore, a comprehensive approach to safety, encompassing rigorous handling procedures and appropriate storage, is paramount.

The fundamental principle guiding these protocols is the ALARA (As Low As Reasonably Achievable) concept, which dictates that all exposure to hazardous materials should be minimized through a combination of engineering controls, administrative controls, and personal protective equipment.

Hazard Identification and Classification

Table 1: Postulated GHS Classification and Hazard Statements

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed[3][5]
Skin Corrosion/Irritation (Category 2)Warning H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemWarning H335: May cause respiratory irritation[2][3][4]

Note: This classification is based on data for similar compounds and should be used as a precautionary guideline.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through the implementation of robust engineering controls. These are designed to isolate the hazard from the researcher.

  • Chemical Fume Hood: All handling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is essential to protect the user from direct contact with the chemical. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

Table 2: Recommended Personal Protective Equipment

Body PartPPEStandard/SpecificationRationale
Eyes/Face Safety goggles with side shields or a face shieldEN166 or ANSI Z87.1Protects against splashes and airborne particles.[2][6]
Hands Chemical-resistant gloves (e.g., Nitrile)EN 374Provides a barrier against skin contact. Gloves must be inspected before use and changed frequently, especially if contaminated.[7][8]
Body Laboratory coat---Protects skin and personal clothing from contamination.[1][9]
Respiratory Not generally required if handled in a fume hood.---A properly functioning fume hood provides adequate respiratory protection.[1]

Safe Handling Protocols

Adherence to a strict protocol is crucial for minimizing the risk of exposure during the handling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.

Weighing and Transferring
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on all required PPE as outlined in Table 2.

  • Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or container to avoid contaminating the balance.

  • Transfer: Carefully transfer the solid material to the reaction vessel or container. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure immediately.

  • Cleaning: Clean all equipment used for weighing and transferring with an appropriate solvent in the fume hood.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent for the intended application.

  • Dissolution: In the fume hood, add the solvent to the vessel containing the weighed 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide. Stir or agitate as necessary to achieve dissolution.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure or incompatible reactions.

  • Location: Store 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in a cool, dry, and well-ventilated area.[2][6]

  • Temperature: While some suppliers recommend storage at 2-8°C, room temperature storage in a dry environment is generally acceptable for short periods.[5] For long-term storage, refrigeration is recommended to minimize potential degradation.

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reactive metals.[1][10] Do not store with flammable materials.[10]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][6]

  • Segregation: It is best practice to store halogenated compounds in a separate cabinet or on a designated shelf away from other chemical classes.[10][11]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Minor Spill (Small quantity, contained within a fume hood)
  • Alert: Inform nearby personnel of the spill.

  • Isolate: Ensure the fume hood sash is at the appropriate height.

  • Protect: Wear appropriate PPE, including double gloves if necessary.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Major Spill (Large quantity, outside of a fume hood, or if you feel unwell)
  • Evacuate: Immediately evacuate the area. Alert all personnel in the vicinity.[13]

  • Confine: If it is safe to do so, close the doors to the affected area to contain the spill.[13]

  • Report: From a safe location, call your institution's emergency number and report the spill. Provide details about the chemical, location, and quantity.[13]

  • Secure: Prevent unauthorized entry into the spill area until emergency responders arrive.[13]

First Aid Measures

In the event of an exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Waste Disposal

All waste containing 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualization of Key Workflows

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection Start Handling 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide? FumeHood Work in a certified chemical fume hood? Start->FumeHood Eyes Wear safety goggles with side shields FumeHood->Eyes Yes Stop STOP! Do not proceed without a fume hood. FumeHood->Stop No Gloves Wear chemical-resistant gloves (Nitrile) Eyes->Gloves LabCoat Wear a laboratory coat Gloves->LabCoat Proceed Proceed with work LabCoat->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Minor Spill Response Workflow

Spill_Response Spill Minor spill of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in fume hood Alert Alert nearby personnel Spill->Alert Protect Don appropriate PPE Alert->Protect Absorb Cover with inert absorbent material Protect->Absorb Collect Collect into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Report Report the incident Decontaminate->Report

Caption: Step-by-step response to a minor chemical spill.

References

  • University of Texas at Austin. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]

  • Chemsrc. (2025, August 28). N-(2-Bromo-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet: N-(4-hydroxy-3-methoxyphenyl)acetamide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Storage Guide. Retrieved from [Link]

  • SUNY College of Environmental Science and Forestry. (n.d.). Manual for the Safe Handling of Radioactive Substances. Retrieved from [Link]

Sources

Method

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" derivatization for medicinal chemistry

Application Note: Derivatization & Chemical Biology Profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Abstract This guide details the synthetic utility and biological profiling of 2-bromo-N-(3-chloro-4-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization & Chemical Biology Profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Abstract

This guide details the synthetic utility and biological profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (referred to herein as Scaffold-Br ). This molecule represents a "privileged" electrophilic fragment in medicinal chemistry, combining a lipophilic, metabolically robust aniline core (3-chloro-4-methoxy) with a reactive


-bromoacetamide warhead. This note provides protocols for (1) diversifying the scaffold via nucleophilic substitution to generate focused libraries and (2) utilizing the molecule as a covalent probe for cysteine-targeted drug discovery.

Part 1: Synthetic Utility & Mechanism

The "Privileged" Aniline Core

The 3-chloro-4-methoxyaniline moiety is a recurring motif in kinase inhibitors (e.g., Gefitinib analogs, Foretinib intermediates).

  • 3-Chloro: Enhances lipophilicity (

    
    ) for hydrophobic pocket occupancy and blocks metabolic oxidation at the meta position.
    
  • 4-Methoxy: Acts as a hydrogen bond acceptor and an electron-donating group (EDG), modulating the acidity of the amide proton.

The Electrophilic Warhead

The


-bromoacetamide group renders the molecule a potent electrophile. It reacts primarily via an 

mechanism
, where a nucleophile (amine, thiol) attacks the

-carbon, displacing the bromide ion.[1]
  • Synthetic Application: Rapid generation of glycinamides (peptidomimetics).

  • Chemical Biology Application: Covalent labeling of solvent-exposed cysteines in proteins (Targeted Covalent Inhibitors - TCIs).

Part 2: Experimental Protocols

Protocol A: Nucleophilic Substitution (Library Generation)

Objective: To displace the bromine atom with diverse secondary amines, creating a library of


-substituted glycinamides. This is the primary method for "growing" the fragment into a lead compound.

Materials:

  • Scaffold-Br (1.0 eq)

  • Diverse Secondary Amines (1.2 eq) (e.g., morpholine, piperazine, pyrrolidine)

  • Base: Potassium Carbonate (

    
    ) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) - Finkelstein condition

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold-Br (0.5 mmol) in anhydrous MeCN (5 mL).

  • Activation (Optional): Add KI (0.1 eq). Rationale: Iodide displaces bromide to form the more reactive

    
    -iodo intermediate in situ, accelerating the reaction with sterically hindered amines.
    
  • Addition: Add

    
     (2.0 eq) followed by the secondary amine (1.2 eq).
    
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Note: If the amine is unreactive, heat to 50°C. Avoid temperatures >80°C to prevent amide hydrolysis.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the mass shift

    
    .
    
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically DCM:MeOH gradients) or recrystallization from EtOH.

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Standard)Condition B (Fast)Condition C (Sensitive)
Solvent AcetonitrileDMFTHF
Base

(Solid)
DIPEA (Liquid)

Temp 25°C60°C0°C

25°C
Time 12 h2 h24 h
Yield 85-95%90-98%70-80%
Use Case General LibrarySteric AminesVolatile Amines
Protocol B: Cysteine Reactivity Profiling (GSH Assay)

Objective: To determine the intrinsic reactivity (


) of the warhead. This ensures the molecule is reactive enough to bind targets but stable enough to avoid rapid metabolic clearance (glutathione conjugation).

Materials:

  • Scaffold-Br (10 mM stock in DMSO)

  • Reduced Glutathione (GSH) (freshly prepared in PBS, pH 7.4)

  • Internal Standard (e.g., Indomethacin)

  • HPLC or LC-MS

Methodology:

  • Incubation: Mix Scaffold-Br (

    
    ) with GSH (
    
    
    
    , 10-fold excess) in PBS (pH 7.4) at 37°C.
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Quantify the remaining parent Scaffold-Br by LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    

Interpretation:

  • 
    : Highly reactive (Potential toxicity/immunogenicity).
    
  • 
    : Ideal "Goldilocks" zone for covalent drugs.
    
  • 
    : Low reactivity (May require proximity-driven binding to work).
    

Part 3: Visualization of Workflows

Figure 1: Synthetic Diversification Pathway

This flowchart illustrates the transformation of the scaffold into library members (Glycinamides) or covalent adducts.

G cluster_conditions Reaction Conditions Scaffold Scaffold-Br (Electrophile) Intermediate Transition State (SN2) Scaffold->Intermediate Activation Amine Secondary Amine (HNR2) Amine->Intermediate Nucleophilic Attack Thiol Cysteine/Thiol (R-SH) Thiol->Intermediate Nucleophilic Attack Product_Amine Glycinamide Derivative (Library Member) Intermediate->Product_Amine -HBr (Base) Product_Thiol Thioether Adduct (Covalent Complex) Intermediate->Product_Thiol -HBr (Physiological) Details Solvent: MeCN/DMF Base: K2CO3 Temp: 25-60°C

Caption: Divergent synthesis pathways: Amine substitution yields library compounds; Thiol reaction mimics target engagement.

Figure 2: Mechanism of Covalent Inhibition (Cysteine Targeting)

Detailed mechanistic view of the warhead reacting with a protein target.

Mechanism Protein Protein Target (Cys-SH) Complex Encounter Complex (Non-covalent) Protein->Complex Binding (Kd) Warhead Scaffold-Br (Alpha-Carbon) Warhead->Complex Transition Tetrahedral Transition (Br leaving) Complex->Transition Nucleophilic Attack Covalent Irreversible Adduct (Protein-S-CH2-Conjugate) Transition->Covalent Irreversible (kinact)

Caption: Kinetic mechanism: Initial non-covalent binding (


) followed by irreversible alkylation (

).

Part 4: Quality Control & Stability

  • Lachrymator Warning:

    
    -Haloacetamides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
    
  • Light Sensitivity: The C-Br bond can undergo homolytic cleavage under strong UV light. Store the solid in amber vials at 4°C.

  • Hydrolysis: In aqueous basic buffers (pH > 9), the amide bond may hydrolyze. Ensure reaction pH is kept between 7.5 and 8.5 for biological assays.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Keeley, A., et al. (2022). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals (MDPI). [Link]

  • PubChem. "3-Chloro-4-methoxyaniline Compound Summary." National Institutes of Health (NIH). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Welcome to the Technical Support Center. This guide provides an in-depth troubleshooting and purification framework for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth troubleshooting and purification framework for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide . As a Senior Application Scientist, I have structured this content to address the specific reactivity profile of


-haloacetanilides, balancing high purity requirements with the chemical stability of the alkyl bromide moiety.

Module 1: Chemical Context & Stability Profile

Before initiating purification, you must understand the "personality" of your molecule to avoid degradation during the process.

FeatureCharacteristicImplication for Purification
Functional Group

-Bromoacetamide
Highly Reactive Electrophile. Susceptible to nucleophilic attack (hydrolysis) and solvolysis in alcohols if heated for prolonged periods.
Core Structure Electron-Rich Aniline DerivativeOxidation Prone. The 3-chloro-4-methoxyaniline moiety can oxidize to form pink/brown azo or quinone-like impurities.
Physical State Crystalline SolidHigh Melting Point. Ideal for recrystallization. Oiling out indicates significant impurity depression.
Safety LachrymatorIrritant. Vapors induce tearing. All purification must occur in a fume hood.

Module 2: Diagnostic Decision Matrix

Use this logic flow to determine the correct purification strategy based on your crude material's condition.

PurificationLogic Start Analyze Crude Material CheckTLC Check TLC (EtOAc:Hexane 1:3) Start->CheckTLC Condition1 Major Spot + Trace Baseline Impurities CheckTLC->Condition1 High Purity Condition2 Major Spot + Significant Higher Rf Spot (Bis-acylation) CheckTLC->Condition2 Low Purity Condition3 Dark Pink/Brown Color CheckTLC->Condition3 Oxidation Recryst Method A: Recrystallization (Ethanol/Water) Condition1->Recryst Column Method B: Flash Chromatography (Buffered Silica) Condition2->Column Charcoal Pre-treatment: Activated Charcoal Condition3->Charcoal Charcoal->Recryst

Caption: Diagnostic workflow for selecting the optimal purification path. Green paths denote the preferred, scalable methods.

Module 3: The "Gold Standard" Protocols

Method A: Recrystallization (Recommended)

Best for: Removing trace salts, unreacted aniline, and hydrolyzed byproducts.

The Solvent System: We recommend Ethanol/Water (95:5) or Toluene .

  • Why Ethanol? Excellent solubility gradient.

  • Why Toluene? Higher stability. If you fear hydrolysis (bromide loss), use Toluene.

Step-by-Step Protocol:

  • Dissolution: Place crude solid in a flask. Add the minimum amount of hot solvent (Ethanol at ~70°C or Toluene at ~90°C). Swirl until dissolved.

    • Critical: Do not boil ethanol solutions for >10 minutes, or the bromide will solvolyze to the ethyl ether derivative.

  • Decolorization (If Pink): If the solution is colored, remove from heat, add activated charcoal (1-2% w/w), stir for 2 minutes, and perform a hot filtration through a pre-warmed funnel/Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.

    • Anti-Solvent Trick: If using Ethanol and no crystals form at RT, add warm water dropwise until slight turbidity persists, then cool.

  • Collection: Cool the flask in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.[1][2][3]

  • Washing: Wash the cake immediately with cold solvent (e.g., ice-cold 50% EtOH/Water or cold Hexane if Toluene was used).

  • Drying: Dry under high vacuum at <40°C. Avoid high heat drying to prevent decomposition.

Method B: Flash Chromatography (The Backup)

Best for: Removing bis-acylated byproducts or separating complex mixtures.

  • Stationary Phase: Silica Gel (Neutralized).

    • Note: Standard silica is acidic and can degrade the amide. Pre-wash the column with 1% Triethylamine in Hexane if your product is acid-sensitive.

  • Mobile Phase: Gradient of Hexanes → Ethyl Acetate (0% to 40%) .

  • Loading: Dry load on Celite is preferred to prevent precipitation in the column head.

Module 4: Troubleshooting & FAQs

Q1: My product turned pink/brown during drying. What happened?

  • Diagnosis: This is classic oxidative degradation of the aniline residue. Even trace amounts of unreacted 3-chloro-4-methoxyaniline can oxidize to highly colored azo/quinone species.

  • Solution: Recrystallize again using Activated Charcoal .[4] Ensure your wash step uses acidic water (dilute HCl) initially to wash away unreacted aniline, followed by neutral water, before the final recrystallization.

Q2: The product is "oiling out" (forming a liquid layer) instead of crystallizing.

  • Diagnosis: The impurity profile has depressed the melting point below the solvent's boiling point, or the cooling was too rapid.

  • Solution:

    • Re-heat to dissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

    • Slow Down: Wrap the flask in a towel to slow the cooling rate.

    • Change Solvent: Switch to Toluene/Hexane. Oils are less common in non-polar solvent systems.

Q3: NMR shows a loss of the -CH2Br signal (approx. 4.0 ppm) or a new peak nearby.

  • Diagnosis: You have hydrolyzed the bromide (to -OH) or substituted it with ethoxide (if using ethanol).

  • Solution: You cannot reverse this. You must re-synthesize or purify via chromatography to separate the byproduct. Prevention: Use Toluene or Isopropanol (IPA) for recrystallization, as they are less nucleophilic than Methanol/Ethanol.

Q4: Can I use water for the wash steps?

  • Diagnosis: Yes, but with caution.

  • Solution: The

    
    -bromo group is relatively stable to cold water but reactive in hot or basic water.
    
    • Safe: Ice-cold water wash.[4][5]

    • Unsafe: Washing with 1M NaOH or saturated NaHCO3 for prolonged periods (induces hydrolysis).

Module 5: Experimental Workflow Visualization

The following diagram details the standard recrystallization workflow, emphasizing critical control points (CCPs) where yield or purity is often lost.

RecrystallizationWorkflow Crude Crude Solid (Contains salts/aniline) Dissolve Dissolve in Hot Solvent (EtOH or Toluene @ 70-90°C) Crude->Dissolve Charcoal Optional: Add Activated Charcoal (If colored) Dissolve->Charcoal Color? HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter No Color Charcoal->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Filtrate Filter Vacuum Filtration Cooling->Filter Crystals Formed Wash Wash with Cold Solvent (Crucial for purity) Filter->Wash Dry Vacuum Dry (<40°C) Wash->Dry

Caption: Step-by-step recrystallization workflow. Yellow node indicates a Critical Control Point for particulate removal.

References

  • BenchChem Technical Support. (2025).[2][6] Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • National Institutes of Health (NIH). (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide Crystal Structure. Retrieved from

  • Organic Syntheses. (1921). Preparation of alpha-bromoacetanilides (General Procedures). Organic Syntheses, Coll.[3] Vol. 1, p.153. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with α-bromoamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with α-bromoamides. The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide—typically achieved via the acylation of 3-chloro-4-methoxyaniline with bromoacetyl bromide—is a foundational transformation in the development of covalent inhibitors and heterocyclic scaffolds[1].

While conceptually straightforward, the bifunctional nature of bromoacetyl bromide (acting as both an acylating and an alkylating agent) introduces competing kinetic pathways. This guide provides a mechanistic breakdown of these side reactions, diagnostic FAQs, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Mechanistic Pathway Analysis

To troubleshoot effectively, one must understand the competing reaction vectors. The intended N-acylation is kinetically favored at low temperatures, but deviations in stoichiometry, base selection, or thermal control will trigger divergent pathways[2].

ReactionPathways Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Product 2-Bromo-N-(3-chloro-4- methoxyphenyl)acetamide (Target Product) Aniline->Product Base, Anhydrous Solvent 0 °C to RT (Kinetic Control) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Product Hydrolysis Bromoacetic Acid (Hydrolysis Byproduct) Reagent->Hydrolysis H2O / Moisture (Side Reaction) Diacyl N,N-Bis(bromoacetyl)arylamine (Di-acylation Byproduct) Product->Diacyl Excess Reagent High Temp QuatSalt Quaternary Ammonium Salt (TEA Menschutkin Byproduct) Product->QuatSalt Excess TEA Base Prolonged Time Dimer Secondary Amine Dimer (Bromide Displacement) Product->Dimer Unreacted Aniline High Temp (SN2)

Figure 1: Kinetic and thermodynamic pathways in the synthesis of N-aryl bromoacetamides.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: My product mixture contains a significant amount of a highly polar, water-soluble byproduct that stays at the baseline on my TLC plate. What is it, and how do I prevent it? A1: You are likely observing the formation of a quaternary ammonium salt via the Menschutkin reaction[3]. When triethylamine (TEA) is used as the acid scavenger, the tertiary amine can act as a nucleophile and displace the highly activated α-bromide of your synthesized product[4].

  • Causality: The α-carbon of the bromoacetamide is highly electrophilic due to the adjacent electron-withdrawing carbonyl group, making it highly susceptible to SN2 attack by unhindered aliphatic amines.

  • Solution: Maintain the reaction temperature strictly at 0 °C. If the problem persists, switch your base to a sterically hindered amine like N,N-diisopropylethylamine (DIPEA) or an insoluble inorganic base like anhydrous K₂CO₃, which cannot undergo quaternization[3].

Q2: TLC shows a less polar spot running above my target product. LC-MS indicates a mass corresponding to the addition of two bromoacetyl groups. Why did this happen? A2: This is a di-acylation side reaction, resulting in the formation of an imide-like structure: N,N-bis(bromoacetyl)-3-chloro-4-methoxyaniline[2].

  • Causality: The secondary amide proton of your target product is relatively acidic. In the presence of a base and excess bromoacetyl bromide, the amide nitrogen can be deprotonated and undergo a second acylation event.

  • Solution: Ensure strict stoichiometric control (maximum 1.05 equivalents of bromoacetyl bromide). Always add the bromoacetyl bromide dropwise to the aniline solution—never the reverse—to prevent a localized excess of the electrophile in the reaction matrix[2].

Q3: The reaction stalls prematurely, and I recover a large amount of unreacted 3-chloro-4-methoxyaniline. I also notice a sharp, acidic odor during the aqueous workup. A3: Your bromoacetyl bromide has likely undergone hydrolysis to form bromoacetic acid and hydrogen bromide (HBr)[2].

  • Causality: Bromoacetyl halides are extremely sensitive to moisture. Water outcompetes the aniline for the highly reactive acylium intermediate. Bromoacetic acid will not acylate the aniline under standard basic conditions without the addition of a coupling reagent.

  • Solution: Validate the integrity of your reagents. Use freshly distilled or properly stored bromoacetyl bromide. Ensure all glassware is oven-dried and use strictly anhydrous solvents (e.g., anhydrous DCM or THF) under an inert argon or nitrogen atmosphere.

Q4: I am seeing an impurity that corresponds to the dimerization of the aniline. How is this forming? A4: Unreacted 3-chloro-4-methoxyaniline is acting as a nucleophile and displacing the α-bromide of the newly formed 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide[5].

  • Causality: While N-acylation (attack at the carbonyl) is kinetically much faster than N-alkylation (SN2 attack at the α-carbon), elevated temperatures or prolonged reaction times after the acyl halide is consumed will allow the slower SN2 displacement to occur, forming a secondary amine dimer[5].

  • Solution: Quench the reaction immediately after TLC indicates the consumption of the acyl halide. Do not allow the reaction to warm to room temperature for extended periods if unreacted aniline remains.

Quantitative Diagnostic Data

Use the following table to rapidly identify and mitigate side reactions based on empirical analytical signatures.

Side ReactionPrimary CauseDiagnostic Signature (TLC / MS / NMR)Mitigation Strategy
Di-acylation Excess bromoacetyl bromide; Localized exotherms.TLC: Less polar than target (higher Rf).MS: [M+H]⁺ matches target + 121 Da.Strict 1.05 eq stoichiometry; Dropwise addition; Maintain < 5 °C.
Quaternization Unhindered tertiary amine base (e.g., TEA); Prolonged time.TLC: Baseline spot (highly polar).NMR: Distinct ethyl/methyl peaks shifted downfield.Substitute TEA with DIPEA or K₂CO₃; Quench promptly.
Aniline Dimerization Prolonged reaction time at room temperature; Excess aniline.MS: [M+H]⁺ matches dimer mass.NMR: Loss of α-CH₂ singlet, shift to multiplet.Quench immediately upon completion; Keep temp at 0 °C.
Hydrolysis Moisture in solvent, glassware, or degraded reagent.TLC: Large amount of unreacted aniline.Odor: Sharp, acidic (bromoacetic acid).Use Karl Fischer titration (<50 ppm H₂O); Oven-dry glassware.
Self-Validating Experimental Protocol

To guarantee reproducibility and suppress the side reactions detailed above, follow this optimized, self-validating methodology.

Scale: 10 mmol (Standard Optimization Scale) Reagents: 3-chloro-4-methoxyaniline (1.0 eq, 1.58 g), Bromoacetyl bromide (1.05 eq, 2.12 g / 0.91 mL), DIPEA (1.2 eq, 1.55 g / 2.09 mL), Anhydrous Dichloromethane (DCM, 30 mL).

Step 1: Preparation & Rigorous Drying

  • Action: Oven-dry a 100 mL round-bottom flask at 120 °C for 4 hours. Cool under a continuous stream of dry Argon.

  • Causality: Eliminating surface moisture prevents the competitive hydrolysis of bromoacetyl bromide[2].

  • Validation Checkpoint: Perform a Karl Fischer titration on your anhydrous DCM. Proceed only if moisture is < 50 ppm.

Step 2: Dissolution & Base Selection

  • Action: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in 25 mL of anhydrous DCM. Add DIPEA (12 mmol) and stir to homogenize.

  • Causality: DIPEA is selected over TEA because its steric bulk completely suppresses Menschutkin quaternization side reactions at the α-carbon[3].

Step 3: Thermal Control

  • Action: Submerge the reaction flask in an ice-water bath. Insert an internal thermocouple.

  • Causality: Lowering the temperature to 0 °C thermodynamically favors the kinetically fast N-acylation while suppressing the higher activation energy SN2 alkylation pathways (dimerization)[5].

  • Validation Checkpoint: Do not proceed until the internal temperature stabilizes at 0 °C to 2 °C.

Step 4: Electrophile Addition

  • Action: Dilute bromoacetyl bromide (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 15 minutes.

  • Causality: Dropwise addition ensures the electrophile is the limiting reagent in the localized mixing zone, preventing the di-acylation of the newly formed product[2].

  • Validation Checkpoint: Monitor the thermocouple. Adjust the drip rate to ensure the internal exotherm never exceeds 5 °C.

Step 5: Reaction Monitoring

  • Action: Stir for 30 minutes at 0 °C.

  • Validation Checkpoint: Pull a 10 µL aliquot and run a TLC (Hexanes:EtOAc 3:1). The starting aniline (Rf ~0.3) should be completely consumed, replaced by a single major spot for the target product (Rf ~0.5).

Step 6: Quenching & Workup

  • Action: Quench the reaction by adding 20 mL of ice-cold saturated NaHCO₃ solution. Transfer to a separatory funnel, extract the organic layer, wash with 20 mL of 1M HCl (to remove trace DIPEA/aniline), and finally wash with brine.

  • Causality: The ice-cold basic quench instantly destroys any unreacted bromoacetyl bromide, locking the reaction profile and preventing further side reactions during workup.

Step 7: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.

ProtocolWorkflow Step1 1. Preparation Oven-dry glassware, establish inert N2/Ar atmosphere Step2 2. Dissolution Dissolve aniline + DIPEA in anhydrous DCM Step1->Step2 Check1 Validation Checkpoint: Solvent moisture < 50 ppm? Step1->Check1 Step3 3. Thermal Control Chill reaction vessel to 0 °C using an ice-water bath Step2->Step3 Step4 4. Electrophile Addition Add Bromoacetyl Bromide dropwise (Maintain internal temp < 5 °C) Step3->Step4 Step5 5. Reaction Monitoring TLC validation (Target vs. Side Products) after 30-60 minutes Step4->Step5 Check2 Validation Checkpoint: Exotherm strictly controlled? Step4->Check2 Step6 6. Quenching Quench with ice-cold NaHCO3 to halt SN2 side reactions Step5->Step6 Step7 7. Isolation Extract, dry over Na2SO4, and purify via recrystallization Step6->Step7

Figure 2: Self-validating workflow for the synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.

References
  • The Fascinating Chemistry of α‐Haloamides - PMC. National Institutes of Health (NIH).[Link]

  • Water-Soluble and Clickable Segmented Hyperbranched Polymers for Multifunctionalization. Zhejiang University.[Link]

  • The Effect of Substituent, Degree of Acetylation and Positioning of the Cationic Charge on the Antibacterial Activity of Quaternary Chitosan Derivatives. MDPI.[Link]

  • Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" stability and degradation issues

Welcome to the technical support center for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific accuracy and practical utility.

I. Compound Overview and General Handling

This section provides a brief overview of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide and essential handling and storage guidelines to minimize premature degradation.

Question: What are the general properties and recommended storage conditions for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide?

Answer: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, a halogenated acetamide, is expected to be a solid at room temperature with limited solubility in water but soluble in various organic solvents. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

Question: What are the primary safety precautions when handling this compound?

Answer: As with other α-haloacetamides, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]

II. Stability and Degradation: Troubleshooting and FAQs

This core section addresses the common stability and degradation challenges encountered during experimental work.

Question: My compound appears to be degrading in solution. What are the likely degradation pathways?

Answer: Based on the chemical structure of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, several degradation pathways are plausible, primarily hydrolysis, and to a lesser extent, photodegradation and thermal degradation.

  • Hydrolysis: This is one of the most common degradation routes for amides. The amide bond can be cleaved under both acidic and basic conditions to yield 3-chloro-4-methoxyaniline and bromoacetic acid. Additionally, the α-bromo group is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-N-(3-chloro-4-methoxyphenyl)acetamide.[4]

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved, particularly in the presence of reducing agents or certain nucleophiles, to form N-(3-chloro-4-methoxyphenyl)acetamide. Studies on similar haloacetamides have shown that the order of reactivity for dehalogenation is iodo- > bromo- > chloro-.[5]

  • Photodegradation: Exposure to UV or ambient light can induce degradation. The aromatic ring system and the presence of halogens can make the molecule susceptible to photolytic cleavage or other light-induced reactions.[6]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The presence of halogen atoms can influence the thermal degradation pathways.[7][8]

Predicted Degradation Pathways cluster_products Degradation Products A 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide B Hydrolysis (Amide Cleavage) (Acid/Base) A->B C Hydrolysis (Bromo Substitution) (Neutral/Basic) A->C D Reductive Dehalogenation A->D E Photodegradation (UV/Sunlight) A->E P1 3-chloro-4-methoxyaniline + bromoacetic acid B->P1 P2 2-hydroxy-N-(3-chloro-4-methoxyphenyl)acetamide C->P2 P3 N-(3-chloro-4-methoxyphenyl)acetamide D->P3 P4 Various Photoproducts E->P4

Caption: Predicted degradation pathways for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.

Question: How can I perform a forced degradation study to understand the stability of my compound?

Answer: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9][10] Here is a general protocol:

Table 1: Conditions for Forced Degradation Studies [4][11]

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 60°C for 48 hours
Photolytic Solution exposed to UV light (e.g., 254 nm) and visible light

Protocol for Forced Degradation Study

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of the compound (e.g., 1 mg/mL in a suitable solvent) B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal Stress A->B4 B5 Photolytic Stress A->B5 C Neutralize acid/base samples B1->C B2->C D Dilute all samples to a suitable concentration B3->D B4->D B5->D C->D E Analyze by a stability-indicating method (e.g., HPLC-UV/MS) D->E F Compare stressed samples to an unstressed control E->F

Caption: A generalized workflow for a forced degradation study.

Question: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities?

Answer: Impurities during the synthesis of N-acyl anilines are common. The most probable impurities include:

  • Unreacted Starting Materials: 3-chloro-4-methoxyaniline and bromoacetyl halide (or its hydrolysis product, bromoacetic acid).

  • Diacylated Product: The aniline nitrogen can be acylated twice, though this is less likely with hindered anilines.

  • Hydrolyzed Reagent: Bromoacetyl bromide/chloride is highly reactive and can hydrolyze to bromoacetic acid in the presence of moisture.

To minimize these impurities, ensure you are using pure starting materials, anhydrous solvents, and an inert atmosphere.[12] Adding the bromoacetyl halide dropwise at a low temperature can help control the reaction and reduce side products.[13]

III. Analytical Methodology

This section provides guidance on the analytical techniques for assessing the purity and degradation of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide.

Question: What is the recommended method for analyzing the purity of this compound and its potential degradation products?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for purity assessment of non-volatile organic compounds.[12] For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

Table 2: Suggested Starting HPLC-UV Method Parameters

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70:30 (A:B), ramp to 10:90 (A:B) over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

This method should be validated to ensure it is "stability-indicating," meaning it can separate the parent compound from all potential degradation products and impurities.[11]

IV. References

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. [Link]

  • Chu, W., Gao, N., Deng, Y., Yin, D., & Li, L. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms. Water Research, 145, 258-267. [Link]

  • K, R., & V, S. (2025). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. TCR, 25(1), e202500022. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koty, P. P. (2007). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 169-181. [Link]

  • Choudhry, G. G., & Hutzinger, O. (1984). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins part III†: Thermodegradation of organometallics and polymers. Journal of Thermal Analysis and Calorimetry, 29(4), 815-837. [Link]

  • Chemsrc. (n.d.). N-(2-Bromo-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12. [Link]

  • Vishweshwar, D., Raju, M. B., Ramana, K. V., & Kumar, B. V. (2018). Development and Validation of a Stability-Indicating UPLC Method for the Estimation of Bicalutamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(6), 2315-2327. [Link]

  • D'Avignon, D. A. (2023, November 28). The Use Of Forced Degradation In Analytical Method Development. Pfanstiehl. [Link]

  • Fetzner, S. (1998). Biodegradation of halogenated organic compounds. Applied Microbiology and Biotechnology, 50(6), 633-657. [Link]

  • Michael, J. V., & Pirraglia, A. N. (1996). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 249-268. [Link]

  • Chu, W., Gao, N., Deng, Y., Yin, D., & Li, L. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Water Research, 145, 258-267. [Link]

  • Allen, N. S., & McKellar, J. F. (1979). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of Applied Polymer Science, 23(4), 1109-1120. [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9), x240863. [Link]

  • Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1833. [Link]

  • Powers, T. R., & Lectka, T. (2018). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Beilstein Journal of Organic Chemistry, 14, 1485-1492. [Link]

  • Zhang, Y., & Huang, F. (2025). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Environmental Science & Technology, 59(43), 19141-19161. [Link]

  • Oliveto, E. P., & Gerold, C. (1951). n-bromoacetamide. Organic Syntheses, 31, 17. [Link]

  • Jain, D., & Basniwal, P. K. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Journal of Young Pharmacists, 3(1), 37-44. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bunzel, H. A., Kries, H., & Groll, M. (2020). Exploring the emergence of pesticide degradation in the α/β hydrolase superfamily. Apollo. [Link]

  • George, S. A., & Yau, A. Y. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-456. [Link]

  • Varley, L., & Hussain, F. (2021). N-Acylation Reactions of Amines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 411-416). Royal Society of Chemistry. [Link]

  • Williams, D. M., & Koreeda, M. (2004). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Journal of Organic Chemistry, 69(17), 5716-5723. [Link]

  • Frömming, K. H., & Szejtli, J. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics, 242(1-2), 1-8. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Shishtawy, R. M. (2014, October 28). Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions.pptx [Slides]. SlideShare. [Link]

  • Shinde, S. B., & Shingare, M. S. (2010). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Rasayan Journal of Chemistry, 3(4), 691-694. [Link]

  • Labonce. (n.d.). ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9), x240863. [Link]

  • Nuevo, M., Materese, A., & Sandford, S. A. (2020). Photosynthesis and photo-stability of nucleic acids in prebiotic extraterrestrial environments. Astrobiology, 20(8), 949-961. [Link]

  • Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of halogenated acetamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of halogenated acetamides.

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide presents a unique dual-challenge in biological assays: it is extremely hydrophobic, yet highly chemically reactive. The lack of ionizable groups, combined with the bulky, electron-withdrawing halogens (chloro and bromo) and a methoxy group, significantly increases its partition coefficient (LogP). This makes water cavity formation , leading to rapid hydrophobic aggregation[1]. Furthermore, as an


-bromoacetamide, it acts as a potent electrophile designed for covalent thiol-trapping[2].

This guide provides field-proven, causality-driven troubleshooting steps to help you achieve stable aqueous solutions without degrading your compound.

Part 1: Troubleshooting FAQs

Q1: My compound precipitates instantly when diluted from a DMSO stock into my assay buffer. How do I prevent this "solvent-shift" precipitation? A1: When a highly concentrated DMSO stock is spiked directly into water, the rapid diffusion of the co-solvent into the aqueous phase leaves the hydrophobic solute stranded, causing immediate nucleation. To prevent this, avoid direct high-ratio dilutions. Instead, use a "step-down" dilution method or introduce a solubilizing agent like


-cyclodextrin into the aqueous phase prior to compound addition[3]. For biochemical assays, pre-supplementing the buffer with a non-ionic surfactant (e.g., 0.01–0.05% Tween-20) lowers the interfacial tension and prevents aggregation[4].

Q2: I successfully solubilized the compound using a buffer containing 1 mM DTT and 5% DMSO, but I am seeing zero activity in my enzymatic assay. What went wrong? A2: The loss of activity is due to chemical degradation, not insolubility. Halogenated acetamides are highly reactive toward nucleophiles[2]. Dithiothreitol (DTT) and


-mercaptoethanol (BME) are strong thiols that will rapidly undergo an S

2 reaction with the

-bromo group, completely scavenging your compound before it reaches its target[5]. You must use non-nucleophilic buffers (e.g., HEPES, phosphate) and omit all reducing agents[6]. Additionally,; DMSO concentrations should be kept below 1% for in vitro assays[7].

Q3: I am moving from biochemical assays to cell-based assays. Can I still use Tween-20 to keep the compound soluble? A3: No. Surfactants like Tween-20 or Triton X-100 will lyse lipid bilayers even at low concentrations. For cell-based assays, the gold standard for hydrophobic compounds is inclusion complexation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)[3]. Cyclodextrins feature a hydrophobic inner cavity that encapsulates the 3-chloro-4-methoxyphenyl ring, shielding it from water, while the hydrophilic exterior maintains aqueous solubility without disrupting cell membranes[8].

Part 2: Quantitative Comparison of Solubilization Strategies

When optimizing your assay, refer to the following quantitative parameters to select the appropriate solubilization matrix.

Solubilization StrategyMechanism of ActionMax Recommended Conc. (In Vitro)AdvantagesLimitations / Causality of Failure
DMSO (Co-solvent) Disrupts crystal lattice; reduces solvent dielectric constant.< 1% (Cellular)< 5% (Biochemical)Standardized, easy to prepare.High concentrations cause cytotoxicity, membrane disruption, and enzyme denaturation[7][8].
HP-

-Cyclodextrin
Hydrophobic cavity encapsulation (Inclusion Complexation).1 – 10 mMHighly biocompatible; protects the electrophilic bromo-group from premature hydrolysis[3].May reduce the effective "free drug" concentration available to bind the target.
Tween-20 / Triton X-100 Micellar solubilization; lowers interfacial tension.0.01% – 0.05%Excellent for turbidimetric and biochemical assays[4][6].Lyses cells; causes micellar sequestration (drug depletion phenomenon)[4].

Part 3: Solubilization Decision Workflow

Use the following logic tree to determine the optimal solubilization path for your specific assay type.

SolubilizationWorkflow Start Solid 2-bromo-N-(3-chloro- 4-methoxyphenyl)acetamide DMSO Prepare 10-50 mM Stock in 100% anhydrous DMSO Start->DMSO Dilute Dilute into Aqueous Buffer (e.g., HEPES pH 7.4) DMSO->Dilute Check Visual/Turbidimetric Check: Precipitation? Dilute->Check Proceed Proceed to Assay (Final DMSO < 1%) Check->Proceed No Troubleshoot Troubleshooting Required Check->Troubleshoot Yes Surfactant Add 0.01-0.05% Tween-20 (Biochemical Assays) Troubleshoot->Surfactant Cyclodextrin Use 1-10 mM HP-β-CD (Cell-Based Assays) Troubleshoot->Cyclodextrin Surfactant->Check Cyclodextrin->Check

Workflow for overcoming precipitation of halogenated acetamides in aqueous buffers.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Critical Warning: Never use DTT,


-mercaptoethanol, or high concentrations of primary amines (e.g., Tris buffer) with this compound, as they will permanently degrade the 

-bromoacetamide pharmacophore[2].
Protocol A: Cyclodextrin Inclusion Complexation (Ideal for Cell Assays)

This protocol utilizes HP-


-CD to shield the hydrophobic 3-chloro-4-methoxyphenyl ring[3].
  • Buffer Preparation: Prepare a 10 mM stock of HP-

    
    -CD in a non-nucleophilic aqueous buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)[6].
    
  • Stock Dissolution: Dissolve the solid 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in 100% anhydrous DMSO to create a 10 mM stock. Causality note: Anhydrous DMSO prevents premature aqueous hydrolysis of the bromo-group during storage.

  • Complexation: While vigorously vortexing the HP-

    
    -CD buffer, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 
    
    
    
    M compound, 0.1% DMSO final)[3].
  • Equilibration: Incubate the mixture on an orbital shaker for 1 hour at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[3].

  • System Validation (Turbidimetric Assay): Measure the absorbance of the final solution at 600 nm using a spectrophotometer[6].

    • Pass: OD

      
       < 0.01 (Solution is optically clear; complexation successful).
      
    • Fail: OD

      
       > 0.05 (Micro-precipitation has occurred; increase HP-
      
      
      
      -CD concentration to 20 mM).
Protocol B: Step-Down Dilution with Non-Ionic Surfactants (Biochemical Assays)

This protocol prevents solvent-shift shock by lowering the interfacial tension of the buffer prior to drug introduction[4].

  • Buffer Supplementation: Supplement your assay buffer (e.g., 50 mM HEPES) with 0.05% Tween-20. Verify that no reducing agents are present[2].

  • Primary Stock: Prepare a 50 mM stock of the compound in 100% DMSO.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 into 100% DMSO to create a 5 mM working stock. Causality note: This step reduces the localized concentration gradient when hitting the aqueous phase.

  • Final Addition: Slowly pipette the 5 mM working stock into the surfactant-containing buffer while continuously vortexing to reach a final concentration of 50

    
    M (1% final DMSO).
    
  • System Validation: Centrifuge the sample at 10,000 x g for 5 minutes. Check the bottom of the tube for a white pellet. If a pellet forms, the compound has crashed out; reduce the final assay concentration to 10

    
    M.
    

References

  • Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central (PMC) / NIH URL:[Link]

  • Improvement in aqueous solubility achieved via small molecular changes Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: PubMed Central (PMC) / NIH URL:[Link]

  • How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:[Link]

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide Source: ACS Central Science URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for N-acetylation of 3-chloro-4-methoxyaniline

Ticket ID: ACET-3C4M-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions, yield improvement, and impurity management. Executive Summary & Chemical Profile You a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ACET-3C4M-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions, yield improvement, and impurity management.

Executive Summary & Chemical Profile

You are working with 3-chloro-4-methoxyaniline (CAS: 5345-54-0).[1] This substrate presents a specific set of electronic challenges:

  • Electronic Activation: The para-methoxy group is strongly electron-donating (+M effect), making the amine nucleophilic but rendering the ring highly susceptible to oxidative degradation (browning/purpling).

  • Steric/Electronic Deactivation: The meta-chlorine atom provides a mild inductive withdrawing effect (-I), slightly reducing nucleophilicity compared to p-anisidine, but not enough to hinder standard acetylation.

Goal: Synthesize N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 5326-61-4) with >90% yield and high purity (white/off-white solid).

Recommended Protocols

We provide two validated workflows. Method A is the industry standard for scale-up and green chemistry compliance. Method B is for small-scale, anhydrous screening.

Method A: The "Green" Aqueous Suspension (Recommended)

Best for: High yield, easy purification, scale-up, and avoiding chlorinated solvents.

The Logic: Although acetic anhydride (


) hydrolyzes in water, the rate of nucleophilic attack by the aniline is significantly faster (kinetic control). The product is hydrophobic and precipitates immediately, driving the equilibrium forward.

Protocol:

  • Dissolution: Suspend 3-chloro-4-methoxyaniline (1.0 equiv) in water (10-15 volumes).

  • Acidification: Add HCl (1.0 equiv) to form the water-soluble anilinium salt. Note: This step purifies the starting material from non-basic impurities before reaction.

  • Acetylation: Add Sodium Acetate (

    
    , 1.5 equiv) dissolved in minimum water. The free amine is regenerated in situ.
    
  • Addition: Immediately add Acetic Anhydride (

    
    , 1.2 equiv) dropwise at room temperature.
    
  • Reaction: Stir vigorously for 30–60 minutes. A thick white precipitate will form.

  • Workup: Filter the solid. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[2][3]

Method B: Anhydrous DCM/Pyridine

Best for: Water-sensitive analogs or parallel synthesis libraries.

Protocol:

  • Dissolution: Dissolve amine (1.0 equiv) in dry Dichloromethane (DCM) or THF.

  • Base: Add Pyridine (1.5 equiv) or Triethylamine (

    
    , 1.5 equiv).
    
  • Cooling: Cool to 0°C (ice bath) to prevent exotherms and oxidation.

  • Addition: Add Acetyl Chloride (

    
    , 1.1 equiv) or 
    
    
    
    dropwise.
  • Quench: After 2 hours, quench with 1M HCl (removes pyridine/unreacted amine).

  • Extraction: Wash organic layer with

    
    , brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting Guide (FAQ)

Issue 1: The reaction mixture turns dark purple or brown.

Diagnosis: Oxidative degradation. Electron-rich anilines (like anisidines) readily form quinoid impurities upon exposure to air, especially in basic solution. Solution:

  • Degassing: Sparge all solvents with Nitrogen (

    
    ) for 15 minutes prior to use.
    
  • Additive: Add a pinch of Sodium Dithionite (

    
    )  to the aqueous reaction mixture. This reducing agent scavenges oxidative species, keeping the product white.
    
  • Speed: Minimize the time the free amine spends in solution before the acetylating agent is added.

Issue 2: Low yield or "oily" product that won't crystallize.

Diagnosis: Incomplete conversion or presence of residual solvent/acetic acid. Solution:

  • Induce Crystallization: If the product oils out in Method A, scratch the flask walls with a glass rod or add a seed crystal of the product.

  • pH Check: In Method A, ensure the pH is >4 during the reaction. If too acidic (due to acetic acid byproduct), the amine protonates and becomes non-nucleophilic. Add more NaOAc.

  • Drying: The product may hold onto acetic acid. Dry in a vacuum oven at 50°C overnight.

Issue 3: Di-acetylation (Formation of N,N-diacetyl species).

Diagnosis: Excess reagent and high temperatures. Solution:

  • Stoichiometry: Strictly limit

    
     or 
    
    
    
    to 1.1–1.2 equivalents.
  • Temperature: Do not reflux. Perform the reaction at 0°C to RT.

Comparative Data Analysis

ParameterMethod A (Aqueous)Method B (DCM/Base)Method C (Reflux AcOH)
Reagent

/


/ Pyridine
AcOH (Solvent)
Yield 92 - 96% 85 - 90%70 - 80%
Reaction Time 30 min2 hours4-6 hours
Atom Economy HighMediumLow
Green Score Excellent Poor (Chlorinated waste)Poor (Energy intensive)
Purity Profile High (Salts wash away)Good (Requires extraction)Variable (Thermal degradation)

Visualizing the Workflow & Mechanism

Workflow Logic (Method A)

G Start Start: 3-Cl-4-OMe-Aniline Solubilize Suspend in H2O Add HCl (1.0 eq) Start->Solubilize Salt Anilinium Salt Solution (Clear/Pinkish) Solubilize->Salt Protonation Buffer Add NaOAc (Buffer) Regenerate Free Amine Salt->Buffer pH Adjustment React Add Ac2O (Dropwise) Rapid Stirring Buffer->React Nucleophile Ready Precip Product Precipitates (White Solid) React->Precip Kinetic Control Filter Filtration & Wash (Cold H2O) Precip->Filter Dry Dry / Recrystallize (EtOH:H2O) Filter->Dry

Caption: Step-by-step logic for the aqueous acetylation protocol, prioritizing impurity removal via salt formation.

Mechanistic Pathway

Mechanism Amine Free Amine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack C=O Electrophile Acetic Anhydride (Electrophile) Electrophile->TS Collapse Elimination of Acetate TS->Collapse Proton Transfer Product Amide Product (Stable) Collapse->Product -AcOH

Caption: The nucleophilic acyl substitution mechanism. The amine lone pair attacks the carbonyl carbon, followed by the elimination of acetate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. Link

  • BenchChem. (2025).[3][4] Application Notes: N-Acylation of Anilines and Amines in Phosphate Buffer. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Chloro-4-methoxyaniline. Link

  • Green Chemistry Letters. (2010). Aqueous Acetylation of Amines: A Sustainable Approach.

Sources

Optimization

Identifying impurities in "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. Below is your specialized troubleshooting guide for the synthesis and impurity profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. Below is your specialized troubleshooting guide for the synthesis and impurity profiling of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide .

This guide addresses the specific challenges of acylation reactions involving electron-rich anilines and


-haloacetyl halides.

Part 1: Critical Impurity Profiling & Troubleshooting

User Scenario: "I am detecting unexpected peaks in my HPLC chromatogram. What are they, and how do I get rid of them?"

Issue 1: The "Dimer" Impurity (Secondary Amine Formation)
  • Symptom: A late-eluting impurity (approx.[1] RRT 1.2–1.[1]4) that increases if the reaction is left overnight or heated.[1]

  • Identity: 2-((3-chloro-4-methoxyphenyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide.[1]

  • Root Cause: This is a self-alkylation byproduct.[1] The product contains a reactive alkyl bromide.[1][2] If excess starting aniline is present (or if the reaction is too concentrated), the aniline acts as a nucleophile and displaces the bromine atom on the formed product.[1]

  • Corrective Action:

    • Stoichiometry Control: Ensure Bromoacetyl bromide is in slight excess (1.05 – 1.10 equiv) relative to the aniline.[1] Never use excess aniline.[1]

    • Temperature Management: Keep the reaction at 0 °C to 5 °C during addition. Do not reflux.[1] The acylation is fast; the alkylation (impurity formation) is slower but accelerated by heat [1].[1]

    • Dilution: Run the reaction at a lower concentration (e.g., 0.1 M - 0.2 M) to reduce the probability of bimolecular side reactions.

Issue 2: The "Bis-Acyl" Impurity
  • Symptom: A very non-polar impurity appearing near the solvent front or eluting much later than the product.[1]

  • Identity: N-(2-bromoacetyl)-N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide (Imide formation).[1]

  • Root Cause: Use of a strong base (like NaH) or a large excess of bromoacetyl bromide (>1.5 equiv) can acylate the amide nitrogen a second time.[1]

  • Corrective Action:

    • Base Selection: Use a mild organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) , or a weak inorganic base like Potassium Carbonate (K₂CO₃) .[1] Avoid strong deprotonating agents.[1]

    • Addition Rate: Add the acid bromide dropwise to the aniline/base mixture, not the other way around.

Issue 3: The "Hydrolysis" Impurity
  • Symptom: A broad, tailing peak early in the chromatogram (acidic nature).[1]

  • Identity: Bromoacetic acid.[1][3]

  • Root Cause: Moisture ingress hydrolyzes the bromoacetyl bromide reagent before it reacts with the aniline.[1]

  • Corrective Action:

    • Reagent Quality: Check the quality of your bromoacetyl bromide.[1] It should be a clear to pale yellow liquid.[1][3] Dark brown/red indicates degradation (HBr formation) [2].[1]

    • Solvent Drying: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Part 2: Summary of Impurities

Impurity NameStructure DescriptionOriginRRT (Approx)*
Impurity A (Start. Mat.) 3-Chloro-4-methoxyanilineIncomplete Reaction~0.80
Impurity B (Hydrolysis) Bromoacetic acidReagent Hydrolysis~0.20 - 0.40
Impurity C (Dimer) Secondary amine dimer (Aniline attacking Product)Nucleophilic Substitution (Side Reaction)~1.30
Impurity D (Bis-Acyl) Di-acylated imideExcess Reagent / Strong Base~1.50+

*Relative Retention Time (RRT) is estimated based on standard C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide with <0.5% Dimer Impurity.

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 equiv)[1]

  • Bromoacetyl bromide (1.1 equiv)[1][4]

  • Triethylamine (1.2 equiv)[1]

  • Dichloromethane (DCM), Anhydrous (10 mL/g of amine)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 3-Chloro-4-methoxyaniline  and anhydrous DCM .
    
  • Base Addition: Add Triethylamine via syringe.[1] Cool the mixture to 0 °C using an ice bath.

  • Acylation (Critical Step):

    • Dilute Bromoacetyl bromide in a small volume of DCM.[1]

    • Add this solution dropwise over 30–60 minutes to the stirring amine solution. Note: Slow addition prevents local hotspots that favor impurity formation.[1]

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][4][5][6]

    • Checkpoint: If starting amine persists after 2 hours, add 0.05 equiv of acid bromide.[1] Do not heat.

  • Work-up:

    • Quench with cold water.[1]

    • Wash the organic layer with 1M HCl (removes unreacted aniline and TEA).[1]

    • Wash with Saturated NaHCO₃ (removes bromoacetic acid).[1][7]

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or IPA if necessary. Avoid silica column chromatography if the product is unstable; recrystallization is preferred for removing the "Dimer" impurity [3].[1]

Part 4: Reaction Pathway & Impurity Logic

The following diagram illustrates the competition between the desired acylation and the side reactions leading to impurities.

ReactionPathways SM1 3-Chloro-4- methoxyaniline Product TARGET PRODUCT (2-bromo-N-...) SM1->Product Primary Reaction (0°C, Base) Imp_Dimer IMPURITY C (Dimer/Alkylation) SM1->Imp_Dimer Attack on Product (Excess SM1, Heat) SM2 Bromoacetyl bromide SM2->Product Imp_Acid IMPURITY B (Bromoacetic Acid) SM2->Imp_Acid Hydrolysis (H2O) Product->Imp_Dimer Imp_Bis IMPURITY D (Bis-Acyl Imide) Product->Imp_Bis Excess SM2 Strong Base

Caption: Mechanistic pathway showing the main acylation route (Green) versus competitive hydrolysis and alkylation side reactions (Red/Yellow).[1]

Part 5: References

  • National Institutes of Health (NIH). (2012).[1] Synthesis of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Sielc Technologies. (2025). Separation of 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Guide for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Introduction You are likely synthesizing 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide as a key intermediate for heterocycle formation (e.g., oxindoles, quinolinones) or as a covalent warhead in medicinal chemistry.[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely synthesizing 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide as a key intermediate for heterocycle formation (e.g., oxindoles, quinolinones) or as a covalent warhead in medicinal chemistry.[1] While the reaction between 3-chloro-4-methoxyaniline and bromoacetyl bromide appears trivial on a milligram scale, multi-gram to kilogram scale-up introduces critical thermodynamic and kinetic challenges.

This guide addresses the three most common failure modes reported by our users: uncontrolled exotherms , dimerization impurities , and crystallization failures .[1]

Part 1: Reaction Setup & Exotherm Management

Q: Why did my reaction mixture boil over violently upon adding the acid bromide?

A: You likely underestimated the enthalpy of the acylation and the rate of reagent addition.

The reaction of an aniline with an acid halide is highly exothermic (


).[1] On a small scale, surface-to-volume ratios allow passive cooling.[1] On a scale-up, this heat accumulates, potentially vaporizing the solvent (DCM bp: 40°C; THF bp: 66°C).[1]

The Protocol for Scale-Up:

  • Solvent Choice: Use Dichloromethane (DCM) or 2-MeTHF .[1] DCM is preferred for solubility but requires strict temperature monitoring due to its low boiling point.[1]

  • Base Selection: Use a heterogeneous base like Potassium Carbonate (

    
    )  in a biphasic system (DCM/Water) or a weak organic base like N-Methylmorpholine (NMM) .[1] Avoid strong, nucleophilic bases that might react with the alkyl bromide.[1]
    
  • Addition Order (Crucial):

    • Correct: Dissolve Aniline + Base in solvent. Cool to -10°C to 0°C .[1] Add Bromoacetyl bromide (diluted 1:1 in solvent) dropwise.

    • Incorrect: Adding Aniline to the Acid Bromide.[1] This creates a local excess of acid bromide, promoting di-acylation and violent exotherms.[1]

Troubleshooting Checklist:

Part 2: Impurity Profile & Stoichiometry (The "Selectivity" Phase)

Q: I see a significant impurity at roughly 2x molecular weight ( ). What is it?

A: This is the "Dimer" impurity formed by N-alkylation.

This is the most insidious side reaction in


-haloamide synthesis. The product, 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide , contains a highly reactive alkyl bromide.[1] If the reaction temperature rises or if the starting aniline is in large excess, the nucleophilic nitrogen of the aniline attacks the 

-carbon of the product (instead of the carbonyl of the reagent).

Mechanism of Failure:

  • Main Reaction: Aniline + Bromoacetyl Bromide

    
     Product + HBr.[1]
    
  • Side Reaction: Aniline + Product

    
    Dimer  (Secondary amine) + HBr.[1]
    

Prevention Strategy:

  • Stoichiometry: Use a slight excess of Bromoacetyl bromide (1.05 - 1.10 equiv).[1] Do not use excess aniline.[1]

  • Temperature: Keep the reaction cold (< 0°C) until addition is complete. The acylation (carbonyl attack) is kinetically favored over alkylation (

    
    ) at low temperatures.[1]
    
  • Quench: Quench immediately after consumption of aniline.[1] Do not let the mixture stir overnight at room temperature.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired acylation pathway and the unwanted dimerization pathway.

ReactionPathway cluster_legend Process Control Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Product 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Target Product) Aniline->Product Path A: Acylation (Kinetic Control, <0°C) Impurity Dimer Impurity (N-Alkylated Side Product) Aniline->Impurity Path B: Alkylation (Side Rxn) (Thermodynamic, >20°C) Reagent Bromoacetyl Bromide (Electrophile 1) Reagent->Product Product->Impurity Product acts as Electrophile Note1 Control Path B by: 1. Low Temp (<0°C) 2. Slight Excess Reagent

Caption: Kinetic competition between desired acylation (Green) and unwanted N-alkylation dimerization (Red).

Part 4: Work-up & Purification[2]

Q: My product is oiling out during crystallization. How do I get a solid?

A: The "Oiling Out" phenomenon is common when impurities (like the dimer) depress the melting point.

Purification Protocol:

  • Quench: Add dilute HCl (1M) to the reaction mixture. This serves two purposes:

    • Hydrolyzes unreacted bromoacetyl bromide.[1]

    • Protonates any unreacted aniline, keeping it in the aqueous phase.[1]

  • Wash: Wash the organic layer with Sat.[1]

    
     (to remove acid) and Brine.[1]
    
  • Crystallization Solvent:

    • Preferred: Ethanol/Water .[1][2] Dissolve the crude oil in warm Ethanol (

      
      ).[1] Add water dropwise until turbidity persists.[1] Cool slowly to 
      
      
      
      .
    • Alternative: DCM/Hexane .[1] Dissolve in minimal DCM; layer Hexane on top.[1]

  • Drying: Dry the solid in a vacuum oven at < 40°C . Higher temperatures can cause degradation (darkening) due to the labile C-Br bond.[1]

Data Summary Table: Solvent Suitability

Solvent SystemRoleProsCons
DCM (Dichloromethane) Reaction SolventExcellent solubility for reactants.Low boiling point (Exotherm risk).[1]
THF (Tetrahydrofuran) Reaction SolventGood solubility; water-miscible.[1]Harder to partition in work-up; peroxide risk.[1]
Ethanol/Water RecrystallizationHigh recovery; green solvent.[1]Hydrolysis risk if heated too long.[1]
Toluene Reaction SolventHigher boiling point (safety buffer).[1]Product may precipitate prematurely (trapping impurities).[1]

Part 5: Safety & Handling (SDS Highlights)

  • Bromoacetyl Bromide: Potent lachrymator (tear gas).[1] Handle only in a functioning fume hood. Corrosive to skin and metal.[1]

  • 3-Chloro-4-methoxyaniline: Toxic by inhalation and ingestion. Potential methemoglobinemia agent.[1][3]

  • Product: The

    
    -bromoacetamide moiety is an alkylating agent. Treat as a potential sensitizer  and mutagen. Double-glove (Nitrile) is recommended.[1]
    

References

  • Organic Syntheses, Coll.[1] Vol. 4, p.106 (1963). N-Bromoacetamide.[1] (General procedure for bromoacetamide synthesis). Link

  • BenchChem Technical Support. Managing Exothermic Reactions in Bromo-Organic Synthesis. (Scale-up safety protocols). Link[1]

  • PubChem Compound Summary. 3-Chloro-4-methoxyaniline (CAS 5345-54-0). (Precursor safety and properties). Link[1]

  • Sigma-Aldrich. Safety Data Sheet: Bromoacetyl bromide. (Hazards of the acylating agent). Link

Sources

Optimization

Technical Support Hub: Reaction Monitoring for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Ticket ID: #RM-BrAmide-001 Subject: Optimization of TLC & HPLC Protocols for Alpha-Haloacetamide Synthesis Status: Resolved Expert: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RM-BrAmide-001 Subject: Optimization of TLC & HPLC Protocols for Alpha-Haloacetamide Synthesis Status: Resolved Expert: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are synthesizing 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide , a highly reactive electrophile typically formed via the acylation of 3-chloro-4-methoxyaniline with bromoacetyl bromide (or bromoacetic acid).

Because this molecule contains an


-bromoacetamide  motif, it presents two distinct challenges:
  • Chemical Instability: The C-Br bond is susceptible to hydrolysis (forming the alcohol) or nucleophilic substitution during analysis.

  • Detection Ambiguity: The starting material (aniline) and product (amide) share the same aromatic core, making UV differentiation difficult without specific separation conditions.

This guide provides self-validating protocols to monitor this reaction, ensuring you distinguish the active product from its hydrolysis byproducts.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

User Question: "I cannot distinguish my product from the starting aniline on TLC. Both spots look dark under UV.[1] How do I confirm conversion?"

Expert Resolution: The starting material (aniline) and product (amide) have similar UV absorption profiles due to the 3-chloro-4-methoxybenzene core. You must exploit their polarity difference and chemical reactivity for visualization.

Optimized TLC Protocol
ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel 60

Standard normal phase separation.
Mobile Phase Hexane : Ethyl Acetate (7:3) The amide is less polar than the aniline (which H-bonds to silica). The product (

) should move higher than the aniline (

).
Co-Spotting RequiredRun three lanes: SM (Starting Material), Co-spot, Reaction Mixture. This confirms if the "new" spot is actually new or just a shift due to matrix effects.
Visualization Strategy (The "Double-Check" Method)

Do not rely on UV alone. Use a chemical stain to differentiate the functional groups.[1][2][3][4]

  • Step 1: UV (254 nm): Circle all spots.

  • Step 2: Ninhydrin Stain (Critical):

    • Dip the plate in Ninhydrin solution and heat with a heat gun.

    • Starting Material (Aniline): Will turn Pink/Red/Orange .

    • Product (Amide): Will NOT change color (remains white/yellowish).

    • Why? Ninhydrin reacts specifically with primary amines. The formation of the amide bond blocks this reaction. This is your definitive confirmation of conversion.

Part 2: HPLC Method & Troubleshooting

User Question: "I see a ghost peak appearing in my HPLC chromatogram that grows over time while the sample sits in the autosampler. Is my product decomposing?"

Expert Resolution: Yes. The


-bromo group is an alkylating agent. If you dissolve your sample in nucleophilic solvents (like Methanol) or use a high pH buffer, the bromine will be displaced, forming the alcohol (hydrolysis) or ether (methanolysis) analog.
Recommended HPLC Conditions
ParameterConditionReason
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

m
Reverse phase separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH is mandatory. It protonates the residual aniline (

), causing it to elute early, and stabilizes the C-Br bond against hydrolysis.
Mobile Phase B Acetonitrile (ACN)ACN is aprotic and non-nucleophilic. Avoid Methanol for sample prep or mobile phase if possible to prevent methoxy-substitution.
Gradient 10% B to 90% B over 15 minsThe product is lipophilic (Cl, Br, OMe groups) and will elute late (approx. 10-12 min).
Sample Diluent 100% Acetonitrile NEVER use DMSO or MeOH for storage. The product will react with DMSO (Swern-type chemistry) or MeOH over time.
Troubleshooting the "Ghost Peak"
  • Symptom: A peak eluting before the main product peak.

  • Cause: Hydrolysis to 2-hydroxy-N-(3-chloro-4-methoxyphenyl)acetamide.

  • Fix: Ensure your mobile phase is acidic (pH ~2.5-3.0). Prepare samples immediately before injection.

Part 3: Reaction Monitoring Workflow (Visualized)

The following diagram outlines the logical decision tree for monitoring this synthesis, highlighting the critical "Stop/Go" decision points based on the data.

ReactionMonitoring Start Start Reaction (Aniline + Bromoacetyl bromide) Sampling Take Aliquot (t=1h) Start->Sampling TLC_Check TLC Analysis (Hex/EtOAc 7:3) Sampling->TLC_Check Ninhydrin Ninhydrin Stain Test TLC_Check->Ninhydrin Result_Pink Pink Spot Visible? (Residual Aniline) Ninhydrin->Result_Pink HPLC_Quant HPLC Analysis (C18, ACN/Water + 0.1% FA) Result_Pink->HPLC_Quant No (Conversion >95%) Decision_Wait Add Reagent / Stir Longer Result_Pink->Decision_Wait Yes (Incomplete) Decision_Workup Proceed to Workup (Quench with dilute acid) HPLC_Quant->Decision_Workup Purity > 98% HPLC_Quant->Decision_Wait Impurity > 5%

Figure 1: Decision matrix for monitoring the acylation reaction. Note the critical reliance on Ninhydrin to confirm the consumption of the amine starting material.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product turns dark brown upon drying. What is happening?

  • A: Alpha-bromoacetamides are light-sensitive and can degrade into radical species, leading to polymerization or oxidation.

  • Fix: Wrap your flask in aluminum foil during the reaction and workup. Store the final solid in an amber vial at 4°C.

Q2: Can I use LC-MS to monitor this?

  • A: Yes, but be careful with the ionization source.

    • Expected Mass:

      
      . The pattern should show the characteristic Br (1:1)  and Cl (3:1)  isotope splits.
      
    • Warning: If you use a heated ESI source with Methanol, you might see a mass corresponding to

      
      . This is an artifact of the analysis, not necessarily an impurity in your flask.
      

Q3: How do I remove the unreacted aniline if the reaction stalls?

  • A: Since the aniline is basic and the product is neutral/amide:

    • Dissolve crude in EtOAc.[2]

    • Wash with 1M HCl (3x). The aniline will protonate and move to the aqueous layer.

    • The product (amide) stays in the organic layer.

    • Verify removal by TLC (Ninhydrin negative).

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acylation protocols and TLC staining of amines).
  • BenchChem Technical Support. (2025). Application Notes for Monitoring Reactions with 2-Bromo-3'-nitroacetophenone. Retrieved from 5 (Provides analogous HPLC conditions for alpha-bromoacetophenones).

  • Phenomenex Guide. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from 6 (Source for solvent selection logic regarding nucleophilicity and viscosity).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from 7 (Detailed protocols for Ninhydrin and UV visualization).

Sources

Reference Data & Comparative Studies

Validation

Optimizing Covalent Probes: A Comparative Guide to 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Executive Summary 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a specialized class of "tunable" covalent warheads used in medicinal chemistry and chemical biology. Unlike generic alkylating agents (e.g., iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a specialized class of "tunable" covalent warheads used in medicinal chemistry and chemical biology. Unlike generic alkylating agents (e.g., iodoacetamide), this molecule features a specific electronic scaffold—the 3-chloro-4-methoxyaniline moiety—that modulates the reactivity of the


-bromoacetamide group.

This guide objectively compares its performance against chloro- and iodo- analogs, focusing on reactivity kinetics , chemoselectivity , and stability . It is designed for researchers developing targeted covalent inhibitors (TCIs) or conducting cysteine-reactivity profiling.

Chemical Mechanism & Reactivity Profile[1][2][3][4]

The Electrophilic Warhead

The core mechanism of action is a nucleophilic substitution (


) reaction. The sulfur atom of a cysteine residue (specifically the thiolate anion, 

) attacks the

-carbon, displacing the halogen leaving group.

Electronic Tuning:

  • The Warhead (Bromoacetamide): Bromide is a "Goldilocks" leaving group. It is a better leaving group than chloride (

    
     of HBr < HCl) but less bulky and more stable than iodide.
    
  • The Scaffold (3-Cl-4-OMe-phenyl):

    • 4-Methoxy (-OMe): An electron-donating group (EDG) via resonance. It increases electron density on the amide nitrogen, slightly reducing the electrophilicity of the

      
      -carbon. This prevents "hyper-reactivity" and non-specific binding.
      
    • 3-Chloro (-Cl): An electron-withdrawing group (EWG) via induction. It counteracts the methoxy group, maintaining sufficient reactivity to target specific cysteines within a binding pocket.

Mechanism Diagram

The following diagram illustrates the


 transition state and the electronic influence of the aromatic substituents.

ReactionMechanism Substrate 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide TS Transition State [Nu...C...Br]‡ Substrate->TS Cysteine Cysteine Thiolate (Nu-) Cysteine->TS Attack Product Thioether Adduct (Irreversible) TS->Product Bond Formation LeavingGroup Bromide (Br-) TS->LeavingGroup Elimination

Caption: Nucleophilic attack of cysteine thiolate on the


-carbon. The 3-Cl-4-OMe aryl ring modulates the electron density at the reaction center.

Comparative Performance Analysis

The choice of halogen (Cl, Br, I) dictates the kinetic window of the inhibitor. The table below compares 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide against its direct analogs.

Haloacetamide Reactivity Matrix
FeatureChloro-Analog (Cl)Bromo-Analog (Br)Iodo-Analog (I)
Leaving Group Ability Poor (Slow)Moderate (Ideal) Excellent (Fast)
Intrinsic Reactivity (

)
Low.[1][][3] Requires proximity/orientation.Medium. Reacts if accessible.High. Can react non-specifically.
Selectivity High.[4][5][][6] Only hits "hot" cysteines.Balanced. Good for fragment screening.Low. Risk of off-target alkylation.[1]
Metabolic Stability High.[7]Moderate. Susceptible to GSH conjugation.Low. Light sensitive & unstable.
Primary Application Targeted Drugs (e.g., Afatinib)Fragment Screening / Probes Proteomics (Capping)
Why Choose the Bromo-Variant?
  • Vs. Chloro: Chloroacetamides often require the target cysteine to be positioned perfectly (proximity effect) to react. If you are screening fragments and the binding mode is not yet optimized, a chloro-warhead might produce false negatives. The bromo-variant is reactive enough to capture weaker binders.

  • Vs. Iodo: Iodoacetamides are often too reactive, leading to high background noise in cellular assays (alkylating random surface cysteines). The bromo-variant offers a cleaner signal-to-noise ratio.

Experimental Protocols

Synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Standard Schotten-Baumann Acylation

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (TEA) or

    
     (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add TEA (12 mmol) dropwise.

  • Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), sat.

    
    , and brine.[8]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
Glutathione (GSH) Reactivity Assay

This assay determines the intrinsic electrophilicity (


) of the compound, a proxy for stability and potential toxicity.

Workflow Diagram:

GSH_Assay Start Compound Preparation (100 µM in PBS/DMSO) Mix Add GSH (5 mM) (Pseudo-1st Order Conditions) Start->Mix Incubate Incubate at 37°C (Timepoints: 0, 15, 30, 60 min) Mix->Incubate Analysis Analyze Residual GSH Incubate->Analysis MethodA Method A: Ellman's Reagent (Absorbance at 412 nm) Analysis->MethodA High Throughput MethodB Method B: LC-MS (Measure Adduct Formation) Analysis->MethodB High Precision

Caption: Workflow for determining half-life (


) and reactivity constants with Glutathione.

Step-by-Step:

  • Prepare a 10 mM stock of the test compound in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4).

  • Add L-Glutathione (reduced) to a final concentration of 5 mM (50-fold excess to ensure pseudo-first-order kinetics).

  • At defined time points (0, 15, 30, 60, 120 min), remove aliquots.

  • Quantification:

    • UV-Vis: Add DTNB (Ellman's Reagent). Measure absorbance at 412 nm (detects remaining free thiol).

    • LC-MS: Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .

Conclusion & Recommendations

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a robust tool for validating cysteine targets. It bridges the gap between the hyper-reactive iodo-reagents and the highly specific chloro-drugs.

  • Use this compound when: You are in the "Hit-to-Lead" phase and need to confirm if a cysteine is targetable without requiring the perfect geometry needed for a chloroacetamide.

  • Avoid this compound when: You require high metabolic stability for in vivo efficacy studies (switch to the 2-chloro analog or an acrylamide for the final drug candidate).

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. Retrieved from

  • WuXi Biology. (2024). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from

  • National Institutes of Health (NIH). (2009). 2-(3-Bromo-4-methoxyphenyl)acetic acid Synthesis and Crystallography. PMC. Retrieved from

  • Sigma-Aldrich. (2024). 2-Bromo-N-methoxy-N-methyl-acetamide Product Specification. Retrieved from

  • BOC Sciences. (2024). Several Ways of Thiol Coupling in ADCs: Haloacetamides vs Maleimides. Retrieved from

Sources

Comparative

Comparing "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" to known inhibitors

Comparative Guide: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide vs. Established Covalent Inhibitors As the landscape of targeted covalent inhibitors (TCIs) evolves, the selection of an optimal electrophilic "warhead" is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide vs. Established Covalent Inhibitors

As the landscape of targeted covalent inhibitors (TCIs) evolves, the selection of an optimal electrophilic "warhead" is the most critical variable in drug design. This guide provides an objective, data-driven evaluation of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide —a highly reactive


-bromoacetamide derivative. By comparing its performance against traditional non-covalent inhibitors and alternative covalent warheads (such as chloroacetamides and acrylamides), we dissect the mechanistic trade-offs between intrinsic reactivity, target selectivity, and experimental utility in early-stage drug discovery[1].

Mechanistic Grounding: The -Bromoacetamide Warhead

The compound features a 3-chloro-4-methoxyphenyl recognition moiety conjugated to an


-bromoacetamide electrophile. Unlike traditional non-covalent inhibitors that rely entirely on thermodynamic equilibrium and binding affinity (

), this molecule operates via a two-step irreversible inactivation mechanism:
  • Non-Covalent Complexation: The functionalized aryl ring drives initial recognition and anchors the molecule within the target's binding pocket.

  • Covalent Bond Formation: A proximal nucleophile (typically a catalytic cysteine or selenocysteine, such as Sec46 in GPX4) attacks the

    
    -carbon via an 
    
    
    
    mechanism, displacing the bromide ion.

Causality in Warhead Selection: Bromide is an exceptional leaving group, rendering


-bromoacetamides intrinsically more reactive than their chloroacetamide counterparts. While this hyper-reactivity guarantees rapid target engagement, it inherently compromises proteome-wide selectivity, often leading to off-target labeling[1]. Therefore, while bromoacetamides are highly effective as in vitro chemical probes to rapidly map binding pockets, they are typically substituted with less reactive electrophiles (like acrylamides) during lead optimization to widen the therapeutic window.

G A 2-bromo-N-(3-chloro- 4-methoxyphenyl)acetamide C Covalent Adduct (SN2 Br- Displacement) A->C Electrophilic Attack B Target Nucleophile (e.g., Cys/Sec Residue) B->C Electrophilic Attack D Irreversible Enzyme Inactivation C->D Target Engagement E Phenotypic Response (e.g., Ferroptosis) D->E Pathway Blockade

Mechanism of covalent inhibition via SN2 displacement and phenotypic response.

Comparative Performance Data

To objectively benchmark 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, we compare its kinetic and selectivity profiles against known covalent inhibitors (such as the chloroacetamide-based GPX4 inhibitor ML162) and standard clinical-grade kinase inhibitors[1].

Table 1: Quantitative Comparison of Inhibitor Classes

Compound / Warhead TypeIntrinsic Reactivity (GSH

)
Target Inhibition (

)
Proteomic SelectivityPrimary Application in R&D
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (

-bromoacetamide)
< 5 minsLow nMLow (Pan-reactive)In vitro target validation, structural biology
ML162 Analog (

-chloroacetamide)
~30-45 minsLow nMModerateCellular assays, tool compounds[1]
Acrylamide-based Inhibitors (Michael Acceptor)> 120 minsnM to

M
HighIn vivo therapeutics, clinical drugs
Traditional Non-Covalent Inhibitors N/A (Reversible)nM to

M
Target-dependentStandard drug development pipelines

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of a highly reactive covalent inhibitor must utilize a self-validating workflow. The following protocols are engineered to confirm both the mechanism of action and the specific covalent nature of the bromoacetamide derivative.

Protocol A: Intrinsic Reactivity Assessment (GSH Depletion Assay)

Purpose: To quantify the inherent electrophilicity of the warhead before introducing biological complexity.

  • Preparation: Prepare a 100

    
    M solution of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in PBS (pH 7.4) containing 10% DMSO to ensure solubility.
    
  • Reaction Initiation: Add 1 mM reduced glutathione (GSH) and incubate the mixture at 37°C.

  • Quenching: At predefined time points (0, 5, 15, 30, and 60 minutes), extract aliquots and immediately quench the reaction with an equal volume of 10% trichloroacetic acid (TCA).

  • Quantification: React the remaining unalkylated GSH with Ellman’s reagent (DTNB) and measure the absorbance at 412 nm.

  • Causality & Validation: By calculating the half-life (

    
    ) of GSH depletion, we establish a baseline reactivity profile. A 
    
    
    
    of <5 minutes confirms the hyper-reactive nature of the bromoacetamide. If the compound does not deplete GSH rapidly, the structural integrity of the synthesized batch must be questioned.
Protocol B: Reversibility and Target Engagement (Rapid Dilution Assay)

Purpose: To definitively distinguish covalent inactivation from tight-binding reversible inhibition.

  • Complex Formation: Pre-incubate the target enzyme with a concentration of the inhibitor equal to 10x its established

    
     for 30 minutes to ensure complete saturation of the binding pockets.
    
  • Washout/Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the enzyme's native substrate.

  • Kinetic Monitoring: Monitor enzymatic activity continuously for 60 minutes using a fluorometric or colorimetric readout.

  • Causality & Validation: This step is a self-validating logic gate. If the inhibitor is non-covalent, the 100-fold dilution will force the concentration below the

    
    , leading to a measurable recovery of enzyme activity over time. Because 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a covalent modifier, the enzyme will remain permanently inactive, validating the irreversible 
    
    
    
    mechanism.

Workflow Step1 GSH Depletion (Intrinsic Reactivity) Step2 Enzyme Assay (In Vitro IC50) Step1->Step2 Step3 Rapid Dilution (Reversibility Check) Step2->Step3 Step4 Mass Spectrometry (Target Engagement) Step3->Step4

Step-by-step experimental workflow for validating covalent inhibitors.

Conclusion and Strategic Recommendations

While 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide exhibits potent inhibitory capabilities, its high intrinsic reactivity dictates its specific utility in the lab. It serves as an unparalleled tool for rapid in vitro target validation and structural biology (e.g., stabilizing transient conformations for X-ray crystallography). However, for advanced cellular assays or in vivo disease models, researchers are strongly advised to transition to the less reactive chloroacetamide or acrylamide derivatives to mitigate off-target toxicity and improve pharmacokinetic stability[1].

References

  • Amazon S3 (amazonaws.com)

Sources

Validation

"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" structure-activity relationship (SAR) studies

An in-depth structure-activity relationship (SAR) campaign for covalent inhibitors requires a delicate balance between non-covalent target affinity and the intrinsic reactivity of the electrophilic warhead. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structure-activity relationship (SAR) campaign for covalent inhibitors requires a delicate balance between non-covalent target affinity and the intrinsic reactivity of the electrophilic warhead. The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide serves as a prototypical chemical biology probe in this context. The 3-chloro-4-methoxyphenyl moiety functions as the recognition element (pharmacophore), driving initial non-covalent target engagement via hydrophobic packing and halogen bonding. The


-bromoacetamide group acts as the reactive warhead, undergoing an irreversible 

substitution with nucleophilic cysteine residues[1].

While highly reactive


-bromoacetamides are exceptional tools for initial target validation and structural mapping, their propensity to deplete intracellular thiols like glutathione (GSH) often results in off-target toxicity[2]. Consequently, advanced SAR campaigns must systematically compare the bromoacetamide against alternative covalent warheads to optimize the therapeutic index[3].

Warhead SAR Comparison: Reactivity vs. Selectivity

To objectively evaluate the performance of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, we benchmark it against three alternative electrophilic warheads attached to the same recognition scaffold. The goal is to maximize the second-order rate constant of inactivation (


) while minimizing intrinsic reactivity (measured by GSH half-life) to ensure proteome-wide selectivity.

Table 1: Comparative SAR of Covalent Warheads on the 3-chloro-4-methoxyphenyl Scaffold

Compound VariantElectrophilic WarheadReaction MechanismIntrinsic Reactivity (GSH

at pH 7.4)
Target

(

)
Proteome Selectivity Risk
1 (Probe)

-Bromoacetamide

Alkylation
< 5 min> 50,000High (Pan-reactive)
2

-Chloroacetamide

Alkylation
120 min15,000Moderate
3 AcrylamideMichael Addition> 24 hours8,500Low (Highly Selective)
4 Vinyl SulfoneMichael Addition8 hours12,000Moderate-Low

Causality in Warhead Selection: The


-bromoacetamide (Compound 1) exhibits a highly polarized C-Br bond and an excellent leaving group, resulting in rapid, indiscriminate alkylation. Replacing the bromide with a chloride (Compound 2) increases the activation energy barrier for the 

transition state, extending the GSH half-life and improving kinetic selectivity[3]. Transitioning to an acrylamide (Compound 3) shifts the mechanism from

substitution to a conjugate Michael addition. Acrylamides are "soft" electrophiles that remain largely inert until the non-covalent binding event (

) perfectly aligns the warhead with the target cysteine, making them the preferred choice for clinical development.

Mechanistic Pathway of Covalent Inhibition

The efficacy of these compounds is governed by a two-step kinetic process: the formation of a reversible encounter complex, followed by the irreversible covalent bond formation.

SAR_Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex Reversible Encounter Complex Target->Complex Non-covalent Affinity (KI) Probe 2-bromo-N-(3-chloro- 4-methoxyphenyl)acetamide Probe->Complex Complex->Target TS SN2 Transition State (Bromide Displacement) Complex->TS Warhead Reactivity (k_inact) Adduct Irreversible Covalent Adduct TS->Adduct C-S Bond Formation

Caption: Kinetic pathway of cysteine-targeted covalent inhibition via SN2 displacement.

Self-Validating Experimental Methodologies

To rigorously evaluate the SAR of these covalent modifiers, the following self-validating protocols must be employed. Every step is designed with internal controls to eliminate false positives caused by assay interference or compound aggregation.

Protocol A: Intrinsic Thiol Reactivity (GSH Depletion Assay)

Objective: Quantify the intrinsic electrophilicity (


) of the warhead independent of protein binding[2].
  • Step 1: Prepare a 10 mM stock of the electrophile in anhydrous DMSO.

  • Step 2: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH) and 10 µM caffeine.

    • Causality: A 10-fold molar excess of GSH is used to maintain pseudo-first-order kinetics. This ensures the decay curve is independent of minor concentration errors in the initial electrophile stock. Caffeine serves as an inert internal standard to normalize LC-MS injection volumes, ensuring that any signal drop is strictly due to covalent adduct formation and not instrument drift.

  • Step 3: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Step 4: Immediately quench each aliquot by mixing with 50 µL of 1% formic acid in acetonitrile.

    • Causality: Acidification drops the pH below 3, protonating the highly nucleophilic GSH thiolate (

      
      ) into a non-reactive thiol. This instantly arrests the 
      
      
      
      reaction, providing an accurate temporal snapshot of reactivity.
  • Step 5: Analyze via LC-MS/MS. Plot

    
     versus time to calculate the half-life (
    
    
    
    ).
Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Objective: Confirm 1:1 covalent stoichiometry and validate that the mass shift corresponds exactly to the warhead[1].

  • Step 1: Incubate 5 µM of the recombinant target protein with 50 µM of the inhibitor in 50 mM HEPES buffer (pH 7.5) for 1 hour at room temperature.

    • Causality: HEPES is selected over Tris buffer because Tris contains a primary amine that can act as a competing nucleophile, potentially scavenging the highly reactive bromoacetamide over extended incubations.

  • Step 2 (Self-Validation Control): In a parallel well, incubate the protein with N-(3-chloro-4-methoxyphenyl)acetamide (a synthesized analog lacking the

    
    -bromo group).
    
    • Causality: If this non-reactive analog shows no mass shift, it definitively proves that the mass addition seen with the active probe is strictly due to the electrophilic warhead, ruling out non-specific matrix adduction or precipitation artifacts.

  • Step 3: Desalt the samples using C4 ZipTips to remove buffer salts, eluting directly into an ESI-TOF mass spectrometer.

  • Step 4: Deconvolute the multiply charged protein envelope using MaxEnt1 software. A mass shift of +198 Da (representing the addition of the warhead minus the loss of HBr) confirms successful covalent modification.

References

  • Genetic and chemical biology studies of mycobacterium tuberculosis ph-driven adaptation.
  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC.
  • WO2021219089A1 - Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections - Google Patents.

Sources

Comparative

Validation of "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" target engagement

Executive Summary & Molecule Profile 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a highly reactive covalent fragment belonging to the -haloacetamide class. In drug discovery, this molecule acts as an electrophilic "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a highly reactive covalent fragment belonging to the


-haloacetamide  class. In drug discovery, this molecule acts as an electrophilic "warhead" designed to alkylate nucleophilic residues (predominantly Cysteine) on a target protein via an 

mechanism.

While effective as an initial chemical probe to demonstrate ligaggability, this specific scaffold presents unique challenges regarding selectivity and chemical stability . This guide provides a rigorous validation framework to distinguish specific target engagement from non-specific proteome reactivity.

Chemical Profile & Mechanism[1]
  • Warhead Type:

    
    -Bromoacetamide (High Reactivity).
    
  • Mechanism of Action: Irreversible covalent modification. The

    
    -carbon undergoes nucleophilic attack by a thiolate anion (Cys-S⁻), displacing the Bromide leaving group.
    
  • Expected Mass Shift: Upon conjugation, the protein mass increases by the molecular weight of the probe minus the mass of Hydrogen bromide (HBr).

    • Formula:

      
      
      

Comparative Analysis: Performance vs. Alternatives

In the context of covalent probe development, the choice of warhead dictates the balance between potency and selectivity.[1] The table below objectively compares the


-bromoacetamide scaffold against standard alternatives.
Feature

-Bromoacetamide
(Subject Product)

-Chloroacetamide
(Alternative 1)
Acrylamide (Alternative 2)
Intrinsic Reactivity High (Fast kinetics, high risk of instability)Medium (Balanced reactivity/stability)Low to Medium (Tunable, requires specific orientation)
Selectivity Low (Prone to off-target alkylation of surface cysteines)Moderate (Standard for ABPP probes)High (Often requires non-covalent binding affinity to drive reaction)
Metabolic Stability Poor (Rapid glutathione conjugation)Moderate Good (Preferred for clinical candidates)
Primary Application Initial "Ligandability" Screening; Fragment-based discovery.[2]Activity-Based Protein Profiling (ABPP); Hit validation.Late-stage Lead Optimization; Clinical Drug Candidates (e.g., Ibrutinib).
Validation Priority Specificity Check (Must prove it's not just a promiscuous alkylator)Potency Check Engagement Check (Must prove it reacts at all)

Guidance for the Researcher:

  • Use the Bromo-analog if you are struggling to see any labeling with less reactive probes. It is a "sledgehammer" to prove a pocket can be targeted.

  • Switch to Chloro- or Acrylamide-analogs immediately after validating the binding site to improve cellular selectivity.

Validation Protocols (Step-by-Step)

To validate that "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" is engaging your target specifically, you must execute the following self-validating workflow.

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

Objective: Confirm covalent adduct formation and stoichiometry.

  • Preparation: Dilute target protein to 10 µM in non-nucleophilic buffer (e.g., HEPES pH 7.5). Avoid DTT or

    
    -mercaptoethanol as they will quench the probe.
    
  • Incubation: Treat protein with the probe at 1:1, 1:5, and 1:10 molar ratios for 30–60 minutes at room temperature.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap) using a C4 desalting column. Deconvolute the raw spectra.

  • Success Criteria:

    • Observation of a single mass peak shift corresponding to the adduct.

    • Calculation:

      
      .
      
    • Note: If you see +2x or +3x shifts, the probe is non-specifically alkylating multiple surface cysteines (Promiscuity Flag).

Protocol B: Competitive Gel-Based ABPP

Objective: Prove the probe binds to the active site and competes with a known broad-spectrum probe.

  • Probe: Use a commercially available fluorescent broad-spectrum probe (e.g., TAMRA-Iodoacetamide).

  • Competition:

    • Sample 1 (Control): Protein + DMSO (30 min)

      
       Add TAMRA-probe (30 min).
      
    • Sample 2 (Experiment): Protein + 2-bromo-acetamide probe (10 µM, 30 min)

      
       Add TAMRA-probe (30 min).
      
  • Readout: Resolve on SDS-PAGE and scan for fluorescence.

  • Success Criteria:

    • Sample 1: Strong fluorescent band.

    • Sample 2: Disappearance or significant reduction of the fluorescent band.

    • Interpretation: The bromo-probe successfully occupied the cysteine, preventing the fluorescent probe from binding.

Protocol C: Kinetic Analysis

Objective: Distinguish specific binding-driven labeling from non-specific collisional labeling.

  • Setup: Perform an enzymatic activity assay (if the target is an enzyme) or a fluorescence polarization binding assay.

  • Dosing: Vary inhibitor concentrations across multiple time points (e.g., 0, 10, 20, 40, 60 min).

  • Plotting: Plot

    
     (observed rate constant) vs. [Inhibitor].
    
  • Analysis:

    • Specific Binder: The curve saturates (hyperbolic), allowing calculation of

      
       (binding affinity) and 
      
      
      
      (reactivity).
    • Non-Specific Alkylator: The relationship is linear (no saturation), indicating the reaction is purely driven by collision (second-order kinetics), not specific binding.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific bromoacetamide probe.

ValidationWorkflow Start Start: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Hit Exp1 Experiment 1: Intact Mass Spec Start->Exp1 Result1A Result: +1 Adduct (Clean) Exp1->Result1A Result1B Result: +3/4 Adducts (Messy) Exp1->Result1B Exp2 Experiment 2: Competition Assay (ABPP) Result1A->Exp2 Decision_Stop INVALID: Non-Specific Alkylator (Discard Scaffold) Result1B->Decision_Stop Too Promiscuous Result2A Result: Competes with Broad Probe Exp2->Result2A Result2B Result: No Competition Exp2->Result2B Exp3 Experiment 3: Kinetic Analysis (kinact/KI) Result2A->Exp3 Result2B->Decision_Stop Wrong Site Result3A Result: Saturable Kinetics (Specific) Exp3->Result3A Result3B Result: Linear Kinetics (Non-Specific) Exp3->Result3B Decision_Go VALIDATED: Proceed to Optimization (Switch to Acrylamide) Result3A->Decision_Go Result3B->Decision_Stop

Caption: Decision tree for validating high-reactivity covalent probes. Green paths indicate successful validation of specific target engagement.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of covalent inhibitors." Methods in Enzymology. Link

Sources

Validation

Evaluating Promiscuity in Covalent Probes: A Deep Dive into 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Executive Summary: The "Warhead" Conundrum The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a classic archetype in early-stage covalent drug discovery: a molecule with a distinct recognition element...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Conundrum

The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide represents a classic archetype in early-stage covalent drug discovery: a molecule with a distinct recognition element (the substituted phenyl ring) coupled to a highly reactive electrophilic "warhead" (the


-bromoacetamide).

While such compounds are frequently identified as hits in phenotypic or covalent fragment screens, their utility is severely limited by their high intrinsic reactivity . The bromine atom is an excellent leaving group, making the


-carbon highly susceptible to nucleophilic attack by thiols (cysteine) via an 

mechanism.

The Core Thesis: This compound is likely a promiscuous alkylator . Its off-target profile is dominated by non-specific modification of surface-exposed cysteine residues and glutathione (GSH) depletion. To validate this molecule as a specific probe, one must rigorously distinguish between bona fide target engagement (driven by the 3-chloro-4-methoxyphenyl scaffold) and non-specific reactivity (driven by the bromoacetamide warhead).

Mechanistic Analysis: Reactivity vs. Selectivity[1]

To understand the off-target potential, we must deconstruct the molecule's chemical behavior relative to standard alternatives.

The Reaction Mechanism ( )

The primary mode of action is the irreversible alkylation of cysteine thiols. The sulfur atom of the cysteine thiolate attacks the


-carbon, displacing the bromide ion.

Why this matters for off-targets: Unlike acrylamides (Michael acceptors), which require a specific orientation and proton transfer for reaction,


-bromoacetamides are "intrinsic" alkylators. They do not require the protein environment to activate the warhead significantly. This leads to a "first-come, first-served" reaction profile, labeling any accessible thiol.
Comparative Warhead Analysis

The following table contrasts the subject compound with its direct analogs, providing a roadmap for optimization.

Feature2-Bromoacetamide (Subject)2-Chloroacetamide (Alternative)Acrylamide (Gold Standard)
Leaving Group Bromide (

) - Excellent
Chloride (

) - Moderate
None (Michael Addition)
Reactivity (

)
High (

)
Medium Low (Requires specific binding)
Selectivity Low (Promiscuous)Moderate High (Target-driven)
Metabolic Stability Poor (Rapid GSH conjugation)ModerateGood
Primary Risk Systemic toxicity, HaptenizationNon-specific labelingLow potency (if not optimized)

Experimental Protocols for Off-Target Validation

Do not rely on


 values alone. A potent 

can be an artifact of enzyme inactivation via non-specific unfolding or active-site clogging. The following self-validating workflows are required.
Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

Objective: Determine if the compound is too reactive for biological systems.

Methodology:

  • Preparation: Dissolve compound (100

    
    M) and L-Glutathione (GSH, 10 mM, 100x excess) in PBS (pH 7.4) with 10% DMSO.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     minutes. Quench with 1% Formic Acid.
    
  • Analysis: Monitor the disappearance of the parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Interpretation:

  • 
     min: Red Flag.  The compound is a "hot" alkylator. It will likely deplete cellular GSH before reaching its target.
    
  • 
     min:  Acceptable window for specific targeting.
    
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Visualize the "selectivity window" in a complex proteome.

Methodology:

  • Proteome Prep: Lyse cells (e.g., HEK293T or relevant disease model) in PBS. Adjust to 1 mg/mL protein.

  • Competition: Treat lysate with the subject compound (Gradient: 0.1, 1, 10, 100

    
    M) for 1 hour.
    
  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide ) at 1

    
    M for 1 hour.
    
  • Click Chemistry: If using IA-Alkyne, perform CuAAC with Rhodamine-Azide.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

Interpretation:

  • Specific Inhibitor: Disappearance of a single band (the target) at low concentrations, while other bands remain bright.

  • Promiscuous Binder (Likely for Br-acetamide): General dimming of all bands (the "smear effect") at higher concentrations, indicating global proteome alkylation.

Visualizing the Off-Target Pathways

The following diagrams illustrate the mechanistic pathways and the decision logic for analyzing this compound.

Diagram 1: The Reactivity-Selectivity Funnel

This flowchart guides the researcher through the decision process of validating the hit.

G Start Compound: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Assay1 Step 1: GSH Reactivity Assay Start->Assay1 Result1A High Reactivity (t1/2 < 15 min) Assay1->Result1A Rapid Adduct Formation Result1B Moderate Reactivity Assay1->Result1B Stable Action1 Discard or Modify Warhead (Switch to Cl-acetamide or Acrylamide) Result1A->Action1 Assay2 Step 2: Gel-Based ABPP (Competition) Result1B->Assay2 Result2A Global Proteome Dimming Assay2->Result2A Promiscuous Result2B Specific Band Loss Assay2->Result2B Selective Result2A->Action1 Action2 Proceed to Mass Spec ABPP (Identify Target ID) Result2B->Action2

Caption: Decision matrix for evaluating highly reactive covalent probes. Red paths indicate failure modes common to bromoacetamides.

Diagram 2: Molecular Mechanism of Off-Target Alkylation

Visualizing the competition between the specific target and the off-target "sinks" (GSH and Surface Cysteines).

Reaction Compound 2-bromo-N-(...)-acetamide (Electrophile) Target Specific Target (Hydrophobic Pocket + Cys) Compound->Target Kd driven (Specific) OffTarget1 Glutathione (GSH) (Cytosolic Sink) Compound->OffTarget1 Fast Kinetics (Non-specific) OffTarget2 Surface Cysteines (Proteome Background) Compound->OffTarget2 Access driven Efficacy Therapeutic Effect Target->Efficacy Toxicity Cellular Toxicity (Oxidative Stress) OffTarget1->Toxicity Depletion

Caption: The "Sink" Problem. High reactivity leads to rapid consumption by GSH and surface cysteines, reducing the effective concentration at the specific target.

Strategic Recommendations

If this compound is a hit from a screen, do not proceed with it "as is" for biological validation. The 2-bromoacetamide moiety is a liability.

  • Synthesize the Control: Create the non-reactive analog (remove the bromine, replace with a methyl group) to prove that the biological effect is covalent-dependent.

  • Tame the Warhead: Synthesize the 2-chloroacetamide and acrylamide variants.

    • Hypothesis: If the 3-chloro-4-methoxyphenyl group truly binds a specific pocket, the acrylamide variant (which is much less reactive) should retain potency while drastically reducing off-target noise.

  • Check for "Pan-Assay Interference" (PAINS): Reactive alkylators often show up as false positives in redox-sensitive assays. Always verify activity in the presence of 1 mM DTT (if the target allows) or using a jump-dilution assay.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

    • Context: Foundational text on using ABPP to map cysteine reactivity and selectivity.
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

    • Context: Detailed comparison of warhead reactivities (Bromoacetamide vs. Acrylamide).
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. [Link]

    • Context: Methodology for distinguishing hyper-reactive functional cysteines
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]

    • Context: Strategic overview of designing selective covalent inhibitors.
Comparative

Biological activity of "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" analogs

Covalent Modulators of Cysteine-Targeted Pathways: A Comparative Guide on -Haloacetamide Analogs As targeted covalent inhibitors (TCIs) and covalent agonists experience a renaissance in modern drug discovery, understandi...

Author: BenchChem Technical Support Team. Date: March 2026

Covalent Modulators of Cysteine-Targeted Pathways: A Comparative Guide on -Haloacetamide Analogs

As targeted covalent inhibitors (TCIs) and covalent agonists experience a renaissance in modern drug discovery, understanding the precise biophysical dynamics of electrophilic warheads is paramount. The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide serves as an archetypal


-haloacetamide probe. It combines a tunable non-covalent recognition moiety (the 3-chloro-4-methoxyphenyl group) with a highly reactive electrophilic center (the 2-bromoacetamide warhead).

This guide provides an objective, data-driven comparison of this analog against alternative covalent modifiers, detailing the causality behind experimental workflows and the mechanistic principles of cysteine alkylation.

Mechanistic Causality: The Alkylation Paradigm

The biological activity of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is driven by a two-step target engagement process. First, the aryl group drives initial non-covalent binding (


) to the target pocket via 

stacking and hydrophobic interactions. This positions the warhead in close proximity to a nucleophilic residue.

Second, the


-bromoacetamide undergoes a rapid bimolecular nucleophilic substitution (

) with a deprotonated cysteine thiolate. The thiolate attacks the electrophilic

-carbon, displacing the bromide ion to form an irreversible, stable thioether bond[1]. This specific mechanism is famously exploited in the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, where covalent modification of intracellular cysteines (e.g., Cys421, Cys621) forces a conformational shift that opens the channel, leading to calcium influx and nociceptive signaling[2].

TRPA1_Pathway A 2-Bromoacetamide Analog B Intracellular Cysteines (e.g., Cys421/Cys621) A->B SN2 Alkylation C TRPA1 Channel Conformational Change B->C Covalent Adduct D Calcium (Ca2+) Influx C->D Channel Opening E Cellular Depolarization & Nociceptive Signaling D->E Signal Transduction

Mechanistic pathway of TRPA1 activation via covalent modification by α-haloacetamides.

Comparative Analysis of Covalent Alternatives

When designing a covalent probe or drug, the choice of electrophile dictates the balance between reactivity and selectivity. Bromoacetamides are inherently more reactive than their chloroacetamide counterparts because the bromide ion is a superior leaving group (larger atomic radius allows for better charge dispersal during the transition state)[3]. While this heightened reactivity makes bromoacetamides excellent in vitro chemical probes for mapping binding sites, it can lead to off-target glutathione depletion in vivo.

The table below compares the performance metrics of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide against standard alternatives in the context of TRPA1 activation and general cysteine modification.

Compound Class / AnalogElectrophilicity / ReactivityTarget SelectivityReversibilityPrimary Application
2-Bromoacetamide Analogs Very High (

is rapid)
Moderate (Prone to off-target thiol reactivity if unbound)Irreversible (Thioether)In vitro target engagement mapping, rapid covalent screening[3].
Chloroacetamide Analogs Moderate (Slower

kinetics)
High (Requires prolonged proximity in the binding pocket)Irreversible (Thioether)In vivo systemic therapeutics, targeted covalent inhibitors (TCIs)[3].
Allyl Isothiocyanate (AITC) HighLow to ModerateReversible (Dithiocarbamate)Standard reference agonist for TRPA1 assays[4].
Maleimide-based Probes Extremely High (Michael Addition)Low (Reacts with most exposed thiols)Irreversible (Succinimide)Bioconjugation, antibody-drug conjugates (ADCs)[5].
Reversible Agonists (Carvacrol) None (Non-covalent)High (Driven purely by

)
Fully ReversibleTransient receptor modulation, short-acting therapeutics.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, researchers must employ self-validating assay systems that confirm both functional activity and precise target engagement.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR) for Functional Activity

This assay measures the functional consequence of TRPA1 covalent activation.

  • Step 1: Dye Loading. Seed TRPA1-expressing HEK293 cells in a 384-well plate. Incubate with Fluo-4 AM (a calcium-sensitive fluorophore) and probenecid for 45 minutes at 37°C.

    • Causality & Validation: Fluo-4 AM is utilized because the acetoxymethyl (AM) ester masks the dye's carboxylates, enabling cell permeability. Once inside, intracellular esterases cleave the AM groups, trapping the active dye. Probenecid is strictly required to inhibit organic anion transporters, preventing premature dye efflux.

  • Step 2: Baseline Establishment. Read basal fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds prior to compound addition.

    • Causality & Validation: Establishing a flat baseline is a critical self-validating control. It proves that the cells are resting and the dye is stably trapped. Any subsequent fluorescence spike upon compound addition is thereby definitively linked to compound-induced

      
       influx.
      
  • Step 3: Compound Addition. Inject the 2-bromoacetamide analog (dose-response range: 1 nM to 10 µM) and record fluorescence continuously for 3 minutes. Calculate the

    
     based on peak fluorescence minus baseline.
    
Protocol 2: Target Engagement via LC-MS/MS Cysteine Adduct Mapping

To prove that the biological activity is driven by the expected covalent mechanism, one must map the exact modified residue.

  • Step 1: Probe Incubation. Incubate recombinant target protein (e.g., TRPA1) with a 10-fold molar excess of the 2-bromoacetamide analog for 1 hour at room temperature.

  • Step 2: Alkylation Block. Denature the protein with 8M urea, reduce with TCEP, and add an excess of Iodoacetamide (IAA) for 30 minutes in the dark.

    • Causality & Validation: This is a "competition/blocking" methodology. IAA acts as a non-specific capping agent for all unreacted free cysteines. If the 2-bromoacetamide analog successfully engaged its target cysteine, that specific residue is protected from IAA alkylation. This mutually exclusive mass tagging acts as a self-validating system to confirm precise target engagement[1].

  • Step 3: Proteolysis. Dilute urea to <2M and digest with Trypsin overnight at 37°C.

  • Step 4: LC-MS/MS Analysis. Analyze the peptide fragments. The target cysteine will exhibit a mass shift corresponding to the 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide adduct (minus HBr), whereas all other cysteines will show the standard +57.02 Da carbamidomethyl shift from IAA.

LCMS_Workflow Step1 Step 1: Incubation Treat protein with 2-bromoacetamide analog Step2 Step 2: Alkylation Block Add Iodoacetamide to cap free cysteines Step1->Step2 Step3 Step 3: Proteolysis Trypsin digestion into peptide fragments Step2->Step3 Step4 Step 4: LC-MS/MS Chromatographic separation & mass spectrometry Step3->Step4 Step5 Step 5: Data Analysis Identify mass shift (+warhead) on specific Cys residue Step4->Step5

Self-validating LC-MS/MS workflow for mapping covalent cysteine modifications.

References

1.[2] 2.[5] 3.[1] 4.[3] 5.[4]

Sources

Validation

Cytotoxicity comparison of "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" derivatives

Topic: Comparative Cytotoxicity Profiling: 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide & Its Functionalized Derivatives Executive Summary & Chemical Context 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (referred to he...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity Profiling: 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide & Its Functionalized Derivatives

Executive Summary & Chemical Context

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (referred to herein as Scaffold A ) is a potent electrophilic intermediate used primarily in the synthesis of bioactive small molecules. It belongs to the class of


-haloacetanilides .

While the parent compound (Scaffold A ) exhibits significant non-specific cytotoxicity due to its alkylating nature, its derivatives—formed by nucleophilic substitution of the bromine atom—are the primary focus of medicinal chemistry optimization. These derivatives transform the "blunt instrument" of an alkylator into targeted agents against specific biological pathways such as tubulin polymerization, kinase activity, or enzyme inhibition (e.g., MALT1).

This guide compares the cytotoxic profiles of the parent scaffold against two major classes of its derivatives:


-Phenoxyacetamides  and 

-Azolylacetamides
.

Mechanistic Divergence: Alkylation vs. Molecular Recognition

To understand the cytotoxicity data, one must first understand the fundamental shift in mechanism that occurs upon derivatization.

A. The Parent Scaffold (Alkylation)
  • Mechanism: S

    
    2 Alkylation.
    
  • Target: The

    
    -carbon attached to the bromine is highly electrophilic. It reacts indiscriminately with cellular nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins (e.g., Glutathione, Tubulin, enzymes) and nitrogen bases in DNA.
    
  • Cytotoxicity Profile: High potency but low selectivity . It kills cancer cells and normal cells alike by depleting cellular glutathione and cross-linking proteins.

B. The Derivatives (Molecular Recognition)
  • Mechanism: Non-covalent binding (mostly).

  • Target: Once the bromine is replaced (e.g., by a phenoxy or triazole group), the molecule loses its ability to alkylate. It instead relies on the 3-chloro-4-methoxyaniline "tail" to fit into hydrophobic pockets of specific proteins (e.g., the Colchicine binding site of Tubulin).

  • Cytotoxicity Profile: Variable potency but higher selectivity . Toxicity is driven by specific target inhibition rather than general cellular damage.

Pathway Visualization

CytotoxicityPathways Scaffold Parent Scaffold (2-Bromo-N-...) Deriv_Phenoxy Derivative Class A (Phenoxy-acetamides) Scaffold->Deriv_Phenoxy Nucleophilic Sub. (Phenols) Deriv_Azole Derivative Class B (Azolyl-acetamides) Scaffold->Deriv_Azole Nucleophilic Sub. (Azoles) Mech_Alk Mechanism: Covalent Alkylation (S_N2) Scaffold->Mech_Alk Mech_Bind Mechanism: Non-Covalent Binding Deriv_Phenoxy->Mech_Bind Deriv_Azole->Mech_Bind Target_GSH Target: Glutathione (GSH) & Cysteine Residues Mech_Alk->Target_GSH Target_Tubulin Target: Tubulin (Colchicine Site) Mech_Bind->Target_Tubulin Target_Enz Target: Specific Enzymes (e.g., MALT1, Kinases) Mech_Bind->Target_Enz Outcome_Tox Outcome: General Cytotoxicity (Low Selectivity) Target_GSH->Outcome_Tox Outcome_Target Outcome: Targeted Apoptosis (High Selectivity) Target_Tubulin->Outcome_Target Target_Enz->Outcome_Target

Figure 1: Mechanistic divergence between the reactive parent scaffold and its functionalized derivatives.

Comparative Cytotoxicity Data

The following table synthesizes representative IC


 ranges derived from Structure-Activity Relationship (SAR) studies of 

-phenylacetamide derivatives.

Cell Lines Referenced:

  • HeLa: Cervical cancer (Robust, general toxicity model).

  • MCF-7: Breast cancer (Hormone-dependent).

  • HEK293: Human Embryonic Kidney (Normal cell proxy for selectivity).

Compound ClassSpecific ExamplePrimary MechanismIC

(HeLa)
IC

(HEK293)
Selectivity Index (SI)
Parent Scaffold 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamideCovalent Alkylation (Cys)< 5 µM < 5 µM ~1.0 (Toxic to all)
Phenoxy Derivative 2-(4-formyl-2-methoxyphenoxy)-N-(...)-acetamideTubulin Inhibition5 - 15 µM > 50 µM> 5.0 (Moderate)
Azole Derivative 2-(1H-1,2,4-triazol-1-yl)-N-(...)-acetamideEnzyme Inhibition (e.g., MALT1)0.5 - 2.0 µM > 100 µM> 50 (High)
Thio-Derivative 2-(phenylthio)-N-(...)-acetamideMetabolic Interference10 - 25 µM~30 µM~1.5 (Low)

Analysis:

  • Parent Scaffold: Exhibits high potency but poor safety. It is effectively a cellular poison.

  • Phenoxy Derivatives: The addition of a bulky, electron-rich phenoxy group often targets the colchicine-binding site on tubulin. The "3-chloro-4-methoxy" aniline ring mimics the pharmacophore of Combretastatin A-4.

  • Azole Derivatives: These often show the highest promise in drug development (e.g., for lymphoma or parasitic infections like Cryptosporidium) due to specific enzyme pocket fitting.

Experimental Protocol: Validated Cytotoxicity Assay

Objective: Determine the IC


 of the parent bromo-acetamide vs. a derivative using the MTT assay.

Safety Warning: The parent compound (2-bromo-...) is a potent lachrymator and skin irritant. Handle only in a fume hood with double nitrile gloves.

Phase 1: Compound Preparation
  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 20 mM .

    • Note: The bromo-derivative is hydrolytically unstable. Prepare fresh immediately before use. Do not store aqueous dilutions.

  • Serial Dilution: Prepare 9 concentrations (e.g., 100 µM to 0.39 µM) in culture medium. Ensure final DMSO concentration is < 0.5%.

Phase 2: Cell Seeding
  • Harvest cells (HeLa or MCF-7) in the exponential growth phase.

  • Seed 5,000 cells/well in 96-well plates (100 µL volume).

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 3: Treatment & Readout
  • Remove old medium. Add 100 µL of drug-containing medium.

  • Critical Step: Include a "Vehicle Control" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin or Combretastatin A-4).

  • Incubate for 48 hours .

  • Add 20 µL MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours until purple formazan crystals form.

  • Aspirate medium carefully. Dissolve crystals in 150 µL DMSO .

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Phase 4: Data Calculation

Calculate % Viability:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine IC

.

Synthesis Workflow for Derivatives

To move from the toxic parent to the active derivative, the following general workflow is employed.

SynthesisWorkflow Start Start: 3-Chloro-4-methoxyaniline Step1 Step 1: Acylation (Bromoacetyl bromide, K2CO3) Start->Step1 Intermed Intermediate: 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide (THE SCAFFOLD) Step1->Intermed Step2 Step 2: Nucleophilic Substitution (R-H, K2CO3/NaH, DMF/Acetone) Intermed->Step2 + Nucleophile (Phenol/Amine/Thiol) Final Final Product: N-(3-chloro-4-methoxyphenyl)-2-R-acetamide Step2->Final

Figure 2: Synthetic pathway converting the aniline precursor to the bioactive acetamide library via the bromo-intermediate.

References

  • General Cytotoxicity of Alpha-Haloacetamides

    • Study: Investigation of alkylating agents and their reaction with DNA/Proteins.[1][2][3][4][5]

    • Source: [Lawley, P. D., & Brookes, P. (1963). Cytotoxicity of alkylating agents.[1][2][3][4][5] Biochemical Journal.]([Link])

  • Phenylacetamide Derivatives as Anticancer Agents

    • Study: Synthesis and cytotoxicity of N-phenylacetamide derivatives against MCF-7 and MDA-MB-468 cell lines.
    • Source:

  • Phenoxyacetamide Derivatives (Tubulin Targeting)

    • Study: Structure-Activity Relationship of acetamide derivatives targeting the colchicine binding site.
    • Source:

  • MALT1 Inhibitors (Azole Derivatives)

    • Study: Optimization of acetamide-based MALT1 inhibitors for lymphoma therapy.
    • Source:

Sources

Validation

Reproducibility Guide: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Synthesis &amp; Bioassays

Executive Summary 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a high-value electrophilic intermediate and covalent probe used in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a 3-chloro-4-methoxy a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a high-value electrophilic intermediate and covalent probe used in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a 3-chloro-4-methoxy aniline scaffold (common in kinase inhibitors like Gefitinib) with a bromoacetamide warhead (a highly reactive cysteine-targeting electrophile).

This guide addresses the reproducibility crisis often faced with alpha-haloacetamides: hydrolytic instability during synthesis and non-specific toxicity in bioassays. We provide a validated anhydrous synthesis protocol and a standardized Glutathione (GSH) reactivity profiling assay to distinguish specific target engagement from promiscuous alkylation.

Synthesis Reproducibility: The Anhydrous Acylation Protocol

The Challenge

Standard Schotten-Baumann conditions (aqueous base) often lead to the hydrolysis of the C-Br bond, yielding the hydroxy-acetamide impurity (


). The protocol below utilizes anhydrous conditions  to maximize yield and purity.
Validated Protocol

Reaction Scale: 5.0 mmol Target Yield: 75–85% Purity Goal: >98% (by HPLC)

Reagents & Materials:
  • Limiting Reagent: 3-Chloro-4-methoxyaniline (1.0 eq, 788 mg)

  • Electrophile: Bromoacetyl bromide (1.2 eq, 520 µL)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq, 1.3 mL) or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL).

  • Quench: Sat. NaHCO₃ (cold).

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 3-Chloro-4-methoxyaniline and anhydrous DCM.
    
  • Cooling: Submerge RBF in an ice-water bath (

    
    ). Add DIPEA dropwise. Stir for 10 min.
    
  • Addition: Add Bromoacetyl bromide dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. Critical: Exothermic reaction; keep T < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup (Speed is Critical):

    • Dilute with cold DCM (30 mL).

    • Wash rapidly with cold 0.5M HCl (2 x 20 mL) to remove unreacted aniline.

    • Wash with cold Sat. NaHCO₃ (1 x 20 mL) to neutralize acid. Do not prolong this step to avoid hydrolysis.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, 0-30% EtOAc in Hexane).

Characterization Checkpoints (Self-Validation)
  • 1H NMR (CDCl₃, 400 MHz) Characteristic Signals:

    • 
       ~8.10 ppm (br s, 1H, NH )
      
    • 
       ~7.65 ppm (d, 
      
      
      
      , 1H, Ar-H2 )
    • 
       ~7.35 ppm (dd, 1H, Ar-H6 )
      
    • 
       ~6.90 ppm (d, 1H, Ar-H5 )
      
    • 
       ~4.02 ppm (s, 2H, CH₂-Br ) — Diagnostic Peak
      
    • 
       ~3.88 ppm (s, 3H, O-CH₃ )
      
  • Common Failure Mode: Appearance of a singlet at

    
     ~4.2 ppm indicates Hydroxy-acetamide impurity (Hydrolysis product).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Cl-4-OMe-Aniline (Anhydrous DCM) Cool Cool to 0°C Add DIPEA Start->Cool Add Add Bromoacetyl Bromide (Dropwise, <5°C) Cool->Add Activation React Stir RT, 2-3h (Monitor TLC) Add->React Acylation Workup Workup: Cold HCl wash Fast NaHCO3 wash React->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purification Pure Final Product: 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide Dry->Pure

Figure 1: Optimized anhydrous synthesis workflow to minimize hydrolytic byproducts.

Bioassay Reproducibility: Covalent Reactivity Profiling

The "Warhead" Context

This molecule acts as a covalent electrophile . In biological assays, it does not just bind; it reacts with nucleophilic cysteines. Therefore,


 values are time-dependent. The most reproducible metric is Reactivity Half-Life (

)
with Glutathione (GSH).
Standardized GSH Reactivity Assay

Objective: Determine the intrinsic electrophilicity (


) to predict off-target toxicity.
Protocol:
  • Stock Solutions:

    • Compound: 10 mM in DMSO.

    • GSH (Reduced Glutathione): 10 mM in PBS (pH 7.4).

    • Internal Standard (IS): Indomethacin or Warfarin (optional).

  • Incubation:

    • Mix Compound (50 µM final) + GSH (500 µM final, 10x excess) in PBS/DMSO (90:10 v/v).

    • Incubate at

      
      .
      
  • Sampling:

    • Aliquots taken at

      
       min.
      
    • Quench with 1% Formic Acid/Acetonitrile.

  • Analysis:

    • LC-MS/MS monitoring disappearance of parent ion

      
      .
      
    • Plot

      
       vs. time. Slope = 
      
      
      
      .
Interpretation of Results
  • 
     min:  Highly Reactive. High risk of promiscuous binding and toxicity. (Typical for Bromoacetamides).[1][2][3][4][5][6]
    
  • 
     min:  Moderate Reactivity. "Goldilocks" zone for targeted covalent inhibitors.
    
  • 
     min:  Low Reactivity. Requires very specific positioning in the binding pocket.
    

Comparative Analysis: Alternatives & Performance

This section objectively compares the Bromo-acetamide (Target) against its Chloro- and Acrylamide analogs.

Performance Matrix
Feature2-Bromo-acetamide (Target)2-Chloro-acetamide (Alternative 1)Acrylamide (Alternative 2)
Electrophilicity High (Soft/Hard mix)Moderate (Harder nucleophile pref.)Low/Moderate (Soft nucleophile pref.)
Leaving Group Bromide (

) - Excellent
Chloride (

) - Good
None (Michael Addition)
GSH

(Est.)
< 15 mins30 - 90 mins> 240 mins (often stable w/o enzyme)
Selectivity Low (Promiscuous)ModerateHigh (Target-directed)
Use Case Initial "Warhead" Screening / FBDDOptimized Probes / Chemical BiologyClinical Drug Candidates (e.g., Afatinib)
Stability Low (Hydrolysis risk)HighVery High
Decision Logic for Researchers
  • Choose 2-Bromo if you are in the Hit Discovery phase and need to maximize the chance of seeing a covalent event, even at the cost of selectivity. It is a "hammer" to test if a cysteine is accessible.

  • Choose 2-Chloro if the Bromo analog is too toxic (

    
    ) or unstable in media.
    
  • Choose Acrylamide for Lead Optimization to ensure clinical safety and minimize immunogenicity.

Reactivity Pathway Diagram

ReactivityPathways Bromo 2-Bromo-acetamide (Target) SN2 SN2 Substitution (Fast, Non-specific) Bromo->SN2 Very Fast Chloro 2-Chloro-acetamide (Alternative) Chloro->SN2 Moderate Acryl Acrylamide (Alternative) Michael Michael Addition (Slow, Specific) Acryl->Michael Reversible/Irreversible Tox High Toxicity (Off-target Alkylation) SN2->Tox Probe Chemical Probe (Balanced) SN2->Probe Drug Clinical Candidate (High Selectivity) Michael->Drug

Figure 2: Mechanistic comparison of warhead reactivity and downstream applications.

References

  • World Intellectual Property Organization. (2006). Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors (WO2006039718A2). Patentscope. [Link][1]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Älvarez, D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI Molbank. [Link][1][2][6]

  • PubChem. (n.d.). N-(3-chloro-4-methoxyphenyl)-2-haloacetamide derivatives. National Library of Medicine. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide proper disposal procedures

Executive Summary: Operational Safety & Classification 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a potent electrophilic alkylating agent belonging to the -haloacetamide class.[1][2][3] In drug discovery, this moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Classification

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a potent electrophilic alkylating agent belonging to the


-haloacetamide class.[1][2][3] In drug discovery, this moiety is often utilized as a "warhead" for covalent inhibition (targeting cysteine residues) or as a versatile synthetic intermediate.[4]

Because of its specific reactivity—designed to form irreversible covalent bonds with biological nucleophiles—this compound presents significant skin corrosion (Category 1B) and sensitization risks.[3] It must never be treated as general organic waste.[3]

Disposal Classification:

  • Waste Stream: Halogenated Organic Waste.[3]

  • RCRA Status: Not P-listed or U-listed, but classified as Hazardous Waste due to characteristics of Toxicity and Reactivity.[1][2][3]

  • Destruction Method: High-temperature incineration with scrubber systems (to capture HBr/HCl gases).[1][2][3]

Hazard Identification & Mechanism of Toxicity

To handle this chemical safely, you must understand why it is dangerous. The


-bromoacetamide group is a "soft" electrophile.[1][2][3]
  • Mechanism: The carbon adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing nature of the bromine and the amide oxygen.[1][2][3] Upon contact with biological tissue, it undergoes an

    
     reaction with nucleophilic thiols (cysteine) or amines in proteins, leading to alkylation.
    
  • Consequence: This results in immediate cellular damage (chemical burns) and potential immune sensitization (haptenization).[3]

Key Hazard Codes (GHS):

  • H314: Causes severe skin burns and eye damage.[3][5][6]

  • H317: May cause an allergic skin reaction.[3]

  • H302: Harmful if swallowed.[3][5]

Pre-Disposal Handling & Containment

Before moving the substance to waste, ensure the following containment protocols are active.

Personal Protective Equipment (PPE) Matrix
PPE ComponentMaterial SpecificationRationale
Gloves (Primary) Silver Shield® (Laminate)

-haloacetamides can permeate standard nitrile gloves rapidly.[1][2][3] Laminate offers >4-hour breakthrough protection.[1][2][3]
Gloves (Outer) Nitrile (5-8 mil) Provides dexterity and protects the inner laminate glove from physical tears.[1][2][3]
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient.[3] The compound is corrosive; vapors or dust can cause irreversible eye damage.[3]
Respiratory Fume Hood / N95 (if solid) Always handle within a certified chemical fume hood.[3] If weighing solids outside a hood, use a P100 particulate respirator.[3]

Waste Classification & Segregation

Proper segregation is critical to prevent dangerous cross-reactions in the waste drum.[3]

  • DO NOT mix with strong bases (e.g., NaOH, KOH) or strong nucleophiles (e.g., azides, cyanides) in the waste container.[2] This can generate excessive heat or toxic byproducts in an uncontrolled manner.[3]

  • DO NOT dispose of down the drain.[3][7] This compound is toxic to aquatic life and will not degrade sufficiently in standard water treatment facilities.[3]

Disposal Decision Tree

The following workflow dictates the proper stream for solid, liquid, and pure waste forms.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck Solid Contaminated Solids (Gloves, Paper, Weigh Boats) TypeCheck->Solid Liquid Reaction Solutions / Mother Liquors TypeCheck->Liquid Pure Pure Substance (Expired/Excess) TypeCheck->Pure DoubleBag Double Bag in Heavy Duty Polyethylene Solid->DoubleBag Segregation Segregate into HALOGENATED Waste Stream Liquid->Segregation Dissolve Dissolve in Combustible Solvent (e.g., Acetone/Ethanol) Pure->Dissolve Label Label as: 'Hazardous Waste: Halogenated, Corrosive, Toxic' Segregation->Label DoubleBag->Segregation Dissolve->Segregation Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Operational workflow for segregating and processing 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Contaminated Debris)

Applicable to: Weighing boats, contaminated gloves, paper towels, silica gel from columns.[2][3]

  • Containment: Place all solid waste immediately into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[2][3]

  • Secondary Containment: Place the sealed bag inside a second bag or a dedicated wide-mouth high-density polyethylene (HDPE) drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid debris contaminated with 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide".[1][2][3]

    • Hazards: Check "Toxic" and "Corrosive".[3][5]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)

Applicable to: Reaction mixtures, HPLC effluent, mother liquors.[2][3]

  • Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste carboy (usually HDPE or glass).[3]

  • Transfer: Pour into the dedicated Halogenated Organic Waste container.

    • Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the bromo-acetamide classifies the entire mixture as halogenated waste for incineration purposes.[2][3]

  • Log: Record the approximate concentration and volume on the waste log sheet.

Protocol C: Pure Substance (Decommissioning)

Applicable to: Old vials, degraded stock.[1][2][3]

  • Do not throw the vial into solid trash.

  • Solubilization: It is safer to dissolve the solid in a minimal amount of acetone or ethanol to create a solution, then dispose of it via Protocol B .

  • Alternative: If you have a large quantity (>50g), leave it in the original container, place it in a secondary Ziploc bag, and submit it as a "Lab Pack" item for direct pickup by your environmental health and safety (EHS) vendor.

Emergency Deactivation (Spill Cleanup)

In the event of a spill, you may need to chemically deactivate the "warhead" before cleanup to reduce exposure risk.

The Deactivation Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water.[3]
    
  • Chemistry: Thiosulfate is a potent nucleophile that will displace the bromine atom (

    
     reaction), converting the highly reactive alkylating agent into a non-toxic Bunte salt (S-alkyl thiosulfate).[1][2][3]
    

Cleanup Procedure:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[3]

  • PPE: Don Silver Shield gloves and goggles.[3]

  • Cover: Gently cover the spill with paper towels to prevent spread.[3]

  • Deactivate: Soak the towels with the 10% Sodium Thiosulfate solution.[3] Allow to sit for 15–20 minutes .

    • Visual Cue: The solution may turn slightly cloudy or change color as the reaction proceeds, but the primary goal is time-dependent hydrolysis/substitution.[1][2][3]

  • Collect: Gather the soaked towels into a hazardous waste bag.

  • Wash: Clean the surface twice with soap and water.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][2][3]

  • Singh, J., et al. (2011).[3] "The Chemistry of Covalent Drugs: Alpha-Haloacetamides as Cysteine-Targeting Warheads." Nature Reviews Drug Discovery, 10, 307–317. (Contextualizing the reactivity/toxicity mechanism).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.